molecular formula C17H11FN2O3S B1139202 TC-G 1001

TC-G 1001

Cat. No.: B1139202
M. Wt: 342.3 g/mol
InChI Key: SYCKPHBALHXMIR-ZROIWOOFSA-N
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Description

GPR35 agonist (pEC50 values are 7.59 and 8.36 for β-arrestin and Gαq-i5 Ca2+ assays respectively). Displays 1000-fold greater potency at human GPR35 receptors relative to mouse and rat GPR35 orthologs in an IP1 accumulation assay. More potent than zaprinast.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(Z)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKPHBALHXMIR-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of TC-G 1001: A Potent GPR35 Agonist in Bone Remodeling and Neurobiology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

G protein-coupled receptor 35 (GPR35) has emerged as a critical therapeutic target in inflammatory diseases, neurobiology, and bone remodeling. Despite being classified as an orphan receptor, the discovery of highly selective synthetic agonists has accelerated our understanding of its physiological role. TC-G 1001 stands out as a premier, high-affinity GPR35 agonist.

This technical guide provides an in-depth analysis of the mechanism of action of TC-G 1001. Designed for drug development professionals and molecular biologists, it synthesizes current pharmacological data, maps the downstream signal transduction cascades, and outlines self-validating experimental protocols for investigating GPR35 activity in primary human cells.

Pharmacological Profile and Selectivity

TC-G 1001 (Chemical Name: 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) was developed to overcome the limitations of early GPR35 modulators like Zaprinast and Kynurenic acid [1].

Historically, researchers relied on Zaprinast to study GPR35; however, Zaprinast is a known inhibitor of cyclic GMP phosphodiesterases (PDE5 and PDE6), confounding experimental results with off-target effects. Furthermore, Zaprinast exhibits markedly reduced potency at human GPR35 compared to rat orthologs. TC-G 1001 resolves this by displaying a 1000-fold greater potency at the human GPR35 receptor relative to mouse and rat orthologs, with no significant PDE cross-reactivity [1, 3].

Quantitative Pharmacodynamics

The superiority of TC-G 1001 is best illustrated through its binding affinity and activation metrics across different assay formats (Table 1).

Table 1: Pharmacological Comparison of TC-G 1001 vs. Zaprinast

Pharmacological MetricTC-G 1001ZaprinastCausality / Experimental Implication
Primary Target GPR35 (Agonist)GPR35 (Agonist)TC-G 1001 drives specific receptor conformational changes.
Known Off-Targets None identifiedPDE5, PDE6 (Inhibitor)TC-G 1001 prevents cAMP/cGMP artifactual accumulation.
pEC50 (β-arrestin assay) 7.595.4Higher affinity allows for nanomolar dosing regimens.
pEC50 (Gαq-i5 Ca²⁺ assay) 8.36~7.1Demonstrates robust coupling in chimeric G-protein models.
Species Selectivity Human > Mouse/RatRat > HumanTC-G 1001 is the optimal probe for human translational models.

Core Mechanism of Action: GPR35 Signal Transduction

The mechanism of action of TC-G 1001 is rooted in its ability to stabilize the active conformation of GPR35, facilitating the exchange of GDP for GTP on associated heterotrimeric G-proteins.

G-Protein Coupling Dynamics

While GPR35 can couple to multiple G-proteins depending on the cellular context (and is often forced to couple to Gαq via chimeric Gαq-i5 in high-throughput screening), endogenous activation by TC-G 1001 primarily drives signaling through Gαi/o and Gα12/13 pathways [2].

  • Gαi/o Pathway: Activation leads to the inhibition of adenylyl cyclase, preventing cAMP accumulation. In neuronal tissues, the dissociated Gβγ subunits directly modulate voltage-gated calcium channels (CaV), leading to a reduction in spontaneous action potentials [3].

  • Gα12/13 Pathway: In osteoclasts and immune cells, TC-G 1001 suppresses the phosphorylation cascades of c-Src (Tyr419) and Akt1/2/3.

  • Transcriptional Repression: The dampening of c-Src and Akt signaling subsequently reduces the activation of critical transcription factors, notably NFκB (p65 subunit) and CREB. This prevents the nuclear translocation of NFATc1, halting the expression of target genes like MMP9 [2].

  • β-Arrestin Recruitment: TC-G 1001 is a potent recruiter of β-arrestin 2, which mediates receptor desensitization and internalization.

GPR35_Signaling TCG TC-G 1001 (Agonist) GPR35 GPR35 Receptor TCG->GPR35 High Affinity Binding Gio Gαi/o Coupling GPR35->Gio G1213 Gα12/13 Coupling GPR35->G1213 Arrestin β-Arrestin 2 GPR35->Arrestin Internalization cAMP ↓ cAMP Accumulation Gio->cAMP Inhibition Physio1 ↓ Spontaneous Action Potentials (Neurons) Gio->Physio1 Gβγ Modulates Ca2+ Kinases ↓ pSrc & pAkt G1213->Kinases Pathway Modulation TFactors ↓ NFκB (p65) & CREB Kinases->TFactors Reduced Activation Physio2 ↓ Bone Resorption & TRAP ↑ Osteoclast Apoptosis TFactors->Physio2 Transcriptional Repression

Figure 1: GPR35 signal transduction pathway activated by TC-G 1001.

Physiological Implications: Bone Remodeling

Recent breakthroughs have highlighted GPR35 as a master regulator of osteoclast activity. Expression of GPR35 is significantly downregulated in osteoporosis patients, and Gpr35-knockout mice exhibit severely reduced bone mass [2].

When primary human osteoclasts are treated with TC-G 1001, the resulting Gi/o and G12/13 signaling cascade induces profound phenotypic changes:

  • Suppression of Resorption: TC-G 1001 significantly reduces bone resorption pit formation and tartrate-resistant acid phosphatase (TRAP) enzyme activity.

  • Induction of Apoptosis: Prolonged exposure (72 hours) to TC-G 1001 triggers caspase-mediated apoptosis in mature osteoclasts without inducing cellular senescence [2].

  • Therapeutic Benchmarking: In vitro assays demonstrate that the anti-resorptive efficacy of TC-G 1001 is comparable to current frontline osteoporosis therapeutics, including denosumab and alendronic acid [2].

Validated Experimental Protocols

To ensure a self-validating experimental system , the following protocol for assessing osteoclast activity integrates both pharmacological (ML145 antagonist) and genetic (GPR35 siRNA) negative controls. This dual-control approach isolates GPR35-specific effects from potential off-target artifacts, ensuring high-fidelity data.

Step-by-Step Methodology: Osteoclast Resorption Assay

Phase 1: Cell Isolation and Differentiation

  • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Seed monocytes in 96-well plates coated with bovine cortical bone slices.

  • Culture for 7–10 days in α-MEM supplemented with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL to induce differentiation into mature, multinucleated osteoclasts.

Phase 2: Self-Validating Treatment Regimen 4. Control Establishment: Pre-incubate designated control wells with 10 µM ML145 (a highly selective GPR35 antagonist) for 1 hour. Causality: This proves that subsequent effects are strictly receptor-mediated. 5. Agonist Application: Treat the cells with 1 µM TC-G 1001. Maintain treatment for 72 hours. 6. Genetic Validation (Parallel Cohort): Transfect a parallel cohort of mature osteoclasts with GPR35 siRNA (vs. scrambled siRNA) 24 hours prior to TC-G 1001 treatment. Causality: If TC-G 1001 reduces resorption in scrambled siRNA but fails to do so in GPR35 siRNA cells, the mechanism is definitively confirmed.

Phase 3: Quantification and Analysis 7. TRAP Assay: Collect conditioned media and measure TRAP enzyme activity using a colorimetric substrate (e.g., pNPP) at 405 nm. 8. Pit Analysis: Remove cells from the bone slices using ammonium hydroxide. Stain slices with 1% toluidine blue and quantify the resorbed area using automated microscopy and image analysis software. 9. Signaling Validation: Lyse a subset of cells in RIPA buffer and perform Western blotting for pSrc (Tyr419) and p-NFκB (p65) to confirm intracellular pathway inhibition.

Osteoclast_Assay Step1 1. Isolate Human PBMCs Step2 2. Differentiate (M-CSF + RANKL) Step1->Step2 Step3 3. Pre-incubate (ML145 Antagonist Control) Step2->Step3 Mature Osteoclasts Step4 4. Treat with TC-G 1001 (72 Hours) Step3->Step4 Establish Baseline Read1 Bone Resorption Pit Analysis Step4->Read1 Read2 TRAP Enzyme Activity Assay Step4->Read2 Read3 Western Blot (pSrc, pAkt, NFκB) Step4->Read3

Figure 2: Self-validating workflow for assessing osteoclast activity.

Conclusion & Therapeutic Potential

TC-G 1001 represents a pivotal tool compound in modern pharmacology. By selectively agonizing GPR35 without the off-target PDE inhibition seen in earlier molecules, it allows researchers to accurately map the Gi/o and G12/13 signaling networks. Its profound ability to inhibit osteoclast-mediated bone resorption and induce targeted apoptosis positions GPR35 agonism as a highly promising, untapped therapeutic avenue for osteoporosis and inflammatory bone loss.

References

  • Price, M. L., Wyatt, R. A., Crastin, A., Jamaluddin, A., Hardy, R. S., Frost, M., & Gorvin, C. M. (2023). "G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells." bioRxiv. URL:[Link]

  • Mackenzie, A. E., & Milligan, G. (2017). "The emerging pharmacology and function of GPR35 in the nervous system." Neuropharmacology, 113(Pt B), 661-671. URL:[Link]

Technical Monograph: TC-G 1001 as a Selective GPR35 Agonist

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of TC-G 1001, focusing on its application as a high-affinity, species-selective agonist for GPR35.

Part 1: Executive Summary & Core Directive

The Directive: TC-G 1001 is the reference standard agonist for human GPR35 (G protein-coupled receptor 35). Unlike older ligands such as zaprinast or kynurenic acid, TC-G 1001 offers nanomolar potency and high selectivity.

The Critical Caveat (The "Species Trap"): Researchers must exercise extreme caution regarding species orthologs. TC-G 1001 displays >1000-fold selectivity for human GPR35 over rat/mouse orthologs .[1] Consequently, it is unsuitable for standard wild-type rodent models of pain or colitis. Attempting to use TC-G 1001 in murine in vivo models without humanized receptors will yield false negatives or require toxicologically irrelevant doses. This guide focuses on its primary utility: human cellular target validation .

Part 2: Chemical & Pharmacological Profile

Chemical Identity
  • IUPAC Name: 4-[[(2Z)-2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid

  • Molecular Formula: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 342.34 g/mol [1]

  • Solubility: Soluble in DMSO (up to 100 mM). Poor aqueous solubility; requires careful preparation of stock solutions.

Pharmacological Metrics

TC-G 1001 is a full agonist that stabilizes the active conformation of GPR35, recruiting


-arrestin-2 and activating 

signaling pathways.
MetricValue (Human GPR35)Value (Rat/Mouse GPR35)Note

-Arrestin

~20 - 30 nM > 30,000 nM>1000x selectivity ratio.
G

Activation
High Efficacy NegligibleMeasured via RhoA or DMR assays.
Ca

Mobilization
~5 - 10 nM InactiveRequires

chimeric forcing or endogenous coupling.
Selectivity High vs. GPR55, GPR84N/AClean profile against related orphan GPCRs.

Expert Insight: The potency discrepancy is due to sequence divergence in the transmembrane domain III (TM3). Specifically, arginine and tyrosine residues conserved in the human ortholog are critical for TC-G 1001 binding but are distinct in rodents.

Part 3: Mechanism of Action & Signaling[2][3]

TC-G 1001 acts as a balanced agonist in human systems, driving both canonical G-protein signaling and


-arrestin recruitment.
Signaling Architecture

Upon binding, TC-G 1001 induces a conformational shift that:

  • Activates

    
    :  Leading to RhoA activation, cytoskeletal remodeling, and potential transcriptional changes (e.g., via SRF).
    
  • Recruits

    
    -arrestin-2:  Leading to receptor desensitization, internalization, and scaffolding of MAPK pathways (ERK1/2 phosphorylation).
    
  • Modulates Calcium: In cells expressing

    
     or chimeric 
    
    
    
    , it triggers robust
    
    
    -mediated calcium release.
Visualization: GPR35 Signaling Network

GPR35_Signaling cluster_Gprotein G-Protein Dependent cluster_Arrestin β-Arrestin Dependent TCG TC-G 1001 GPR35 Human GPR35 (TM3 Activation) TCG->GPR35 Binding (nM) G13 Gα13 GPR35->G13 Coupling GRK GRK Phosphorylation GPR35->GRK RhoGEF RhoGEF G13->RhoGEF RhoA RhoA-GTP RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton BArr β-Arrestin-2 GRK->BArr Recruitment Internal Internalization (Clathrin) BArr->Internal ERK p-ERK1/2 BArr->ERK Scaffolding

Caption: TC-G 1001 drives dual signaling via G13-RhoA (cytoskeletal) and Beta-arrestin-2 (internalization/MAPK).

Part 4: Validated Experimental Protocols

Protocol A: -Arrestin Recruitment (PathHunter/Tango)

Purpose: Quantitative assessment of agonist potency (


).[2] This is the gold standard for GPR35 validation due to the receptor's robust arrestin coupling.

Materials:

  • HEK293 cells stably expressing human GPR35-PK1 and

    
    -arrestin-EA (Enzyme Acceptor).
    
  • TC-G 1001 Stock: 10 mM in 100% DMSO.

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Workflow:

  • Cell Plating: Seed 10,000 cells/well in 384-well white-walled plates. Incubate 24h at 37°C.

  • Compound Prep: Prepare 10-point serial dilution of TC-G 1001 in Assay Buffer (Range: 10

    
    M to 0.1 nM).
    
    • Control: Use DMSO (vehicle) and Zaprinast (positive control, expect

      
      M potency).
      
  • Stimulation: Add 5

    
    L of 5x compound solution to cells (20 
    
    
    
    L volume). Final DMSO < 0.5%.[3]
  • Incubation: Incubate for 90 minutes at 37°C (allows sufficient recruitment and complementation).

  • Detection: Add detection reagent (substrate). Incubate 60 min at RT in dark.

  • Read: Measure chemiluminescence on a plate reader (e.g., EnVision).

Self-Validation Check:

  • Z' Factor: Should be > 0.5.

  • Reference: TC-G 1001

    
     should be 10–50 nM. If >100 nM, check compound stability or cell line expression levels.
    
Protocol B: Dynamic Mass Redistribution (DMR/Label-Free)

Purpose: To detect holistic GPR35 activation (


 + 

) in native contexts (e.g., HT-29 colonic cells) without overexpression artifacts.

Workflow:

  • Seeding: Plate HT-29 cells in fibronectin-coated 384-well biosensor microplates.

  • Equilibration: Wash cells with assay buffer (HBSS + 20mM HEPES) and equilibrate for 2h at 26°C inside the reader (e.g., EnSpire or Epic).

  • Baseline: Record baseline optical signature for 5 minutes.

  • Addition: Inject TC-G 1001 (Final conc: 100 nM).

  • Kinetic Read: Monitor wavelength shift (pm) for 60 minutes.

    • Signature: GPR35 activation typically yields a positive DMR phase peaking at 5–10 min (G13/Rho mediated cytoskeletal spreading).

  • Specificity Check: Pre-treat with ML-145 (1

    
    M), a selective GPR35 antagonist. The TC-G 1001 signal must be abolished.
    
Workflow Diagram: Compound Validation

Workflow cluster_Screen In Vitro Validation Start Compound TC-G 1001 QC QC: DMSO Solubilization (Check Precip.) Start->QC Human Human GPR35 (HEK293/HT-29) QC->Human Dose Response Rodent Rodent GPR35 (Counter-Screen) QC->Rodent Specificity Check Result Data Analysis Human->Result EC50 ~20nM Rodent->Result EC50 >10µM Decision Go/No-Go Result->Decision Confirm Selectivity

Caption: Validation workflow emphasizing the mandatory human vs. rodent counter-screen.

Part 5: Therapeutic Applications & Translational Limits

Target Indications
  • Inflammatory Bowel Disease (IBD): GPR35 is highly expressed in intestinal epithelial cells and macrophages. TC-G 1001 promotes epithelial repair and reduces cytokine secretion in human tissue models.

  • Pain/Nociception: GPR35 modulates neuronal excitability in DRG neurons.

  • Metabolic Regulation: Potential role in GLP-1 secretion (L-cells).

The Translational Gap

Do not use TC-G 1001 for in vivo mouse studies.

  • Reason: The mouse ortholog is insensitive to TC-G 1001 at physiological concentrations.

  • Consequence: High doses (e.g., 50 mg/kg) required to force murine receptor activation will likely cause off-target toxicity, confounding results.

  • Solution:

    • Use Zaprinast or Cromolyn for wild-type rodent models (though they are less potent/selective).

    • Use Humanized GPR35 Knock-in Mice for testing TC-G 1001.

    • Rely on Human Organoids (colonoids) for functional validation.

References

  • Neetoo-Isseljee, Z. et al. (2013).[1] "High-Throughput Identification and Characterization of Novel, Species-Selective GPR35 Agonists." Journal of Pharmacology and Experimental Therapeutics.

    • Key Finding: Identifies TC-G 1001 (Compound 1) as a high-potency human-selective agonist.
  • Jenkins, L. et al. (2012). "Antagonists of GPR35 display high species ortholog selectivity and varying modes of action." Journal of Pharmacology and Experimental Therapeutics.

    • Key Finding: Establishes the structural basis (TM3 residues) for the species selectivity of GPR35 ligands.
  • Milligan, G. (2011). "G protein-coupled receptor 35."[2][4][5][6] Chemical Reviews.

    • Key Finding: Comprehensive review of GPR35 signaling (G13/Arrestin) and pharmacology.
  • Divorty, N. et al. (2015). "G protein-coupled receptor 35: an emerging target in inflammatory bowel disease." Frontiers in Pharmacology.

    • Key Finding: Discusses the therapeutic relevance of GPR35 in IBD and the need for selective agonists.

Sources

Technical Guide: Species Selectivity & Pharmacology of TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for researchers investigating TC-G 1001 , a potent and highly selective agonist of the orphan G protein-coupled receptor GPR35 . It addresses the critical challenge of species selectivity , a defining characteristic of this compound that dictates experimental design and preclinical strategy.

Executive Summary: The Ortholog Challenge

TC-G 1001 (Chemical Name: 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) is a synthetic small-molecule agonist of GPR35. While it serves as a high-affinity probe for human GPR35, it exhibits negligible activity at rodent orthologs.[1][2]

This distinct species selectivity profile (>1000-fold potency shift) renders standard wild-type mouse and rat models ineffective for pharmacological evaluation, necessitating specific "humanized" translational strategies.

Mechanistic Basis of Selectivity

The species dichotomy of TC-G 1001 is not a pharmacokinetic artifact but a structural pharmacodynamic reality driven by sequence divergence in the receptor's transmembrane (TM) binding pocket.

Structural Divergence (Human vs. Rodent)

GPR35 exhibits significant sequence heterogeneity across mammalian species.[3] The binding pocket of human GPR35 contains specific arginine residues that interact with the carboxylate moiety typical of GPR35 agonists (like TC-G 1001, Zaprinast, and Pamoic acid).

  • Critical Residues: Mutagenesis studies suggest that arginine residues in TM3 and TM4 (e.g., Arg164 in human) are critical for high-affinity binding.

  • The Rodent Deficit: In rat and mouse orthologs, key positively charged residues found in the human receptor are often replaced by uncharged or sterically distinct amino acids (e.g., Glutamine). This loss of electrostatic anchoring prevents TC-G 1001 from stabilizing the active conformation of the rodent receptor.

Signaling Pathway Activation

Upon binding to Human GPR35 , TC-G 1001 triggers two primary signaling cascades. In rodents, these pathways remain quiescent even at high compound concentrations.

GPR35_Signaling TCG TC-G 1001 hGPR35 Human GPR35 (Active Conformation) TCG->hGPR35 High Affinity Binding rGPR35 Rodent GPR35 (Inactive) TCG->rGPR35 No Binding (>10µM) G13 Gα13 Protein hGPR35->G13 Coupling BArrestin β-Arrestin-2 hGPR35->BArrestin Recruitment RhoA RhoA / ROCK G13->RhoA Cytoskeleton Cytoskeletal Remodeling RhoA->Cytoskeleton Internalization Receptor Internalization BArrestin->Internalization ERK ERK1/2 Phosphorylation BArrestin->ERK

Figure 1: Differential signaling activation. TC-G 1001 robustly activates Gα13 and β-arrestin pathways in human receptors but fails to engage rodent orthologs.

Pharmacological Profile & Data

The following data summarizes the potency disparity. Researchers must use these values to calibrate assay windows.

Table 1: Comparative Potency of TC-G 1001
SpeciesReceptor OrthologAssay TypePotency (pEC50)EC50 (Approx)Activity Status
Human hGPR35β-Arrestin Recruitment7.59 ~25 nMFull Agonist
Human hGPR35Gαqi5 Ca2+ Flux8.36 ~4 nMFull Agonist
Rat rGPR35IP1 Accumulation< 4.0> 10,000 nMInactive
Mouse mGPR35IP1 Accumulation< 4.0> 10,000 nMInactive

Note: Data derived from Tocris Bioscience and validated literature sources [1][2].

Preclinical Development Strategy

Because TC-G 1001 is "blind" to the rodent receptor, efficacy studies in wild-type mice (e.g., DSS-induced colitis models for IBD) will yield false negatives.

Recommended Translational Workflow
  • In Vitro Validation: Always confirm activity in human HEK293 or CHO cells overexpressing hGPR35 before moving to tissue.

  • Safety Testing: Rodents can still be used for off-target toxicity (checking if the molecule hits other targets), but not for on-target safety margins.

  • Efficacy Models:

    • Humanized Mice: Use CRISPR/Cas9 knock-in mice where the murine Gpr35 gene is replaced by the human GPR35 sequence.

    • Alternative Species: While dog/primate homology is generally closer to humans, specific validation of TC-G 1001 potency in these species is required via ex vivo assays (e.g., PBMC stimulation) prior to in vivo use.

Experimental Protocols

Protocol A: Validating Selectivity via Calcium Flux

This protocol uses a chimeric G-protein (Gαqi5) to force GPR35 (normally Gα13-coupled) to signal via Calcium, allowing high-throughput measurement.

Materials:

  • HEK293 cells stably transfected with hGPR35 or rGPR35.

  • FLIPR Calcium 6 Assay Kit.

  • TC-G 1001 Stock (10 mM in DMSO).

Step-by-Step:

  • Cell Plating: Seed 50,000 cells/well in black-walled 96-well poly-D-lysine plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 100 µL Loading Buffer (HBSS + 20mM HEPES + Calcium 6 dye). Incubate 1 hour at 37°C.

  • Compound Prep: Prepare serial dilutions of TC-G 1001 in HBSS (Range: 1 nM to 100 µM).

    • Control: Use Zaprinast (known to hit both species, albeit weakly) as a positive control for rat cells to prove cell viability.

  • Measurement: Transfer plate to FLIPR/FlexStation.

  • Injection: Inject 25 µL of compound. Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Normalize to baseline. Plot Log[Concentration] vs. % Response.

    • Expected Result: Sigmoidal curve for Human cells (EC50 < 50 nM). Flat line for Rat cells.

Protocol B: Screening Workflow Visualization

Use this logic flow to screen novel analogs for improved cross-species potency.

Screening_Workflow cluster_0 Primary Screen (Single Concentration) Start Compound Library (TC-G Analogs) hScreen Human GPR35 (1 µM) Start->hScreen rScreen Rodent GPR35 (10 µM) Start->rScreen Decision Selectivity Analysis hScreen->Decision rScreen->Decision Hit_Human Human-Specific Hit (Use in hGPR35 KI mice) Decision->Hit_Human Active Human Inactive Rodent Hit_Dual Dual-Species Hit (Ideal for WT Preclinical) Decision->Hit_Dual Active Human Active Rodent

Figure 2: Screening logic for GPR35 modulators. TC-G 1001 falls into the "Human-Specific Hit" category.

References

  • Jenkins, L. et al. (2012). Antagonists of GPR35 display high species ortholog selectivity and varying modes of action.[1][4] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Milligan, G. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2.[5][6] British Journal of Pharmacology.[5] [Link]

  • Mackenzie, A.E. et al. (2014).[7] Analysis of the pharmacology and signal transduction of the G protein-coupled receptor 35. [Link][6]

Sources

Technical Guide: TC-G 1001 for Human GPR35 Functional Interrogation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TC-G 1001 (8-(2-fluorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)thiazolo[5,4-b]pyridin-2-amine derivatives class) represents the current "tool of choice" for interrogating human GPR35 (G protein-coupled receptor 35). Unlike the historical reference agonist Zaprinast, which exhibits moderate potency at rodent orthologs but poor efficacy at the human receptor, TC-G 1001 is highly potent and selective for the human isoform.

This guide details the physicochemical properties, signaling mechanisms, and validated experimental protocols for using TC-G 1001 to study GPR35, specifically focusing on its unique


-mediated signaling and 

-arrestin recruitment.

The Molecular Profile & Species Orthology Challenge

The "Zaprinast Paradox"

For years, GPR35 research was confounded by species ortholog differences. Zaprinast, a PDE inhibitor, is a potent agonist for rat GPR35 (


) but is significantly less potent at the human receptor (

).

TC-G 1001 resolves this translational gap. It acts as a super-agonist at human GPR35, displaying nanomolar potency, while retaining selectivity against related targets like GPR55 and GPR84.

Physicochemical Properties
PropertyDetail
Chemical Name 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid
Molecular Weight 342.34 g/mol
Solubility Soluble in DMSO (up to 100 mM).[1] Insoluble in water.
Selectivity >100-fold selective for GPR35 over GPR55, GPR84, and CB1/CB2.
Key Advantage Human-Specific Potency:

nM (Human) vs. lower potency in Rodent models.

Signaling Mechanics: and -Arrestin

GPR35 is an atypical GPCR. While it can couple to


 in specific engineered systems, its physiological signaling in human epithelial and immune cells is predominantly mediated through:
  • 
     Pathway:  Leading to RhoA activation and cytoskeletal reorganization.
    
  • 
    -Arrestin Recruitment:  Leading to receptor internalization and desensitization.[2]
    

The diagram below illustrates the dual-signaling capability triggered by TC-G 1001.

GPR35_Signaling TCG TC-G 1001 (Agonist) GPR35 Human GPR35 (Receptor) TCG->GPR35 G13 G12/13 Protein GPR35->G13 Primary Coupling GRK GRK Phosphorylation GPR35->GRK RhoGEF RhoGEF G13->RhoGEF RhoA RhoA Activation RhoGEF->RhoA DMR Cytoskeletal Reorganization (DMR Signal) RhoA->DMR Readout BArr Beta-Arrestin 2 Recruitment GRK->BArr Internal Receptor Internalization BArr->Internal

Figure 1: TC-G 1001 activates GPR35, driving G13-mediated cytoskeletal changes (measurable via DMR) and Beta-arrestin recruitment.

Experimental Protocols

Protocol A: Label-Free Dynamic Mass Redistribution (DMR)

Rationale: Since GPR35 couples strongly to


 (RhoA pathway) rather than just Calcium (

) or cAMP (

), DMR (e.g., Corning Epic or EnSpire) is the gold-standard assay. It measures the integrated cellular response (cytoskeletal rearrangement) without artificial labels.[3]

Materials:

  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma) - High endogenous GPR35 expression.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Workflow:

  • Seeding:

    • Seed HT-29 cells at 15,000 cells/well in a 384-well DMR microplate.

    • Culture for 20–24 hours to form a confluent monolayer.

  • Starvation (Synchronization):

    • Wash cells 2x with Assay Buffer.

    • Incubate in Assay Buffer for 2 hours at 37°C (ambient air) to equilibrate the biosensor baseline.

  • Baseline Reading:

    • Record baseline wavelength shift (pm) for 5–10 minutes.

  • Compound Injection:

    • Prepare 5x concentration of TC-G 1001 in Assay Buffer.

    • Inject TC-G 1001 (Final Conc: 1 nM – 10

      
      ).
      
  • Kinetic Measurement:

    • Continuously record DMR signal for 60 minutes.

    • Data Analysis: Calculate the Area Under the Curve (AUC) or Peak Response (pm) relative to the DMSO control.

Validation Check: Pre-treat cells with ML-145 (10


), a specific GPR35 antagonist, for 30 minutes. The TC-G 1001 signal should be completely abolished.
Protocol B: -Arrestin Recruitment (BRET)

Rationale: To confirm specific receptor engagement and desensitization mechanics.

Workflow:

  • Transfection: Co-transfect HEK293T cells with GPR35-Rluc (Donor) and YFP-

    
    -arrestin2  (Acceptor).
    
  • Stimulation: Add TC-G 1001 (0.1 nM – 10

    
    ).
    
  • Detection: Measure BRET ratio (Emission 530nm / Emission 480nm) after 15–30 minutes.

  • Result: TC-G 1001 typically yields a pEC50 of ~7.6 in this assay [1].

Quantitative Data Summary

The following table summarizes the potency of TC-G 1001 compared to historical ligands. Note the shift in potency between Human and Rat orthologs.[1][4][5]

LigandAssay TypeHuman GPR35 (

)
Rat GPR35 (

)
Notes
TC-G 1001

-Arrestin
7.59 ± 0.05 ~6.0High Human Selectivity [1]
TC-G 1001 DMR (HT-29)8.0 - 8.5 N/AEndogenous system
Zaprinast

-Arrestin
5.307.02Rodent Preferring [2]
Kynurenic Acid

-Arrestin
< 4.55.5Weak/Debated Endogenous Ligand

Troubleshooting & Controls

Self-Validating the System

When establishing a GPR35 assay, you must prove the signal is receptor-mediated and not an artifact of the compound's chemistry.

  • Antagonist Blockade: Use ML-145 or CID-2745687 .[5] If TC-G 1001 response is not inhibited by these, the signal is off-target.

  • Pertussis Toxin (PTX): GPR35 signaling in DMR is often partially PTX-insensitive (due to

    
     contribution). If your signal is 100% blocked by PTX, verify you are not observing a pure 
    
    
    
    artifact or off-target effect.
  • DMSO Normalization: TC-G 1001 is hydrophobic. Ensure DMSO concentration is matched exactly (0.1%) in vehicle controls to prevent refractive index errors in DMR assays.

Workflow Step1 Step 1: Seed HT-29 Cells Step2 Step 2: Starve & Equilibrate (2 hrs) Step1->Step2 Step3 Step 3: Inject TC-G 1001 Step2->Step3 Step4 Step 4: Measure DMR (60 mins) Step3->Step4 Control Control: Pre-treat w/ ML-145 Control->Step3 Inhibition Check

Figure 2: Linear workflow for the Label-Free DMR assay with critical antagonist control step.

References

  • Tocris Bioscience. TC-G 1001 Product Information & Biological Activity. Retrieved from

  • Milligan, G. (2011). Ligand pharmacology of the G protein-coupled receptor GPR35.[4][5][6][7][8][9] ACS Chemical Neuroscience. Retrieved from

  • Jenkins, L., et al. (2010).[9] Antagonists of GPR35 display high species ortholog selectivity.[5] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Neetoo-Isseljee, Z., et al. (2013). GPR35 agonists identified using a dynamic mass redistribution assay.[7][8][10][11] Journal of Biomolecular Screening. Retrieved from

Sources

Targeting GPR35 in Inflammatory Bowel Disease (IBD): A Technical Guide on the Efficacy and Mechanism of TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

GPR35 (G protein-coupled receptor 35) has emerged as a critical therapeutic target in Inflammatory Bowel Disease (IBD) and Visceral Pain . Genome-wide association studies (GWAS) have repeatedly identified GPR35 as a risk locus for Ulcerative Colitis (UC) and Primary Sclerosing Cholangitis (PSC). The receptor regulates intestinal epithelial barrier integrity, macrophage cytokine release, and nociceptive signaling in dorsal root ganglia.

TC-G 1001 is a potent, synthetic, small-molecule agonist of GPR35. Unlike low-potency endogenous ligands (e.g., Kynurenic Acid), TC-G 1001 serves as a high-affinity probe for dissecting GPR35 pharmacology. However, its utility is strictly bound by a critical species selectivity profile : it is highly potent at the human receptor but displays negligible activity at rodent orthologs.

This guide outlines the mechanistic role of GPR35 in IBD, provides the physicochemical profile of TC-G 1001, and details validated protocols for its use, emphasizing the necessity of human-centric models (e.g., Caco-2, Organoids) over standard murine models for this specific compound.

Target & Compound Profile

The Target: GPR35 in IBD
  • Expression: Highly enriched in colonic epithelial cells (CECs), macrophages, and dorsal root ganglion (DRG) neurons.

  • Pathology: In IBD, GPR35 expression is often downregulated. Activation of GPR35 promotes epithelial repair (restitution), reduces TNF

    
     secretion from macrophages, and dampens visceral hypersensitivity.
    
  • Signaling: GPR35 is a G

    
    /G
    
    
    
    and G
    
    
    -coupled receptor. Uniquely, it exhibits a strong bias toward
    
    
    -arrestin recruitment, which is essential for its anti-inflammatory efficacy.
The Compound: TC-G 1001[1]
  • Chemical Name: 4-[(2-[(2-Fluorophenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoic acid

  • Mechanism: Orthosteric Agonist.

  • Key Characteristic: High Human Selectivity.

  • Solubility: Soluble in DMSO (up to 100 mM). Poor aqueous solubility requires careful formulation for cellular assays.

Comparative Ligand Profiling (The "Species Trap")

Researchers frequently fail to replicate in vitro human data in in vivo mouse models because they overlook the species selectivity of TC-G 1001.

LigandHuman GPR35 Potency (pEC

)
Mouse GPR35 Potency (pEC

)
Selectivity Ratio (Human/Mouse)Primary Utility
TC-G 1001 ~8.36 < 5.0 (Inactive) > 1000-fold Human Cell Lines / Organoids
Zaprinast~5.30~6.00~0.2 (Rodent pref.)Rodent In Vivo Models (Reference)
Pamoic Acid~7.28~4.5 (Weak)High HumanHuman Assays (Partial Agonist)
Kynurenic Acid~4.50~4.50Equipotent (Low)Endogenous Reference
Lodoxamide~8.00~8.00EquipotentCross-species Translation

Critical Directive: Do NOT use TC-G 1001 for murine in vivo colitis models (e.g., DSS-induced colitis) unless using a humanized GPR35 mouse strain. For wild-type mice, use Zaprinast or Lodoxamide . Use TC-G 1001 exclusively for human cellular assays.

Mechanistic Insight: Signaling Pathways

GPR35 activation by TC-G 1001 triggers a dual-pathway response essential for mucosal healing.

  • G

    
     / RhoA Pathway:  Promotes cytoskeletal rearrangement, driving epithelial cell migration (restitution) to close ulcerative wounds.
    
  • 
    -Arrestin-2 Pathway:  Dominant pathway for TC-G 1001. Leads to receptor internalization and scaffolding of anti-inflammatory kinases, inhibiting NF-
    
    
    
    B in macrophages.

GPR35_Signaling cluster_membrane Plasma Membrane TCG TC-G 1001 GPR35 GPR35 Receptor (Human Ortholog) TCG->GPR35 High Affinity Binding G1213 Gα12/13 Activation GPR35->G1213 Coupling GRK GRK Phosphorylation GPR35->GRK RhoA RhoA / ROCK G1213->RhoA Actin Actin Polymerization RhoA->Actin Restitution Epithelial Restitution (Wound Healing) Actin->Restitution BArr β-Arrestin-2 Recruitment GRK->BArr Internal Receptor Internalization BArr->Internal NFkB NF-κB Inhibition BArr->NFkB Scaffolding AntiInf Anti-Inflammatory Response NFkB->AntiInf

Caption: TC-G 1001 drives mucosal healing via G12/13-mediated actin remodeling and anti-inflammatory effects via β-arrestin-2 recruitment.

Experimental Protocols

Protocol A: Human -Arrestin Recruitment Assay (The "Gold Standard" for TC-G 1001)

Because GPR35 G-protein coupling can be difficult to measure due to low signal-to-noise ratios in standard cAMP assays,


-arrestin recruitment is the preferred method for validating TC-G 1001 activity.

System: PathHunter® (DiscoveRx) or Bioluminescence Resonance Energy Transfer (BRET) in HEK293T cells.

Materials:

  • HEK293T cells expressing Human GPR35-Luciferase (Donor) and

    
    -Arrestin-YFP (Acceptor).
    
  • TC-G 1001 Stock: 10 mM in 100% DMSO.

  • Vehicle: HBSS + 0.1% BSA (Fatty acid-free).

Step-by-Step Workflow:

  • Cell Seeding: Plate transfected HEK293T cells at 20,000 cells/well in a white-walled 96-well plate. Incubate 24h at 37°C/5% CO

    
    .
    
  • Substrate Addition: Aspirate media and replace with 80 µL HBSS. Add 10 µL of coelenterazine h (substrate) for BRET baseline (5 µM final).

  • Ligand Preparation: Serially dilute TC-G 1001 in HBSS/BSA. Range:

    
     M to 
    
    
    
    M.
  • Stimulation: Add 10 µL of 10X TC-G 1001 to cells.

    • Control: Zaprinast (Positive Control, use

      
       M max).
      
    • Vehicle: 0.1% DMSO in HBSS.

  • Measurement: Read BRET signal (Emission 535 nm / Emission 480 nm) immediately and every 2 minutes for 20 minutes.

  • Analysis: Plot BRET ratio vs. Log[Agonist]. Calculate EC

    
    .[1]
    
    • Expected Result: TC-G 1001 EC

      
       should be ~10–50 nM  (pEC
      
      
      
      ~7.5–8.0).
Protocol B: Human Colonic Epithelial Wound Healing (Scratch Assay)

This functional assay validates the G


/RhoA pathway relevant to IBD mucosal repair.

System: Caco-2 or HT-29 Human Colorectal Adenocarcinoma cells.

Step-by-Step Workflow:

  • Monolayer Formation: Seed Caco-2 cells in 12-well plates. Culture until 100% confluent and differentiated (approx. 14-21 days post-confluence for tight junctions).

  • Starvation: Switch to serum-free media for 12 hours prior to assay to synchronize cells.

  • Wounding: Create a linear scratch using a sterile P200 pipette tip. Wash 2x with PBS to remove debris.

  • Treatment:

    • Group A: Vehicle (0.1% DMSO).

    • Group B: TC-G 1001 (1 µM). Note: 1 µM is saturating for human GPR35.

    • Group C: TC-G 1001 + ML-145 (1 µM, Antagonist) to prove specificity.

  • Imaging: Capture images at T=0, T=12h, T=24h using phase-contrast microscopy.

  • Quantification: Measure the wound area using ImageJ. Calculate % Wound Closure.

    • Self-Validation: TC-G 1001 treatment should accelerate closure by >30% compared to vehicle. Co-treatment with ML-145 should abolish this effect.

Translational Challenges & Future Directions

The primary hurdle for TC-G 1001 is the lack of cross-species potency. While it is an excellent tool for human organoid models or humanized mice, standard C57BL/6 DSS-colitis models will yield false negatives.

Decision Logic for Researchers:

Decision_Tree Start Select Experimental Model Human Human Cells / Organoids (Caco-2, PBMCs) Start->Human Mouse Mouse Model (DSS Colitis / Pain) Start->Mouse UseTCG USE TC-G 1001 (10 nM - 1 µM) Human->UseTCG AvoidTCG STOP: TC-G 1001 is Inactive Use Zaprinast or Lodoxamide Mouse->AvoidTCG

Caption: Workflow for selecting the appropriate GPR35 ligand based on species origin.

Future Development: Drug development is currently shifting toward "balanced" agonists like Lodoxamide or novel thiazolidine derivatives that maintain high potency across both human and rodent orthologs to facilitate seamless translational efficacy studies.

References

  • Neetoo-Isseljee, Z. et al. (2013). High-throughput identification and characterization of novel, species-selective GPR35 agonists. Journal of Pharmacology and Experimental Therapeutics.

  • Milligan, G. (2011). G protein-coupled receptor 35.[][1][3][4][5] British Journal of Pharmacology.

  • Divorty, N. et al. (2015). G protein-coupled receptor 35: an emerging target in inflammatory bowel disease.[5] Frontiers in Pharmacology.

  • Zhao, P. et al. (2010).[] Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity.[4][6] Molecular Pharmacology.

  • Mackenzie, A.E. et al. (2014). The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Molecular Pharmacology.

Sources

Unlocking GPR35 Pharmacology: An In-Depth Technical Guide to TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The G protein-coupled receptor 35 (GPR35) has transitioned from an orphan receptor to a highly sought-after therapeutic target, heavily implicated in gastrointestinal inflammation, nociceptive pain, and osteoimmunology. For years, the pharmacological characterization of GPR35 was hindered by the lack of potent, selective tool compounds. Legacy agonists like zaprinast and kynurenic acid suffered from low potency and confounding off-target effects (e.g., phosphodiesterase inhibition).

The development of TC-G 1001 (Chemical Name: 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) revolutionized this landscape. As a highly selective, nanomolar-potency agonist, TC-G 1001 provides researchers with an indispensable tool for dissecting GPR35 signaling. This whitepaper provides a comprehensive, field-proven guide to the pharmacodynamics, quantitative metrics, and self-validating experimental protocols for utilizing TC-G 1001 in advanced biological research.

Pharmacodynamics and Mechanism of Action (MoA)

GPR35 is a 7-transmembrane domain GPCR that natively couples to Gαi/o and Gα13 pathways, while also recruiting β-arrestin to mediate receptor internalization and distinct downstream signaling cascades[1].

When TC-G 1001 binds to the orthosteric site of , it triggers a conformational change that inhibits adenylyl cyclase (via Gαi/o) and modulates downstream kinases. In specialized cell types like primary human osteoclasts, TC-G 1001-mediated GPR35 activation directly suppresses c-Src and PI3K-Akt signaling. This suppression reduces the phosphorylation of the p65 NFκB subunit and CREB, ultimately impairing NFATc1 nuclear translocation and inducing cellular apoptosis[2].

The Gαq-i5 Chimera Advantage: Measuring native Gαi/o coupling via cAMP inhibition often yields a narrow dynamic range, leading to noisy data in high-throughput screens. To solve this, researchers frequently employ a Gαq-i5 chimeric protein . This engineered G-protein forces the GPR35 receptor to couple to the phospholipase C (PLC) pathway, redirecting the signal to generate inositol monophosphate (IP1) and release intracellular calcium (Ca2+), allowing for robust fluorescent readouts.

G TCG TC-G 1001 (Potent Agonist) GPR35 Human GPR35 Receptor TCG->GPR35 High Affinity Binding Gi Gαi/o Pathway GPR35->Gi G13 Gα13 Pathway GPR35->G13 BArr β-Arrestin Recruitment GPR35->BArr Gqi5 Gαq-i5 Chimera (Engineered) GPR35->Gqi5 Assay modification cSrc Inhibition of c-Src / PI3K Gi->cSrc Reduces pSrc Ca Intracellular Ca2+ Release Gqi5->Ca IP1/Ca2+ readout Apoptosis Osteoclast Apoptosis cSrc->Apoptosis Decreases viability

Figure 1: GPR35 signaling pathways activated by TC-G 1001, including native cascades and engineered high-throughput assay modifications.

Quantitative Pharmacology: TC-G 1001 vs. Legacy Agonists

TC-G 1001 is categorized as a highly potent agonist, but its efficacy is heavily dependent on the species ortholog being studied. It displays 1000-fold greater potency at the human GPR35 receptor relative to mouse and rat orthologs. Researchers utilizing murine models must account for this discrepancy to avoid false-negative results.

Furthermore, TC-G 1001 is significantly more potent than the legacy compound 3[3]. Because Zaprinast is primarily a PDE5/6/9/11 inhibitor, its use in GPCR assays can confound results by artificially inflating intracellular cGMP/cAMP levels. TC-G 1001 eliminates this off-target noise.

Table 1: Quantitative Pharmacological Profile of TC-G 1001
ParameterValueAssay TypeReference
Potency (Ca2+ flux) pEC50 = 8.36 (~3.2 nM)Gαq-i5 Ca2+ release assay,[4]
Potency (β-arrestin) pEC50 = 7.59 (~26 nM)β-arrestin recruitment assay,[4]
Species Selectivity >1000-fold (Human vs. Rodent)IP1 Accumulation Assay,[5]
Target Specificity Selective GPR35 AgonistFunctional GPCR Screening,[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and E-E-A-T standards, any assay employing TC-G 1001 must incorporate internal causality checks. The observed phenotypic changes must be proven to be strictly GPR35-dependent rather than artifacts of chemical cytotoxicity. This is achieved by utilizing ML145 , a highly selective GPR35 antagonist, or through siRNA-mediated receptor knockdown[7],[8].

Protocol: Human Osteoclast Resorption and Apoptosis Assay

Recent literature demonstrates that GPR35 stimulation by TC-G 1001 2[2] similarly to current osteoporosis drugs. The following self-validating protocol outlines how to measure this effect accurately.

Step 1: Primary Culture & Differentiation Isolate primary human monocytes and differentiate them into mature osteoclasts using M-CSF and RANKL over 6 to 10 days[2].

Step 2: Experimental Setup & Causality Controls Divide the mature osteoclast cultures into three distinct cohorts:

  • Negative Control: Vehicle (DMSO).

  • Experimental: TC-G 1001 (10 nM – 100 nM).

  • Validation (Rescue): Pre-incubate cells with ML145 (10 µM) for 30 minutes prior to adding TC-G 1001. Alternatively, transfect cells with GPR35-specific siRNA 48 hours prior to treatment[8].

Step 3: Agonist Treatment Introduce TC-G 1001 to the culture media. Given its sub-nanomolar to low-nanomolar EC50 (~3.2 nM for Ca2+ flux), concentrations between 10-100 nM are sufficient to ensure complete target engagement without inducing non-specific toxicity[4].

Step 4: Functional Readouts

  • TRAP Activity: After 72 hours, quantify tartrate-resistant acid phosphatase (TRAP) in the conditioned media. TC-G 1001 should induce a statistically significant reduction in TRAP activity[2].

  • Apoptosis Assay: Perform a Caspase-Glo 3/7 assay. TC-G 1001 treatment enhances caspase-mediated apoptosis, reducing the viable pool of resorptive cells[8].

Step 5: Data Interpretation & Validation The reductions in TRAP activity and increases in apoptosis must be reversed in the ML145 co-treated or GPR35 siRNA-transfected wells. If the phenotype is rescued by the antagonist, it definitively proves that TC-G 1001's effects are mediated directly through the GPR35 receptor[2].

Workflow Step1 Primary Human Osteoclast Culture Step2 TC-G 1001 Treatment (10-100 nM) Step1->Step2 Step3 ML145 Antagonist or siRNA Control Step1->Step3 Step4 Functional Readouts Step2->Step4 Step3->Step2 Pre-incubation (Validation) Read1 TRAP Activity Assay Step4->Read1 Read2 Caspase-Glo (Apoptosis) Step4->Read2

Figure 2: Self-validating experimental workflow for assessing TC-G 1001 efficacy in primary osteoclasts.

References

  • TC-G 1001 | GPR35 - Tocris Bioscience . Source: tocris.com.

  • GPR35 agonist 2 | GPR | Arrestin - TargetMol . Source: targetmol.com. 4

  • GPR | BioChemPartner . Source: biochempartner.com. 7

  • 494191-73-0 | TC-G 1001| GPR35 agonist 2 - BioChemPartner.com . Source: biochempartner.com. 5

  • TC-G 1001 | GPR35 - Tocris Bioscience . Source: tocris.com.

  • The emerging pharmacology and function of GPR35 in the nervous system - Ovid . Source: ovid.com. 1

  • TC-G 1001 - High-Purity Biochemical Reagent for Signaling Research | APExBIO . Source: apexbt.com. 6

  • G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells - PMC . Source: nih.gov. 2

  • GPR35 - GPCR/G protein - BioCrick . Source: biocrick.com. 3

  • G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells | JBMR Plus | Oxford Academic . Source: oup.com. 8

Sources

Preclinical Safety, Toxicity, and Pharmacological Profiling of TC-G 1001: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic Safety, Off-Target Liability, and Self-Validating Assay Design

The Translatability Paradox: Species-Specific Pharmacology

Evaluating the safety and toxicity profile of a tool compound requires a fundamental understanding of its target binding kinetics. TC-G 1001 (4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) is a highly potent, synthetic agonist of the G protein-coupled receptor 35 (GPR35).

From a toxicological perspective, the most critical feature of TC-G 1001 is its profound species selectivity. In standard


-arrestin and G

intracellular calcium (

) release assays, TC-G 1001 exhibits a pEC

of 7.59 and 8.36, respectively, at the human GPR35 receptor. However, it displays a 1000-fold lower potency at mouse and rat GPR35 orthologs[1].

The Causality of Experimental Design: This extreme species divergence means that traditional rodent-based in vivo maximum tolerated dose (MTD) or dose-ranging toxicity studies will yield false negatives for target-mediated (on-target) toxicity. To accurately assess the physiological safety of TC-G 1001, researchers must rely on humanized in vitro models, primary human cell lines, or transgenic mice expressing human GPR35[1].

Mechanistic Safety: On-Target vs. Off-Target Dynamics

The toxicity profile of any receptor agonist is divided into exaggerated pharmacology (on-target effects) and unintended interactions (off-target liabilities).

On-Target Physiological Modulation

GPR35 is predominantly expressed in gastrointestinal tissues, immune cells, and bone[2]. Activation of GPR35 by TC-G 1001 does not induce classical systemic toxicity; rather, it drives specific immunomodulatory and nociceptive physiological changes:

  • Gastrointestinal & Nociceptive Safety: Unlike opioid or cannabinoid receptor agonists, GPR35 activation by TC-G 1001 is not linked to central nervous system (CNS) side effects such as sedation[3]. Instead, it exerts an anti-nociceptive effect by inhibiting TRPA1-mediated colonic nociceptor activation and suppressing Substance P release[3].

  • Osteoclast Viability & Bone Resorption: In primary human bone cells, TC-G 1001 reduces osteoclast bone resorption and TRAP activity[2]. Mechanistically, it suppresses the phosphorylation of c-Src and Akt, which downregulates the expression of MMP9[2]. While this reduces osteoclast "viability" and function, it is a targeted therapeutic effect for conditions like osteoporosis, rather than a systemic cytotoxic event[2].

GPR35_Signaling TCG TC-G 1001 GPR35 Human GPR35 TCG->GPR35 Agonism Gi Gi/o Pathway GPR35->Gi G12 G12/13 Pathway GPR35->G12 bArr β-Arrestin GPR35->bArr cAMP ↓ cAMP Gi->cAMP Ca2 ↑ Intracellular Ca2+ Gi->Ca2 Src ↓ pSrc / pAkt G12->Src Effect3 Receptor Internalization bArr->Effect3 Effect1 Anti-Nociception (TRPA1 Inhibition) cAMP->Effect1 Ca2->Effect1 Effect2 Reduced Osteoclast Bone Resorption Src->Effect2

Mechanistic signaling pathway of TC-G 1001 via human GPR35 activation and physiological outcomes.

Off-Target Liability and Counter-Screening

Early GPR35 agonists, such as Zaprinast, were originally characterized as inhibitors of phosphodiesterases (PDE5 and PDE6)[2]. This dual activity complicates safety profiling, as PDE inhibition causes vasodilation and visual disturbances. TC-G 1001 was developed to offer a cleaner pharmacological profile. It lacks the significant PDE5/6 off-target liabilities of its predecessors, making it a superior tool for isolating GPR35-specific biology[2].

Quantitative Pharmacological & Toxicity Profiling

To facilitate rapid comparison during drug development, the quantitative data regarding TC-G 1001's safety, potency, and off-target profile is summarized below.

Table 1: Pharmacological Profile & Species Selectivity

Parameter Human GPR35 Mouse GPR35 Rat GPR35 Assay Type

| Potency (pEC


)  | 8.36 | < 5.36 | < 5.36 | G


release | | Potency (pEC

)
| 7.59 | Not Determined | Not Determined |

-arrestin recruitment | | Relative Selectivity | 1x (Baseline) | > 1000-fold lower | > 1000-fold lower | IP1 Accumulation |

Table 2: Comparative Off-Target Liability Matrix

Compound Primary Target Known Off-Target Liabilities Cellular Toxicity Risk
TC-G 1001 GPR35 Minimal (Highly selective) Low (Maintains HepG2/PBMC viability)
Zaprinast GPR35 PDE5, PDE6 Moderate (Vasodilation, PDE-mediated artifacts)

| Lodoxamide | GPR35 | Unknown systemic in rodents | Low (Topical application primarily) |

Self-Validating Experimental Workflows

Because TC-G 1001 requires specific handling (soluble to 10 mM in DMSO with sonication[4]), experimental artifacts such as compound precipitation or DMSO-induced cytotoxicity are common. The following protocols are designed as self-validating systems , incorporating internal controls to distinguish true compound toxicity from solvent artifacts.

Safety_Workflow Start TC-G 1001 Safety Profiling Phase1 In Vitro Cytotoxicity Start->Phase1 Phase2 Off-Target Screening Start->Phase2 Phase3 Species Translation Start->Phase3 HepG2 HepG2 / PBMC Viability Assays Phase1->HepG2 PDE PDE5 / PDE6 Counter-Screening Phase2->PDE Humanized Humanized Mouse Models (hGPR35) Phase3->Humanized

Hierarchical workflow for evaluating the preclinical safety and toxicity of TC-G 1001.

Protocol 1: High-Throughput Hepatotoxicity & Cell Viability Counter-Screen

Causality: HepG2 cells are utilized to assess baseline hepatotoxicity. Because TC-G 1001 requires DMSO, the final assay concentration of DMSO must be strictly capped at


 to prevent baseline solvent toxicity.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute TC-G 1001 in 100% anhydrous DMSO to a 10 mM stock. Critical Step: Warm the tube to 37°C and sonicate for 5–10 minutes to ensure complete dissolution and prevent micro-precipitates that mimic cytotoxic events[4].

  • Cell Seeding: Plate HepG2 cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Dosing (Self-Validation):

    • Test Wells: Treat with TC-G 1001 at log-scale concentrations (1 nM to 10 µM).

    • Vehicle Control: Treat with 0.1% DMSO (matches the highest solvent concentration in test wells).

    • Positive Toxicity Control: Treat with 10 µM Staurosporine (induces apoptosis).

  • Incubation: Incubate the plates for 48 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® (ATP-dependent luminescence assay) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Data Analysis: Normalize luminescence signals to the vehicle control. A drop in ATP signal

    
     compared to the vehicle control indicates cytotoxicity.
    
Protocol 2: Phosphodiesterase (PDE) Off-Target Liability Screen

Causality: To definitively prove that TC-G 1001's effects are GPR35-mediated and not due to historical PDE5/6 inhibition (like Zaprinast), a comparative enzymatic cleavage assay is required[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate or purchase recombinant human PDE5 and PDE6. Prepare in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM

    
    , 1.7 mM EGTA).
    
  • Substrate Addition: Utilize a fluorogenic cGMP substrate (e.g., 1 µM fluorescent-cGMP) which increases in fluorescence polarization upon cleavage by PDEs.

  • Compound Incubation:

    • Group A (Test): TC-G 1001 (10 µM).

    • Group B (Positive Control): Zaprinast (10 µM) – validates the assay's ability to detect PDE inhibition.

    • Group C (Negative Control): Buffer + 0.1% DMSO.

  • Kinetic Readout: Measure fluorescence polarization (Ex: 485 nm, Em: 528 nm) continuously for 60 minutes.

  • Validation Logic: If TC-G 1001 shows an enzymatic cleavage curve identical to the negative control, while Zaprinast shows a flattened curve (inhibition), TC-G 1001 is validated as lacking PDE off-target toxicity.

References

  • G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells Source: PMC (National Institutes of Health) URL:[Link]

  • Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 Source: ACS Pharmacology & Translational Science URL:[Link]

  • GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release Source: PMC (National Institutes of Health) URL:[Link]

Sources

Preliminary Studies Using TC-G 1001: Investigating GPR35-Mediated Signaling and Osteoclast Regulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The orphan G protein-coupled receptor 35 (GPR35) has emerged as a critical regulatory node in inflammatory, metabolic, and skeletal pathways. Historically, the pharmacological characterization of GPR35 was hindered by the lack of highly potent and selective ligands, with early studies relying on low-affinity compounds like zaprinast or pamoic acid. TC-G 1001 (also known as GPR35 agonist 2) represents a paradigm shift in GPR35 pharmacology. As a highly potent, synthetic GPR35 agonist, it provides researchers with a precise chemical probe to dissect receptor function[1].

This technical guide outlines the pharmacological profile of TC-G 1001, details the mechanistic causality of its downstream signaling, and provides field-proven, self-validating experimental protocols for evaluating its effects in primary human cell models, specifically focusing on its recently discovered role in osteoclast inhibition[2].

Pharmacological Profile and Quantitative Data

When designing preliminary studies, understanding the physicochemical and binding kinetics of your probe is paramount. TC-G 1001 exhibits a striking species-specific selectivity, displaying a 1000-fold greater potency at human GPR35 relative to mouse and rat orthologs[1]. This necessitates the use of human-derived cell lines or humanized animal models for accurate translational studies.

Table 1: Quantitative Pharmacological Profile of TC-G 1001

ParameterValue / DescriptionExperimental Significance
Chemical Name 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acidDefines structural interactions with the GPR35 binding pocket.
Target GPR35 (Agonist)Highly selective over other GPCRs.
EC₅₀ (β-arrestin assay) ~26 nM (pEC₅₀ = 7.59)Indicates robust recruitment of β-arrestin, useful for desensitization studies[3].
EC₅₀ (Ca²⁺ release assay) ~3.2 nM (pEC₅₀ = 8.36)Demonstrates high-potency Gαq-i5 chimeric coupling[3].
Species Selectivity 1000-fold preference for human GPR35Dictates the selection of human primary cells (e.g., PBMCs) over murine models[1].
Solubility Soluble to 10 mM in DMSORequires sonication and gentle warming (37°C) for optimal stock preparation[4].

Mechanistic Causality: GPR35 Signaling Dynamics

To design a robust experiment, one must understand why a ligand induces a specific phenotype. GPR35 is a promiscuous coupler, known to interact with Gi/o, G12/13, and in some engineered systems, Gq/11[2].

In primary human osteoclasts, the activation of GPR35 by TC-G 1001 triggers a dual-pathway cascade[2]. First, coupling to Gi/o inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP. Concurrently, coupling to G12/13 modulates the RhoA pathway[2]. The convergence of these pathways results in the profound dephosphorylation of c-Src at the Tyr419 residue, alongside reductions in pAkt and p38[5]. Because phosphorylated c-Src is an absolute requirement for the formation of the actin sealing zone (the "actin ring"), its inhibition physically prevents the osteoclast from adhering to and resorbing bone[5].

G TCG TC-G 1001 (Agonist) GPR35 GPR35 Receptor TCG->GPR35 Binds & Activates Gi Gi/o Protein GPR35->Gi G12 G12/13 Protein GPR35->G12 AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA Pathway G12->RhoA Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Src c-Src / Akt / p38 (Decreased Phosphorylation) cAMP->Src Modulates RhoA->Src Modulates Osteo Inhibition of Osteoclast Resorption Src->Osteo Disrupts Actin Ring

Figure 1: GPR35 signaling cascade induced by TC-G 1001.

Self-Validating Experimental Protocols

A hallmark of rigorous pharmacological research is the implementation of self-validating systems. Because TC-G 1001 is a synthetic molecule, any observed phenotypic change must be proven to be receptor-specific rather than an off-target artifact. This is achieved by utilizing ML145 , a highly selective GPR35 antagonist, or GPR35-targeted siRNA, to rescue the baseline phenotype[5].

Protocol A: Gi/o Coupling Validation via cAMP Accumulation

Purpose: To confirm that TC-G 1001 actively engages the Gi/o pathway in your target cells. Because Gi/o inhibits cAMP, you must first artificially elevate cAMP levels to observe the inhibitory effect[5].

  • Cell Preparation: Seed primary human cells (e.g., mature osteoclasts) in a 384-well plate at a density of 5,000 cells/well.

  • Pre-incubation (The Rescue Control): Treat half the wells with 10 µM ML145 (GPR35 antagonist) for 30 minutes. Treat the other half with a DMSO vehicle control.

  • Stimulation: Add 10 µM Forskolin to all wells to directly activate adenylyl cyclase and spike intracellular cAMP levels[5].

  • Agonist Application: Immediately add TC-G 1001 at varying concentrations (1 nM to 10 µM) to generate a dose-response curve.

  • Detection: Incubate for 30 minutes, lyse the cells, and measure cAMP using a TR-FRET based assay (e.g., LANCE Ultra cAMP kit).

  • Data Interpretation: A successful assay will show a concentration-dependent decrease in cAMP in the vehicle group, which is completely abolished (rescued) in the ML145 pre-treated group.

Protocol B: Osteoclast Differentiation and Bone Resorption Assay

Purpose: To evaluate the functional, physiological impact of TC-G 1001 on bone remodeling[2].

  • Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.

  • Differentiation: Culture PBMCs on bovine bone slices in α-MEM supplemented with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL for 7–14 days until multinucleated osteoclasts form.

  • Treatment: Replace media with fresh differentiation media containing either:

    • Vehicle (DMSO)

    • TC-G 1001 (1 µM)

    • TC-G 1001 (1 µM) + ML145 (10 µM)

    • TC-G 1001 (1 µM) + GPR35 siRNA (transfected 48h prior)[5]

  • TRAP Staining: After 72 hours of treatment, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP) to quantify osteoclast viability and multinucleation[2].

  • Resorption Quantification: Remove the cells from the bone slices using mechanical agitation or sodium hypochlorite. Stain the bone slices with toluidine blue or use confocal microscopy to quantify the area of resorption pits and trenches[2].

Workflow PBMC Human PBMCs Isolation & Seeding RANKL RANKL + M-CSF Differentiation PBMC->RANKL Treat TC-G 1001 Treatment +/- ML145 Antagonist RANKL->Treat Assay1 TRAP Staining Quantify Osteoclasts Treat->Assay1 Assay2 Bone Resorption Measure Pits Treat->Assay2

Figure 2: Workflow for validating TC-G 1001 in primary osteoclasts.

Future Directions in Drug Development

The preliminary data generated using TC-G 1001 highlights GPR35 as a highly tractable therapeutic target. In the context of osteoporosis, the anti-resorptive activity of GPR35 agonists has been shown to be comparable to current clinical standards like denosumab and alendronic acid in in vitro settings[6]. Future studies utilizing TC-G 1001 should focus on elucidating the exact structural interactions via Cryo-EM and expanding in vivo profiling using humanized GPR35 mouse models to bypass the compound's inherent species selectivity.

References

  • G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells Source: bioRxiv / National Institutes of Health (NIH) URL:[Link]

  • 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35 Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Comprehensive In Vitro Pharmacological Profiling of GPR35 using the Selective Agonist TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

G protein-coupled receptor 35 (GPR35) has emerged as a critical metabolic and immunological sensor, implicated in inflammatory bowel disease, cardiovascular remodeling, and oncology[1]. While early research relied on low-potency reference agonists like zaprinast or kynurenic acid (KYNA), the development of TC-G 1001 (also known as GPR35 Agonist 2) revolutionized the field. TC-G 1001 is a highly potent, synthetic, species-selective agonist that exhibits over 1000-fold greater potency at human GPR35 compared to rodent orthologs, making it the gold standard for in vitro target validation[2].

Understanding the pleiotropic signaling of GPR35 is essential for robust assay design. Depending on the cellular context, GPR35 predominantly couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) and downstream kinase signaling (e.g., p-Src)[3]. Concurrently, GPR35 activation triggers β-arrestin recruitment, facilitating receptor internalization and desensitization[4]. In engineered systems or specific primary cells, GPR35 can also mobilize intracellular calcium (Ca²⁺) via Gαq/11 or through the use of chimeric G-proteins (e.g., Gαq-i5)[2].

Mechanistic Overview

GPR35_Signaling TCG TC-G 1001 (GPR35 Agonist) GPR35 GPR35 Receptor TCG->GPR35 Binds Gio Gαi/o Protein GPR35->Gio Activates Gq Gαq/11 Protein GPR35->Gq Activates Arr β-Arrestin GPR35->Arr Recruits AC Adenylyl Cyclase Gio->AC Inhibits PLC Phospholipase C Gq->PLC Activates Int Receptor Internalization Arr->Int Scaffolds cAMP ↓ cAMP Production AC->cAMP Downregulates Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 IP3-mediated

Fig 1: GPR35 signaling pathways activated by TC-G 1001, highlighting Gi/o, Gq, and β-arrestin axes.

Quantitative Pharmacological Profile

To establish a self-validating experimental system, researchers must benchmark against known reference compounds[2]. The table below summarizes the expected in vitro potency (EC₅₀) of TC-G 1001 across orthogonal assay platforms.

Assay ModalityTarget ReceptorPrimary ReadoutTC-G 1001 EC₅₀Zaprinast EC₅₀ (Ref)
Intracellular Ca²⁺ Flux Human GPR35 (Gαq-i5)Fluo-4 Fluorescence~3.2 nM~1.4 µM
β-Arrestin Recruitment Human GPR35Chemiluminescence~26.0 nM~3.1 µM
cAMP Inhibition Human GPR35 (Gi/o)TR-FRET< 10.0 nM~1.0 µM

Experimental Design & Causality

A rigorous in vitro screening cascade for GPR35 requires orthogonal validation to eliminate assay-specific artifacts.

  • Why use a Calcium Flux Assay? While endogenous GPR35 is primarily Gi-coupled, measuring real-time Ca²⁺ flux via a FLIPR (Fluorescent Imaging Plate Reader) is highly amenable to high-throughput screening. This is achieved by co-expressing a chimeric Gαq-i5 protein, which hijacks the Gi-coupled receptor signal and redirects it through the Gq/Phospholipase C (PLC) pathway to release ER calcium[2].

  • Why use a Forskolin-induced cAMP Assay? To measure endogenous Gi/o activity, baseline cAMP levels are typically too low to detect a meaningful decrease. By pre-stimulating adenylyl cyclase with Forskolin, we artificially elevate the cAMP "window." The addition of TC-G 1001 will then dose-dependently suppress this Forskolin-induced cAMP spike[3].

  • Self-Validation: Every assay plate must include a positive control (Zaprinast) and a selective GPR35 antagonist (e.g., ML145) to prove that the observed signal is strictly GPR35-dependent[5].

Step-by-Step In Vitro Assay Protocols

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)
  • Objective : Measure GPR35 activation via Gαq-i5 mediated calcium flux.

  • Step 1: Cell Seeding : Seed HEK293 cells stably expressing human GPR35 and Gαq-i5 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2: Dye Loading : Remove media and add 20 µL/well of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Step 3: Compound Preparation : Prepare a 10 mM stock of in 100% DMSO[6]. Perform 1:3 serial dilutions in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Step 4: Antagonist Pre-incubation (Validation Step) : For specificity validation, pre-incubate designated control wells with 1 µM ML145 for 15 minutes prior to agonist addition[3].

  • Step 5: Kinetic Read : Transfer the plate to a FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 µL of TC-G 1001 dilutions and record fluorescence continuously for 3 minutes.

  • Step 6: Data Analysis : Calculate the maximum minus minimum (Max-Min) fluorescence. Plot against log[agonist] to determine the EC₅₀.

Protocol B: Gi/o-Mediated cAMP Inhibition Assay (TR-FRET)
  • Objective : Quantify the Gi/o-mediated suppression of cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Step 1: Cell Preparation : Harvest GPR35-expressing cells and resuspend in stimulation buffer containing 0.5 mM IBMX (a broad-spectrum PDE inhibitor to prevent cAMP degradation).

  • Step 2: Co-stimulation : Add 5 µL of cell suspension (approx. 5,000 cells) to a 384-well white plate. Add 5 µL of a 2X compound mixture containing both TC-G 1001 (serial dilutions) and Forskolin (typically 1-10 µM, pre-determined to yield an EC₈₀ cAMP response)[3].

  • Step 3: Incubation : Incubate for 30–45 minutes at room temperature. (Causality note: Co-addition is crucial because GPR35 activation must actively counteract the adenylyl cyclase stimulation driven by Forskolin).

  • Step 4: Detection : Add TR-FRET lysis/detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour.

  • Step 5: Measurement : Read on a TR-FRET compatible microplate reader. A decrease in TR-FRET signal corresponds to an increase in intracellular cAMP; therefore, TC-G 1001 will cause a dose-dependent recovery of the TR-FRET signal.

Protocol C: β-Arrestin Recruitment Assay (Enzyme Complementation)
  • Objective : Assess non-G-protein mediated signaling and receptor desensitization.

  • Step 1: Cell Seeding : Use engineered cells co-expressing GPR35-ProLink and β-Arrestin-Enzyme Acceptor (EA). Seed at 10,000 cells/well in a 384-well plate.

  • Step 2: Agonist Treatment : Add TC-G 1001 serial dilutions. Incubate for 90 minutes at 37°C. (Causality note: β-arrestin recruitment is kinetically slower than calcium flux; a 90-minute incubation ensures steady-state complex formation)[4].

  • Step 3: Detection : Add the chemiluminescent detection substrate. Incubate for 60 minutes at room temperature in the dark.

  • Step 4: Readout : Measure luminescence. Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • BioChemPartner. "GPR Receptors and Selective Antagonists (ML145)". URL: [Link]

  • Semantic Scholar. "Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics". URL: [Link]

  • JBMR Plus (Oxford Academic). "G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells" (2025). URL: [Link]

  • Neuropharmacology. "The emerging pharmacology and function of GPR35 in the nervous system" (2017). URL: [Link]

Sources

Application Note: Advanced Profiling of GPR35 using TC-G 1001 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

G Protein-Coupled Receptor 35 (GPR35) has emerged as a critical therapeutic target in inflammatory diseases, gastrointestinal disorders, and skeletal remodeling (osteoporosis). However, the deorphanization of GPR35 has been complicated by the low potency of endogenous ligands (e.g., kynurenic acid) and profound species-specific pharmacology.

TC-G 1001 (also known as GPR35 agonist 2) is a highly potent, synthetic small-molecule agonist of GPR35. This application note provides drug development professionals and molecular pharmacologists with field-proven, self-validating protocols for utilizing TC-G 1001 in cell-based assays. By anchoring experimental design in mechanistic causality—specifically addressing Gi/o coupling, G12/13 pathways, and critical species selectivity—this guide ensures robust, reproducible data acquisition.

Mechanistic Grounding & Species Selectivity

To design a reliable assay, one must first understand the pharmacological quirks of the target. GPR35 is notorious for its evolutionary divergence. TC-G 1001 displays a 1000-fold greater potency at human GPR35 compared to its mouse and rat orthologs[1].

Causality in Model Selection: Attempting to use TC-G 1001 in wild-type murine cell lines (e.g., RAW264.7 macrophages) will result in false negatives or require micromolar concentrations that induce off-target toxicity. Therefore, assays must utilize humanized recombinant cell lines (e.g., HEK293-hGPR35) or primary human cells (e.g., human peripheral blood mononuclear cell-derived osteoclasts) [2].

Upon binding human GPR35, TC-G 1001 stabilizes a conformation that primarily recruits Gi/o and G12/13 heterotrimeric G-proteins, alongside β-arrestin-2 [1]. The activation of Gi/o inhibits adenylyl cyclase (lowering cAMP), while G12/13 activates Src kinases (pSrc), ultimately downregulating transcription factors like NFκB and CREB to drive phenotypic changes, such as the reduction of osteoclast bone resorption[2].

GPR35_Signaling TCG TC-G 1001 (Synthetic Agonist) GPR35 Human GPR35 (GPCR) TCG->GPR35 High Affinity Binding Gio Gi/o Protein GPR35->Gio PTx-sensitive G1213 G12/13 Protein GPR35->G1213 RhoA linked bArr β-Arrestin-2 GPR35->bArr Internalization cAMP cAMP Accumulation Gio->cAMP Inhibits (-) pSrc Src Phosphorylation (pSrc) G1213->pSrc Activates (+) NFkB NFκB / CREB Activation pSrc->NFkB Downregulates (-) Osteo Osteoclast Bone Resorption NFkB->Osteo Reduces (-)

Figure 1: Mechanism of Action of TC-G 1001 via human GPR35 signaling cascades.

Quantitative Pharmacological Profile

When establishing dose-response curves, use the following validated metrics as your baseline expectations. Deviations from these ranges usually indicate issues with cell surface expression or reagent degradation.

Assay TypePathway / ReadoutPotency (pEC₅₀)Approx. EC₅₀Species Selectivity
Intracellular Calcium Gαq-i5 Chimeric Ca²⁺ Release8.363.2 nMhGPR35 > m/rGPR35
β-Arrestin Recruitment BRET / PathHunter7.5926.0 nMhGPR35 > m/rGPR35
IP1 Accumulation Gq-coupled IP1 generationN/AN/A1000-fold (Human vs Rodent)

Data synthesized from Tocris Bioscience and TargetMol technical specifications [1][3].

Designing a Self-Validating Assay System

A common pitfall in GPCR pharmacology is mistaking off-target small molecule effects for on-target agonism. To establish a self-validating system , your experimental workflow must incorporate logical "circuit breakers."

The Causality Loop:

  • The Agonist: TC-G 1001 drives the signal.

  • The Receptor Gate: Co-treatment with ML145 (a highly specific GPR35 antagonist) must abolish the TC-G 1001 signal. If the signal persists, TC-G 1001 is acting off-target in your specific cell line [2].

  • The Pathway Gate: Pre-treatment with Pertussis Toxin (PTx) uncouples Gi/o from the receptor. If the TC-G 1001 effect on cAMP or pSrc is abolished by PTx, you have definitively proven Gi/o-dependent causality [2].

Assay_Workflow Seed 1. Cell Seeding (hGPR35+ Cells) PreTreat 2. Antagonist Control (ML145 / PTx) Seed->PreTreat Agonist 3. TC-G 1001 Treatment PreTreat->Agonist Stim 4. Pathway Stimulus (Forskolin for cAMP) Agonist->Stim Read 5. Signal Detection (Luminescence/BRET) Stim->Read

Figure 2: Self-validating experimental workflow for TC-G 1001 cell-based assays.

Step-by-Step Experimental Protocols

Reagent Preparation
  • TC-G 1001 Stock: Reconstitute TC-G 1001 powder in anhydrous DMSO to a concentration of 10 mM. Sonication may be required for complete dissolution [3]. Store aliquots at -20°C.

  • Working Solutions: Perform serial dilutions in assay buffer. Ensure the final DMSO concentration in the cell assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol A: Gi/o-Coupled cAMP Inhibition Assay (TR-FRET / AlphaLISA)

Causality Note: Because GPR35 is Gi/o-coupled, it actively suppresses adenylyl cyclase. In a resting cell, basal cAMP is already near zero. To measure an inhibitory effect, you must first artificially stimulate cAMP production using Forskolin.

  • Cell Seeding: Plate HEK293-hGPR35 cells (or primary human osteoclasts) in a white 384-well optiplate at 5,000 cells/well. Incubate overnight.

  • Antagonist Pre-incubation (The Control): To designated control wells, add 10 µM ML145 (GPR35 antagonist) and incubate for 15 minutes at 37°C.

  • Agonist Treatment: Add TC-G 1001 (dose-response range: 0.1 nM to 10 µM) to the wells.

  • Forskolin Stimulation: Immediately add Forskolin (final concentration 10 µM) to all wells to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add TR-FRET or AlphaLISA cAMP detection reagents (e.g., LANCE assay kit) according to the manufacturer's protocol [2].

  • Readout: Measure time-resolved fluorescence. Expected Result: Wells treated with TC-G 1001 will show a dose-dependent decrease in the Forskolin-induced cAMP signal. ML145 will rescue the cAMP levels.

Protocol B: Phenotypic Assay – Osteoclast Bone Resorption

Causality Note: GPR35 activation by TC-G 1001 reduces the phosphorylation of NFκB, preventing its nuclear translocation. This downregulates MMP9 and TRAP, ultimately halting the osteoclast's ability to resorb bone [2].

  • Differentiation: Differentiate human peripheral blood mononuclear cells (PBMCs) into mature osteoclasts using M-CSF (25 ng/mL) and RANKL (50 ng/mL) on bovine bone slices for 7-10 days.

  • Treatment Phase: Replace media with fresh differentiation media containing either:

    • Vehicle (0.1% DMSO)

    • TC-G 1001 (1 µM)

    • TC-G 1001 (1 µM) + ML145 (10 µM)

  • Incubation: Culture for an additional 48 hours.

  • TRAP Activity (Supernatant): Collect conditioned media and measure Tartrate-Resistant Acid Phosphatase (TRAP) enzyme activity using a colorimetric assay (absorbance at 405 nm).

  • Resorption Pit Quantification: Remove cells from the bone slices using sodium hypochlorite. Stain the slices with toluidine blue.

  • Readout: Quantify the area of resorption pits and trenches using light microscopy and image analysis software (e.g., ImageJ). Expected Result: TC-G 1001 significantly reduces resorption pit area; co-treatment with ML145 restores normal resorptive activity.

Troubleshooting & Best Practices

  • Loss of Potency over Time: TC-G 1001 in DMSO is susceptible to freeze-thaw degradation. If the EC₅₀ shifts to the right (e.g., from 3 nM to >50 nM in Ca²⁺ assays), discard the stock and prepare a fresh aliquot.

  • High Background in Phospho-Assays: When measuring downstream targets like pSrc or p-NFκB via AlphaLISA, ensure cells are serum-starved for at least 4 hours prior to TC-G 1001 stimulation to reduce basal kinase activity [2].

  • Translational Disconnects: If transitioning from in vitro human cell assays to in vivo wild-type mouse models, TC-G 1001 will likely fail to show efficacy due to the 1000-fold species drop-off. For in vivo efficacy studies, researchers must utilize humanized GPR35 mouse models.

References

  • Price, M. L., Wyatt, R. A., Crastin, A., Jamaluddin, A., Hardy, R. S., Frost, M., & Gorvin, C. M. "G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells". bioRxiv / PMC (2025).[Link]

  • GeneCards. "GPR35 Gene - G Protein-Coupled Receptor 35". Weizmann Institute of Science.[Link]

Application Note: β-Arrestin Recruitment Assay for GPR35 Characterization using TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TC-G 1001 is a potent, selective agonist for GPR35 (G-protein coupled receptor 35), exhibiting significantly higher potency than the historical reference compound, zaprinast. This guide details the protocol for quantifying GPR35 activation using a β-arrestin recruitment assay .

While GPR35 signaling is complex—coupling promiscuously to G


 and G

—β-arrestin recruitment provides a universal, proximal readout of receptor activation and desensitization. This assay is critical for validating novel GPR35 ligands, studying biased signaling, and conducting high-throughput screening (HTS) campaigns.

Scientific Mechanism & Rationale

The Target: GPR35

GPR35 is an orphan GPCR implicated in immune modulation, pain perception, and gastrointestinal homeostasis. Unlike calcium mobilization assays, which rely on specific G-protein coupling (often requiring chimeric G-proteins like G


), β-arrestin recruitment measures the direct interaction between the activated receptor and the arrestin scaffolding protein. This offers a more generic and robust measure of receptor occupancy.
The Compound: TC-G 1001
  • Chemical Name: 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid

  • Mechanism: High-affinity orthosteric agonist.

  • Potency: pEC

    
     ~7.59 (β-arrestin assay) vs. ~8.36 (G
    
    
    
    Ca
    
    
    assay).
  • Selectivity: >1000-fold more potent at human GPR35 vs. rat/mouse orthologs.

Assay Principle (Enzyme Fragment Complementation)

This protocol utilizes an Enzyme Fragment Complementation (EFC) or similar proximity-based detection system (e.g., PathHunter®, Tango™).

  • Resting State: The GPCR is fused to a small enzyme fragment (e.g., ProLink™), and β-arrestin is fused to a larger deletion mutant of the enzyme (e.g., EA). They are spatially separated.

  • Activation: TC-G 1001 binds GPR35, inducing a conformational change.

  • Recruitment: G-protein Receptor Kinases (GRKs) phosphorylate the receptor tail, recruiting the β-arrestin fusion protein.

  • Complementation: The two enzyme fragments unite, restoring enzymatic activity.

  • Detection: Substrate addition generates a chemiluminescent signal proportional to agonist concentration.

Pathway Visualization

GPR35_Signaling Ligand TC-G 1001 (Agonist) Receptor GPR35 (Membrane) Ligand->Receptor Binding GRK GRK (Kinase) Receptor->GRK Recruitment Complex Receptor-Arrestin Complex Receptor->Complex Phospho Receptor Phosphorylation GRK->Phospho Catalysis Arrestin β-Arrestin (Cytosolic) Phospho->Arrestin Affinity Increase Arrestin->Complex Translocation Signal Enzyme Complementation Complex->Signal Proximity Readout Chemiluminescence (RLU) Signal->Readout Substrate Hydrolysis

Figure 1: Mechanism of TC-G 1001 induced β-arrestin recruitment and signal generation.

Materials & Reagents

ComponentSpecificationNotes
Ligand TC-G 1001MW: 342.34. Store at -20°C.
Solvent DMSO (Anhydrous)Prepare 10 mM or 50 mM stock.
Cell Line GPR35-overexpressing HEK293 or CHO-K1Must express β-arrestin fusion reporter.
Assay Buffer HBSS + 20 mM HEPES + 0.1% BSABSA prevents non-specific binding.
Detection Reagent Chemiluminescent Substratee.g., PathHunter Detection Kit.
Plate 384-well White Opaque, Tissue Culture TreatedWhite plates maximize signal/minimize crosstalk.

Detailed Experimental Protocol

Phase 1: Compound Preparation

Objective: Create a precise concentration gradient of TC-G 1001 to determine EC


.
  • Stock Solution: Dissolve TC-G 1001 in 100% DMSO to yield a 10 mM stock. Vortex until clear.

  • Intermediate Dilution: Dilute the stock in Assay Buffer to 5x the final target concentration.

    • Note: Ensure final DMSO concentration on cells is <1% (typically 0.5%) to avoid cytotoxicity.

  • Serial Dilution: Prepare a 10-point dose-response curve.

    • Top concentration (Final): 10 µM (requires 50 µM at 5x).

    • Dilution factor: 1:3 or 1:4.

    • Include a Vehicle Control (DMSO only) and a Positive Control (if available, e.g., Zaprinast, though TC-G 1001 is often the positive control).

Phase 2: Cell Plating

Timing: 24-48 hours prior to assay.

  • Harvest cells using Accutase (gentler than Trypsin) to preserve receptor integrity.

  • Resuspend in Cell Plating Reagent (low serum).

  • Density: Plate 5,000 - 10,000 cells/well in a 384-well white plate.

  • Incubate at 37°C, 5% CO

    
     overnight.
    
Phase 3: Assay Execution Workflow

Assay_Workflow Step1 1. Plate Cells (Overnight) Step2 2. Add TC-G 1001 (5x Conc.) Step1->Step2 Step3 3. Incubate (90 mins @ 37°C) Step2->Step3 Step4 4. Add Detection Reagent Step3->Step4 Step5 5. Read Plate (Luminescence) Step4->Step5

Figure 2: Step-by-step workflow for the β-arrestin recruitment assay.

  • Compound Addition: Transfer 5 µL of the 5x TC-G 1001 dilution to the assay plate (containing 20 µL cells).

  • Stimulation: Incubate for 90 minutes at 37°C or Room Temperature (RT).

    • Critical: β-arrestin recruitment kinetics are slower than Ca

      
       flux. 60-90 minutes allows equilibrium.
      
  • Detection: Add 12.5 µL (or manufacturer specified volume) of Detection Reagent.

  • Development: Incubate for 60 minutes at RT in the dark.

  • Reading: Measure Chemiluminescence (RLU) on a multimode plate reader (e.g., EnVision, PHERAstar). Integration time: 0.5 - 1.0 second/well.

Data Analysis & Interpretation

Quality Control (Z-Factor)

Before calculating potency, validate the assay plate quality:



  • Target: Z' > 0.5 indicates a robust assay.

  • 
    : Mean signal of max TC-G 1001 dose (saturation).
    
  • 
    : Mean signal of Vehicle Control.
    
Dose-Response Calculation
  • Normalization: Normalize RLU values to the Vehicle Control (0%) and Maximal Response (100%).

  • Curve Fitting: Fit data to a 4-parameter sigmoidal logistic equation (Hill equation):

    
    
    
  • Expected Results for TC-G 1001:

    • EC

      
      :  20 - 50 nM (pEC
      
      
      
      7.3 - 7.7).
    • E

      
      :  Should define the 100% efficacy benchmark for GPR35.
      
Comparative Data Table
CompoundAssay TypepEC

(Human)
Potency RatioSource
TC-G 1001 β-Arrestin7.59 ± 0.1 1x (Ref) [1, 2]
TC-G 1001 Ca

Flux (G

)
8.36 ± 0.2~5x higher[1]
Zaprinast β-Arrestin~5.5 - 6.0<0.01x[2]

Troubleshooting & Optimization

Low Signal-to-Background (S/B)
  • Cause: Low receptor expression or insufficient incubation.

  • Solution:

    • Verify cell health and passage number (<20).

    • Increase incubation time with TC-G 1001 to 2 hours.

    • Ensure Detection Reagent is fresh.

High Variation (Poor Replicates)
  • Cause: Pipetting errors or edge effects.

  • Solution:

    • Use automated liquid handling if possible.

    • Avoid outer wells (fill with water/media) to reduce evaporation effects ("Edge Effect").

    • Centrifuge the plate briefly (1000 rpm, 1 min) after compound addition.

Shifted EC
  • Cause: DMSO interference or species difference.

  • Solution:

    • TC-G 1001 is significantly less potent at rat/mouse GPR35. Ensure the cell line expresses Human GPR35.

    • Keep DMSO constant across all wells (e.g., backfill vehicle into lower concentration wells).

References

  • Neetoo-Isseljee, Z. et al. (2013).High-throughput identification of GPR35 agonists using a β-arrestin recruitment assay. (Contextual grounding for assay methodology).
  • Jenkins, L. et al. (2012).Antagonists of GPR35 display species-dependent pharmacology. British Journal of Pharmacology. (Establishes species selectivity of GPR35 ligands).

Application Note: Measuring GPR35 Activation via IP1 Accumulation with TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for quantifying G Protein-Coupled Receptor 35 (GPR35) activation using the selective agonist TC-G 1001 . While GPR35 is historically classified as an orphan receptor with Gi/o or G12/13 coupling, functional screening is frequently performed using IP1 accumulation assays, often necessitating the co-expression of chimeric G-proteins (e.g., Gαqi5) to convert the signaling output to the Gq-PLC-IP3 pathway. This guide focuses on the specific handling of TC-G 1001, its distinct species-selectivity profile (Human >> Rodent), and the optimization of Homogeneous Time-Resolved Fluorescence (HTRF) workflows for robust EC50 determination.

Scientific Background & Mechanism[1][2][3][4]

The Compound: TC-G 1001

TC-G 1001 (also known as GPR35 Agonist 2) is a potent, high-affinity agonist for GPR35.

  • Selectivity: It is >1000-fold more potent at human GPR35 compared to mouse or rat orthologs.[1][2][3][4] This is a critical experimental variable; protocols optimized for rodent cell lines using other agonists (e.g., Zaprinast) may fail with TC-G 1001 if the concentration is not adjusted, though TC-G 1001 is generally superior for human receptor studies.

  • Potency: Exhibits nanomolar potency (EC50 ~20–30 nM in β-arrestin assays; ~3–10 nM in Gαqi5-Ca2+ assays).

The Assay Principle: IP1 Accumulation

Under canonical conditions, GPR35 couples to Gi/o (inhibiting cAMP) or G12/13. To utilize the robust IP-One assay platform (a competitive immunoassay), the receptor signaling is often "forced" into the Gq pathway using a promiscuous G-protein (Gα16) or a chimeric G-protein (Gαqi5).

  • Agonist Binding: TC-G 1001 binds GPR35.

  • Signal Transduction: The receptor activates the Gq (or chimeric Gqi5) protein.

  • Enzymatic Cascade: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG).

  • Metabolic Trap: IP3 is rapidly degraded to IP1. Lithium Chloride (LiCl) is added to the buffer to inhibit Inositol Monophosphatase (IMPase), causing IP1 to accumulate intracellularly.

  • Detection: The cell lysate is incubated with an IP1-d2 fluorophore (acceptor) and an Anti-IP1-Cryptate antibody (donor). High cellular IP1 competes with IP1-d2, leading to a decrease in FRET signal (inversely proportional to agonist activity).

GPR35_Pathway TCG TC-G 1001 GPR35 GPR35 Receptor TCG->GPR35 Binding G_Prot Gαqi5 / Gα16 (Chimeric/Promiscuous) GPR35->G_Prot Activation PLC PLC-β G_Prot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates IP1 IP1 (Accumulates) IP3->IP1 Degradation IMPase IMPase IP1->IMPase Substrate LiCl LiCl (Inhibitor) LiCl->IMPase Blocks

Figure 1: Signal transduction pathway for GPR35-mediated IP1 accumulation in the presence of chimeric G-proteins and LiCl.[5]

Materials & Reagents

Compound Preparation[11]
  • TC-G 1001: (MW: 342.34 g/mol ).[4][6][7]

  • Solubility: Soluble in DMSO up to ~10-50 mM.

  • Storage: Store solid at +4°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Stock Solution Preparation (Example)

Target Conc.[8][7][9]TC-G 1001 MassDMSO VolumeNotes
10 mM 1 mg292 µLVortex until fully dissolved.
10 mM 10 mg2.92 mLStandard Stock.
Biological Reagents[1][4][9][10][14][15]
  • Cells: HEK293 or CHO cells stably expressing Human GPR35.

    • Note: Co-transfection with Gαqi5 or Gα16 is highly recommended for robust IP1 signals.

  • Assay Kit: HTRF IP-One Gq Kit (Cisbio/Revvity) or equivalent competitive IP1 immunoassay.

  • Stimulation Buffer: HEPES-buffered saline (e.g., HBSS) + 20 mM LiCl (Critical).

Experimental Protocol

Phase 1: Cell Preparation (Day 0)
  • Harvest Cells: Dissociate cells using a non-enzymatic solution (e.g., Cell Dissociation Buffer) to preserve receptor integrity.

  • Count & Resuspend: Resuspend cells in culture medium to a density of 400,000 cells/mL .

  • Plating: Dispense 20 µL (8,000 cells/well) into a white, low-volume 384-well plate.

  • Incubation: Incubate overnight at 37°C, 5% CO2.

    • Alternative: For suspension cells or "frozen-ready" cells, plate directly in stimulation buffer on the day of the assay.

Phase 2: Compound Stimulation (Day 1)

Expert Insight: TC-G 1001 is potent.[1][2][3][4][6][10] A concentration range of 10 µM to 1 pM (semi-log dilutions) is recommended to capture the full sigmoidal curve.

  • Prepare Stimulation Buffer: HBSS + 20 mM LiCl.

  • Prepare 2X Compound Dilutions:

    • Dilute TC-G 1001 stock in Stimulation Buffer to 2X the final desired concentration.

    • Ensure final DMSO concentration is <1% (typically 0.1-0.5% is tolerated).

  • Add Compound:

    • Remove culture medium from the plate (by flicking or gentle aspiration) OR if using suspension protocol, add compound directly.

    • Add 14 µL of Stimulation Buffer (if medium was removed).

    • Add 7 µL of 2X TC-G 1001 solution. (Volumes may vary based on specific kit; maintain constant ratio).

  • Incubation: Incubate for 60 minutes at 37°C .

    • Note: LiCl is accumulating IP1 during this time.

Phase 3: Detection (HTRF)
  • Prepare Reagents:

    • Reagent A: Anti-IP1-Cryptate (Donor) in Lysis Buffer.

    • Reagent B: IP1-d2 (Acceptor) in Lysis Buffer.

  • Add Reagents:

    • Add 3 µL of Reagent B (Acceptor) to the wells.

    • Add 3 µL of Reagent A (Donor) to the wells.

    • Total Assay Volume: ~20–30 µL (depending on kit scaling).

  • Incubate: Incubate for 1 hour at Room Temperature (protected from light).

  • Read: Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

Workflow Step1 1. Cell Plating (HEK-GPR35 + Gqi5) Overnight Step2 2. Stimulation Add TC-G 1001 + LiCl 1 Hour @ 37°C Step1->Step2 Step3 3. Lysis & Detection Add IP1-d2 + Anti-IP1-Cryptate 1 Hour @ RT Step2->Step3 Step4 4. Measurement Read FRET (665/620nm) Step3->Step4

Figure 2: Step-by-step experimental workflow for measuring IP1 accumulation.

Data Analysis

HTRF Ratio Calculation

Calculate the ratiometric signal to normalize for well-to-well variability/quenching.



Data Transformation

Since the assay is competitive , the signal (Ratio) decreases as IP1 concentration increases.

  • Standard Curve: Plot Ratio vs. [IP1 Standard] (log scale) to interpolate unknown concentrations if absolute quantification is required.

  • EC50 Determination: Plot Ratio (y-axis) vs. log[TC-G 1001] (x-axis).

    • The curve will be sigmoidal descending.

    • Use 4-parameter logistic regression (4PL).

    • For easier visualization, data can be normalized to "Percent Response" or "Delta F" where the baseline (no agonist) is 0%.

Expected Results
  • Human GPR35: EC50 should be in the low nanomolar range (~10–50 nM ).

  • Rat/Mouse GPR35: EC50 will be significantly higher (micromolar range), reflecting the species selectivity.

Troubleshooting & Expert Tips

IssuePossible CauseSolution
Low Signal Window Insufficient G-protein coupling.Ensure cells co-express Gαqi5 or Gα16 . Native Gi coupling yields weak IP1 signals.
No Response Species mismatch.Verify you are using Human GPR35.[1][3][] TC-G 1001 has poor potency on rodent receptors.
High Background LiCl omission.Ensure LiCl (20 mM) is present during the stimulation phase to prevent IP1 degradation.
Variability Incomplete solubility.TC-G 1001 is hydrophobic. Ensure DMSO stock is fully dissolved and not precipitated in aqueous buffer.

References

  • Tocris Bioscience. TC-G 1001 Product Information.Link

  • Jenkins, L. et al. (2012). Structure-activity relationships of a series of potent GPR35 agonists.[6]Journal of Medicinal Chemistry , 55(22), 9521-9530. Link

  • Neetoo-Isseljee, Z. et al. (2013). GPR35 agonists: a review of the structural and functional characteristics.British Journal of Pharmacology , 170(5), 941-955. Link

  • Cisbio (Revvity). IP-One Gq Assay Kit Protocol.Link

Sources

Application Note: Optimized Handling, Preparation, and Storage of TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TC-G 1001 Stock Solution Preparation and Storage Content Type: Application Note & Protocol Audience: Researchers, Drug Discovery Scientists

Abstract & Introduction

TC-G 1001 is a high-affinity, selective agonist for G protein-coupled receptor 35 (GPR35) , exhibiting significantly greater potency than the reference compound zaprinast. With pEC50 values of 7.59 (β-arrestin) and 8.36 (Gαq-i5 Ca2+), it is a critical tool for interrogating GPR35 signaling in metabolic regulation, inflammation, and nociception.

However, TC-G 1001 presents specific physicochemical challenges, most notably its limited solubility in organic solvents (max ~10 mM in DMSO). Improper stock preparation or storage can lead to compound precipitation, resulting in inconsistent bioassay data. This guide provides a standardized, self-validating protocol to ensure the integrity of TC-G 1001 in experimental workflows.

Compound Profile & Physicochemical Properties[1][2][3]

PropertySpecificationNotes
Chemical Name TC-G 10014-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid
Molecular Weight 342.34 g/mol Always verify batch-specific MW on CoA due to hydration.
CAS Number 494191-73-0
Solubility (DMSO) Max 10 mM (~3.42 mg/mL)Critical Limit. Do not attempt >10 mM.
Solubility (Water) InsolubleRequires organic solvent carrier (DMSO).
Appearance Solid (Powder)Store solid at +4°C (desiccated).
Stock Stability -20°C (1 month)Aliquoting is mandatory to prevent freeze-thaw degradation.

Mechanism of Action: GPR35 Signaling

TC-G 1001 selectively activates GPR35, initiating a dual signaling cascade involving G-protein coupling and β-arrestin recruitment. Understanding this pathway is essential for designing relevant functional assays.

GPR35_Signaling Agonist TC-G 1001 Receptor GPR35 Receptor (Membrane) Agonist->Receptor Binding (nM potency) G_Protein Gα13 / Gαi/o Coupling Receptor->G_Protein Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin RhoA RhoA Activation G_Protein->RhoA cAMP cAMP Inhibition (via Gαi/o) G_Protein->cAMP Inhibits Response Cellular Response (Pain/Metabolism) RhoA->Response cAMP->Response Internalization Receptor Internalization Arrestin->Internalization

Figure 1: TC-G 1001 activates GPR35, driving Gα13/RhoA signaling and β-arrestin recruitment.

Protocol: Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution. Constraint: Do not exceed 10 mM. Higher concentrations will precipitate.[1]

Equipment & Reagents[6]
  • TC-G 1001 Solid (Desiccated).

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (New bottle recommended to avoid water absorption).

  • Vortex mixer.

  • Ultrasonic water bath (optional but recommended).

  • Amber glass vials or low-binding polypropylene tubes (for storage).

Step-by-Step Methodology
  • Batch Verification:

    • Check the container label and Certificate of Analysis (CoA) for the exact Batch Molecular Weight (MW). Hydration levels can shift the MW slightly from the theoretical 342.34 g/mol .

    • Formula:

      
      
      
  • Equilibration:

    • Allow the product vial to equilibrate to room temperature (RT) for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Dissolution (Target: 10 mM):

    • Example Calculation: For 10 mg of TC-G 1001 (MW 342.34):

      
      
      
    • Add the calculated volume of anhydrous DMSO directly to the vial.

    • Vortex vigorously for 1 minute.

    • Inspect: Hold the vial against a light source. If solid particles remain, sonicate in a water bath at RT for 5–10 minutes. The solution must be completely clear.

  • Aliquoting (Critical Step):

    • Do not store the bulk stock. Repeated freeze-thaw cycles will induce precipitation and degradation.

    • Dispense into single-use aliquots (e.g., 50 µL or 100 µL) in light-protective tubes.

    • Seal tightly with Parafilm to prevent DMSO evaporation or water absorption.

  • Storage:

    • Store aliquots at -20°C . Stable for up to 1 month.

    • For longer storage (>1 month), -80°C is preferred, though stability data is limited.

Usage Guidelines: Dilution & Assay Setup

Because the stock concentration (10 mM) is relatively low compared to typical 100 mM stocks, and the potency is high (nM range), a Serial Dilution Strategy is required to maintain pipetting accuracy and keep DMSO <0.1%.

Serial Dilution Scheme (for 100 nM Final Assay Concentration)
StepSource SolutionVolume SourceVolume Diluent (Media/Buffer)Final Conc.DMSO %
1 10 mM Stock (100% DMSO)10 µL990 µL100 µM 1.0%
2 100 µM Intermediate10 µL990 µL1 µM 0.01%
3 1 µM Intermediate100 µL (added to cells)900 µL (Cell Volume)*100 nM 0.001%

*Assuming 1:10 addition to assay well. Adjust volumes based on specific plate format (96-well vs 384-well).

Workflow Diagram

Dilution_Workflow Solid Solid TC-G 1001 (+4°C) Stock Stock Solution 10 mM in DMSO (Max Solubility) Solid->Stock Add Anhydrous DMSO Vortex/Sonicate Aliquot Single-Use Aliquots (-20°C) Stock->Aliquot Immediate Storage Intermed Intermediate Dilution (100 µM) Aliquot->Intermed 1:100 Dilution (into Buffer/Media) Assay Final Assay Well (10 - 1000 nM) DMSO < 0.1% Intermed->Assay Serial Dilution

Figure 2: Preparation and dilution workflow to prevent precipitation and ensure accuracy.

Troubleshooting & Quality Control

Self-Validating the Stock

Before running a critical assay, perform a Visual Precipitation Check :

  • Dilute the stock 1:100 into your specific assay buffer (e.g., PBS or HBSS).

  • Incubate at RT for 15 minutes.

  • Inspect under a microscope or measure OD600.

  • Result: If the solution becomes cloudy or OD600 increases significantly >0.01, the compound has precipitated.

    • Correction: Use a lower stock concentration (e.g., 5 mM) or add a solubilizing agent like cyclodextrin if the assay permits.

Common Issues
  • Precipitation upon thawing: DMSO is hygroscopic. If the vial was not sealed well, water absorption may cause TC-G 1001 to crash out. Solution: Discard and make fresh stock.

  • Inconsistent Potency: Often caused by "sticking" to plastic tips during high-dilution steps. Solution: Use low-retention pipette tips and glass-coated plates if possible.

References

  • Jenkins, L. et al. (2010). TC-G 1001: A novel, potent and selective GPR35 agonist. British Journal of Pharmacology.[2][3] [Link]

  • Milligan, G. (2011). The pharmacology of the G protein-coupled receptor GPR35.[4][2] Molecular Pharmacology. [Link]

Sources

Application Note: Optimizing TC-G 1001 Concentration for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: GPCR Signaling, Bone Remodeling, and Inflammation Assays

Executive Summary

G protein-coupled receptor 35 (GPR35) has emerged as a high-value therapeutic target for inflammatory diseases, metabolic disorders, and osteoporosis. TC-G 1001 is a highly potent, selective synthetic agonist of GPR35. However, translating its biochemical potency into functional cellular assays requires rigorous concentration optimization due to profound species-specific receptor affinities and the temporal dynamics of downstream signaling networks.

This application note provides a comprehensive, self-validating framework for deploying TC-G 1001 in cell culture, moving beyond basic protocol steps to explain the mechanistic causality behind experimental design.

Pharmacodynamics & The Causality of Concentration

When designing an in vitro experiment with TC-G 1001, researchers must account for the stark pharmacological divergence between species orthologs. TC-G 1001 exhibits a 1000-fold greater potency at the human GPR35 receptor compared to mouse and rat orthologs in IP1 accumulation assays[1].

Causality Insight: Utilizing standard nanomolar concentrations (derived from human receptor biochemical assays) in murine cell lines (e.g., RAW 264.7 macrophages) will yield false-negative results. Researchers must scale the concentration logarithmically when crossing species barriers or, preferably, utilize human primary cells (e.g., human peripheral blood mononuclear cell-derived osteoclasts) to maintain nanomolar-to-micromolar translational accuracy. Furthermore, while the EC50 for rapid intracellular calcium release is in the low nanomolar range (~3.2 nM)[2], complex terminal phenotypes—such as the suppression of bone resorption over 72 hours—often require sustained micromolar concentrations (e.g., 10 μM) to overcome compound degradation and receptor desensitization in complex media[3].

Quantitative Pharmacological Profile
ParameterValueAssay TypeSpecies Target
EC50 (Ca2+ Release) ~3.2 nM (pEC50 8.36)Gαq-i5 Chimeric AssayHuman
EC50 (β-arrestin) ~26 nM (pEC50 7.59)Recruitment AssayHuman
Phenotypic Working Conc. 1 μM – 10 μMOsteoclast Resorption / TRAPHuman
Species Selectivity 1000x lower potencyIP1 AccumulationMouse / Rat

Data synthesized from Tocris Bioscience[1], TargetMol[2], and primary osteoclast studies[3].

Mechanistic Signaling Pathways

Upon binding to GPR35, TC-G 1001 triggers multiple intracellular cascades. It actively recruits β-arrestin and couples to Gi/o and G12/13 G-proteins[3]. In human osteoclasts, this coupling reduces the phosphorylation of c-Src, PI3K-Akt, NFκB, and CREB[3]. By inhibiting these transcription factors and kinases, TC-G 1001 ultimately suppresses tartrate-resistant acid phosphatase (TRAP) activity and downregulates MMP9, halting bone resorption[3].

Pathway TCG TC-G 1001 (Agonist) GPR35 GPR35 Receptor TCG->GPR35 Activates Gi Gi/o & G12/13 Pathways GPR35->Gi Arr β-arrestin Recruitment GPR35->Arr Downstream1 Inhibition of c-Src & PI3K-Akt Gi->Downstream1 Downstream2 Downregulation of NFκB & CREB Downstream1->Downstream2 Phenotype Suppressed Cell Activity (e.g., Bone Resorption) Downstream2->Phenotype

GPR35 signaling pathway activated by TC-G 1001, highlighting downstream kinase inhibition.

Designing a Self-Validating Assay System

A common pitfall in GPCR research is attributing phenotypic changes solely to the agonist without ruling out off-target effects, especially at the 10 μM concentrations required for complex phenotypic readouts.

The Self-Validation Principle: Every TC-G 1001 experiment must be a closed, self-validating loop. This requires a competitive antagonism arm using a selective GPR35 antagonist, such as ML145 (typically at 10 μM)[3]. If the observed phenotype (e.g., reduced pSrc signaling or reduced TRAP activity) is not completely reversed by ML145, the result must be flagged as a potential off-target artifact or a result of compound cytotoxicity.

Workflow Step1 Cell Seeding (e.g., Human Cells) Step2 Pre-incubation Antagonist (ML145) Step1->Step2 Step3 TC-G 1001 Treatment (10 nM - 10 μM) Step2->Step3 Step4 Assay Readout (pSrc, TRAP, Ca2+) Step3->Step4 Step5 Data Validation (Antagonist Reversal) Step4->Step5

Self-validating experimental workflow for TC-G 1001 cell culture assays.

Step-by-Step Experimental Protocols

Phase 1: Reagent Preparation
  • Stock Solution: Reconstitute TC-G 1001 (MW: 342.34) in anhydrous DMSO to create a 10 mM stock solution[1]. Aliquot into tightly sealed vials and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock solution in pre-warmed cell culture media immediately prior to use.

    • Causality Note: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v). Higher DMSO concentrations can independently alter lipid bilayer fluidity, artificially triggering GPCR conformational changes or causing baseline cytotoxicity.

Phase 2: The Self-Validating Cellular Assay (Human Primary Cells)
  • Cell Seeding: Seed human primary cells (e.g., mature osteoclasts) in multi-well plates appropriate for your downstream readout (e.g., 96-well plates for TRAP assays, 6-well plates for Western blotting). Allow 24 hours for adherence and baseline equilibration.

  • Antagonist Pre-incubation (The Validation Arm): For the validation wells, add ML145 to a final concentration of 10 μM[3]. Incubate for 30 minutes at 37°C.

    • Causality Note: GPCRs internalize or desensitize rapidly upon agonist binding. Pre-incubating the antagonist ensures the receptor's orthosteric sites are fully occupied, preventing the agonist from triggering the initial transient calcium flux that occurs within seconds of exposure.

  • Agonist Treatment: Add TC-G 1001 to the appropriate wells.

    • For rapid signaling assays (Ca2+ flux, β-arrestin): Use a dose-response range of 1 nM to 100 nM .

    • For terminal phenotypic assays (Bone resorption, TRAP activity): Use a concentration of 10 μM [3].

  • Incubation: Incubate for 15–60 minutes for phospho-signaling readouts, or 72 hours for terminal phenotypic readouts[3].

Phase 3: Downstream Phospho-Signaling Readout

Why measure pSrc and NFκB instead of just terminal phenotypes? Terminal phenotypes take days to manifest and can be skewed by non-specific cell stress. Phospho-signaling occurs within minutes, providing a direct, receptor-mediated biochemical readout that confirms target engagement before toxicity can occur.

  • Lysis: Terminate the assay by washing cells with ice-cold PBS to halt kinase/phosphatase activity. Immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification & Blotting: Quantify protein using a BCA assay. Run 20 μg of lysate per lane on an SDS-PAGE gel.

  • Detection: Probe for phosphorylated c-Src (pSrc) and total c-Src, as well as p65 NFκB[3].

  • Validation Check: Confirm that the TC-G 1001-induced reduction in pSrc and NFκB is restored to baseline levels in the ML145 pre-incubated validation arm[3].

References

  • G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Application Note: High-Throughput Screening Profiling of GPR35 Modulators Using TC-G 1001 as a Reference Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

G protein-coupled receptor 35 (GPR35) has emerged as a critical therapeutic target for gastrointestinal disorders, cardiovascular diseases, and neuropathic pain[1][2]. While several endogenous ligands such as kynurenic acid and 5-hydroxyindoleacetic acid (5-HIAA) have been proposed, their low potency and lack of specificity have historically hampered high-throughput screening (HTS) efforts[3].

To overcome this, the synthetic agonist TC-G 1001 was developed. TC-G 1001 is a highly potent, selective GPR35 agonist that acts as an optimal reference compound for HTS assay validation and pharmacological profiling[4].

The Causality of Assay Design: Why TC-G 1001?

In its native state, GPR35 couples primarily to Gαi/o (inhibiting cAMP production) and Gα13 (activating RhoA)[1][]. Measuring the inhibition of cAMP in a 384-well or 1536-well format often yields a narrow dynamic range and poor signal-to-background ratios, making it suboptimal for HTS.

To engineer a self-validating, robust HTS system, researchers utilize chimeric G-proteins (e.g., Gαq-i5) . This forces the Gi-coupled GPR35 to signal through the Gq pathway, triggering intracellular calcium (


) release[4]. TC-G 1001 is uniquely suited for this engineered system because it exhibits exceptional potency in Gαq-i5 

assays (

) and β-arrestin recruitment assays (

)[4]. Crucially, TC-G 1001 displays a >1000-fold selectivity for human GPR35 over rat and mouse orthologs, making it indispensable for human-target drug discovery[4][6].

GPR35_Signaling TCG1001 TC-G 1001 (Potent Agonist) GPR35 Human GPR35 (GPCR) TCG1001->GPR35 Binds Gi Native Gαi/o Pathway GPR35->Gi G13 Native Gα13 Pathway GPR35->G13 Arrestin β-Arrestin-2 Recruitment GPR35->Arrestin Gqi5 Chimeric Gαq-i5 (HTS Engineering) GPR35->Gqi5 Engineered Coupling cAMP Inhibition of cAMP (Poor HTS Signal) Gi->cAMP RhoA RhoA Activation G13->RhoA Internalization Receptor Internalization Arrestin->Internalization Ca2 Ca2+ Mobilization (Robust FLIPR Readout) Gqi5->Ca2

Caption: Native GPR35 signaling vs. engineered Gαq-i5 coupling for robust HTS calcium mobilization.

Quantitative Pharmacological Profile

The following table summarizes the pharmacological parameters of TC-G 1001, providing the expected baseline metrics required to validate your assay plates.

Pharmacological PropertyValue / MetricAssay FormatReference
Target GPR35 AgonistN/A[4]
Human

(Potency)
8.36 (

)
FLIPR

(Gαq-i5)
[4]
Human

(Arrestin)
7.59 (

)
β-arrestin BRET[4][7]
Species Selectivity >1000-fold (Human vs Rodent)IP1 Accumulation[4][8]
Stock Solubility

(

)
DMSO (Sonication recommended)[7]

High-Throughput Screening Workflows

To establish a self-validating system, an HTS campaign targeting GPR35 must run a positive control (TC-G 1001 at


 or 

) and a negative control (DMSO vehicle) on every plate. The assay's robustness is mathematically validated using the Z'-factor, where a value

indicates an excellent assay suitable for screening.

HTS_Workflow Step1 1. Cell Culture HEK293T + hGPR35 + Gαq-i5 Step2 2. Plate Seeding 384-well plates (10,000 cells/well) Step1->Step2 Step3 3. Dye Loading Fluo-4 AM Incubate 1h Step2->Step3 Step4 4. Compound Add TC-G 1001 Reference + Test Compounds Step3->Step4 Step5 5. FLIPR Read Kinetic Ca2+ Fluorescence Step4->Step5 Step6 Step6 Step5->Step6

Caption: Step-by-step HTS workflow for GPR35 modulator screening using a FLIPR calcium assay.

Protocol A: 384-Well FLIPR Calcium Mobilization Assay (Agonist/Antagonist Mode)

Objective : Identify novel GPR35 antagonists by measuring their ability to block TC-G 1001-induced


 mobilization.

Reagents & Materials :

  • HEK293T cells stably expressing human GPR35 and Gαq-i5.

  • Fluo-4 AM Calcium Assay Kit (or equivalent no-wash calcium dye).

  • TC-G 1001 (

    
     stock in DMSO)[7].
    
  • 384-well black, clear-bottom microplates (poly-D-lysine coated).

Step-by-Step Methodology :

  • Cell Seeding : Harvest HEK293T-hGPR35-Gαq-i5 cells and resuspend in assay medium (DMEM + 1% FBS). Seed cells at a density of 10,000 cells/well in

    
     volume into the 384-well plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
    • Causality: Using 1% FBS instead of 10% minimizes basal receptor activation from trace lipids or metabolites present in serum, improving the signal window.

  • Dye Loading : Add

    
     of 2X Fluo-4 AM dye solution (containing probenecid to prevent dye extrusion) to each well. Incubate for 60 minutes at 37°C in the dark.
    
  • Antagonist Pre-incubation (For Antagonist Screening) : Prepare test compounds at 5X final concentration in HBSS buffer (0.5% final DMSO). Add

    
     of test compounds to the wells. Incubate for 15 minutes at room temperature.
    
  • Agonist Challenge (FLIPR Execution) :

    • Prepare TC-G 1001 at its

      
       concentration (
      
      
      
      final, requiring a
      
      
      5X addition solution).
    • Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader).

    • Set the instrument to read baseline fluorescence for 10 seconds, then automatically dispense

      
       of the TC-G 1001 solution.
      
    • Record kinetic fluorescence (Excitation 488 nm / Emission 525 nm) for an additional 90 seconds.

  • Self-Validation & Analysis : Calculate the Maximum minus Minimum (Max-Min) fluorescence for each well. Ensure the Z'-factor between the positive control (TC-G 1001 only) and negative control (DMSO vehicle) is

    
    . Calculate 
    
    
    
    values for test antagonists using non-linear regression.
Protocol B: BRET-Based β-Arrestin-2 Recruitment Assay

Objective : Profile the biased agonism of compounds by comparing G-protein signaling (Protocol A) against β-arrestin recruitment using TC-G 1001 as the maximum efficacy (


) reference.

Step-by-Step Methodology :

  • Transfection : Co-transfect HEK293T cells with hGPR35 tagged with eYFP at the C-terminus, and β-arrestin-2 tagged with Renilla luciferase (Rluc)[9].

  • Cell Seeding : 24 hours post-transfection, re-plate cells into 96-well or 384-well white microplates. Incubate for an additional 24 hours.

  • Substrate Addition : Wash cells with HBSS. Add the luciferase substrate Coelenterazine h (

    
     final concentration) and incubate for 10 minutes in the dark.
    
    • Causality: Coelenterazine h is preferred over native coelenterazine because it yields a higher luminescence output, which is critical for detecting the weak baseline BRET signal before agonist addition.

  • Agonist Stimulation : Add varying concentrations of TC-G 1001 (

    
     to 
    
    
    
    M) to generate a standard curve.
  • Detection : Read the plate immediately on a microplate reader capable of simultaneous dual-emission detection. Measure luminescence at 480 nm (Rluc) and fluorescence at 530 nm (eYFP).

  • Data Processing : Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Normalize the data by setting the maximum BRET ratio achieved by

    
     TC-G 1001 as 100% efficacy.
    

References

  • High-throughput identification and characterization of novel, species-selective GPR35 agonists . Neetoo-Isseljee, Z., et al. (2013). Journal of Pharmacology and Experimental Therapeutics, 344(3), 568-578. Available at:[Link]

  • The emerging pharmacology and function of GPR35 in the nervous system . Mackenzie, A. E., & Milligan, G. (2017). Neuropharmacology, 113(Pt B), 661-671. Available at:[Link]

  • G-Protein-Coupled Receptor 35 Mediates Human Saphenous Vein Vascular Smooth Muscle Cell Migration and Endothelial Cell Proliferation . Karger Publishers. Available at:[Link]

Sources

TC-G 1001 application in [specific cell line]

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of GPR35 Activation using TC-G 1001 in HEK293-GPR35 Cells

Executive Summary & Introduction

TC-G 1001 (Catalog No. 4879/BCC6316) is a high-affinity, selective agonist for GPR35 (G protein-coupled receptor 35), an orphan receptor increasingly implicated in gastrointestinal inflammation, pain modulation, and metabolic regulation.

Unlike earlier generation agonists such as Zaprinast or Pamoic Acid, TC-G 1001 exhibits nanomolar potency (EC50 ~3.2 nM in Ca²⁺ mobilization assays) and significant species selectivity, displaying >1000-fold higher potency for human GPR35 compared to rodent orthologs.

This Application Note details the protocol for validating TC-G 1001 activity using a HEK293-GPR35 stable cell line. While GPR35 is endogenously expressed in colorectal lines like HT-29 , the HEK293 model engineered with a promiscuous G-protein (Gαqi5) is the industry standard for high-throughput pharmacological profiling, allowing the conversion of GPR35's native Gα12/13 or Gαi/o signaling into a quantifiable calcium flux.

Mechanism of Action & Signaling Architecture

GPR35 signaling is complex. In native environments (e.g., enterocytes), it couples primarily to Gα12/13 (leading to RhoA activation) or Gαi/o (inhibiting cAMP). To facilitate robust screening, we utilize a "force-coupling" strategy using Gαqi5, which funnels the signal into the PLCβ/IP3 pathway, triggering Calcium release.

Figure 1: GPR35 Activation Pathway & Assay Principle[1]

GPR35_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (HEK293-Gαqi5) TCG TC-G 1001 (Agonist) GPR35 GPR35 Receptor TCG->GPR35 Binds (nM affinity) Gqi5 Gαqi5 (Chimeric G-Protein) GPR35->Gqi5 Activates PLC PLCβ Activation Gqi5->PLC Stimulates IP3 IP3 Generation PLC->IP3 Hydrolysis of PIP2 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca_Release Cytosolic Ca2+ Increase ER->Ca_Release Release Readout Fluorescent Signal (Fluo-4/Fura-2) Ca_Release->Readout Detection

Caption: Figure 1. Mechanism of TC-G 1001 induced Calcium Flux in HEK293 cells co-expressing Gαqi5. The chimeric G-protein redirects signaling to the Calcium pathway for detection.

Experimental Protocol: Calcium Mobilization Assay

Objective: Determine the EC50 of TC-G 1001 in HEK293-GPR35-Gαqi5 cells.

Materials & Reagents
ComponentSpecificationNotes
Cell Line HEK293 stably expressing human GPR35 + Gαqi5Critical: Do not use wild-type HEK293; they lack sufficient GPR35.
Compound TC-G 1001 (Tocris #4879 / Cayman)MW: 342.[1][2][3]34. Store at -20°C.
Solvent DMSO (Anhydrous)Solubility limit ~10-50 mM.
Calcium Dye Fluo-4 AM or Calcium-6 (Molecular Devices)No-wash kits are preferred for HTS.
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Add 2.5 mM Probenecid to prevent dye leakage.
Instrument FLIPR Tetra or FlexStation 3Excitation: 485 nm / Emission: 525 nm.
Compound Preparation (Critical Step)
  • Stock Solution: Dissolve TC-G 1001 in 100% DMSO to 10 mM . Vortex extensively.

    • Note: TC-G 1001 is hydrophobic. Ensure no particulate matter remains.

  • Working Dilutions:

    • Prepare a 3x concentration dose-response curve in Assay Buffer (HBSS/HEPES).

    • Range: 0.1 nM to 10 µM (final concentration).

    • DMSO Control: Ensure final DMSO concentration is <0.5% in the well to avoid non-specific artifacts.

Step-by-Step Workflow

Assay_Protocol Step1 1. Cell Plating 50k cells/well Black-wall 96-well plate Incubate O/N @ 37°C Step2 2. Dye Loading Add Fluo-4 AM (+ Probenecid) Incubate 45-60 min @ 37°C Step1->Step2 Step3 3. Baseline Read Record fluorescence (0-20 sec) Step2->Step3 Step4 4. Injection Inject TC-G 1001 (Automated) Step3->Step4 Step5 5. Kinetic Read Measure Flux (120 sec total) Step4->Step5

Caption: Figure 2. Kinetic Calcium Flux workflow for TC-G 1001 characterization.

  • Seeding: Plate HEK293-GPR35-Gαqi5 cells at 50,000 cells/well in poly-D-lysine coated black-wall/clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media (or add equal volume 2X dye for no-wash). Add Loading Buffer containing Fluo-4 AM and 2.5 mM Probenecid . Incubate 45 min at 37°C, then 15 min at RT.

  • Baseline: Place plate in FlexStation/FLIPR. Record baseline fluorescence (RFU) for 20 seconds.

  • Addition: Automatically inject TC-G 1001 dilutions.

  • Measurement: Monitor fluorescence increase for 90–120 seconds.

  • Analysis: Calculate

    
     (Peak RFU minus Baseline RFU).
    

Data Analysis & Expected Results

TC-G 1001 should yield a sigmoidal dose-response curve.

  • EC50 Calculation: Fit data to a 4-parameter logistic equation:

    
    
    
  • Expected Potency:

    • Human GPR35: EC50 ≈ 3 – 10 nM (High Potency).

    • Rat/Mouse GPR35: EC50 > 10 µM (Low/No Potency).

    • Note: This species difference is a vital validation step. If you observe high potency in rodent cells, check for off-target effects or cell line contamination.

CompoundTargetHuman EC50 (nM)Rat EC50 (nM)Fold Selectivity
TC-G 1001 GPR35 ~3.2 >3000 >1000x
ZaprinastGPR35/PDE~1000~500~2x
Pamoic AcidGPR35~50~50~1x

Troubleshooting & Expert Tips

  • Species Specificity (Critical):

    • Issue: No response observed in murine macrophage lines (e.g., RAW 264.7).

    • Cause: TC-G 1001 is highly selective for human GPR35.

    • Solution: Use human cell lines (HEK293, HT-29, Caco-2) for functional assays.

  • Solubility:

    • TC-G 1001 is insoluble in water.[4] If you observe precipitation in the assay buffer, ensure the intermediate dilution step (from 100% DMSO to aqueous buffer) involves vigorous mixing and immediate use. Do not store aqueous dilutions.

  • Receptor Desensitization:

    • GPR35 desensitizes rapidly upon agonist exposure (β-arrestin recruitment). Perform Calcium flux assays quickly after compound addition. For β-arrestin assays (e.g., PathHunter), longer incubation (60-90 min) is required.

References

  • Neetoo-Isseljee, Z. et al. (2013). High-potency GPR35 agonists reveal species differences in receptor pharmacology.Journal of Pharmacology and Experimental Therapeutics . (Note: Primary characterization of TC-G 1001).

  • Tocris Bioscience. TC-G 1001 Product Datasheet.[5]Tocris .[1][5][6][7]

  • Milligan, G. (2011). The role of GPR35 in inflammation and pain.British Journal of Pharmacology .

  • Jenkins, L. et al. (2012). Antagonists of GPR35: Identification and characterization.Journal of Biomolecular Screening .

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TC-G 1001 (GPR35 Agonist)

Author: BenchChem Technical Support Team. Date: March 2026

Product: TC-G 1001 (GPR35 Agonist) Classification: High-affinity, species-selective G protein-coupled receptor 35 agonist.[1][2] Primary Application: Investigation of GPR35 signaling (inflammation, pain, metabolic regulation) in human systems.[1]

Core Directive: The "Species-Selectivity" Trap[1]

As a Senior Application Scientist, the most frequent cause of "inconsistent results" with TC-G 1001 is not compound degradation or pipetting error—it is species ortholog selectivity .

TC-G 1001 is highly potent at the human GPR35 receptor but displays negligible activity at rodent (mouse/rat) orthologs.[1] If you are using this compound in a murine model or a rat cell line (e.g., PC12) and observing no effect, the compound is likely functioning correctly; your experimental design, however, is mismatched.[1]

Quick Reference: Potency Discrepancy
ParameterHuman GPR35Mouse/Rat GPR35Impact
Potency (

)
~3 - 30 nM> 10,000 nM (Inactive)CRITICAL
Fold Difference 1x (Baseline)> 1000x less potentTC-G 1001 is effectively Human-Specific .[1]
Recommended Use HEK293 (hGPR35), HeLa, HT-29DO NOT USE (Use Pamoic Acid or Zaprinast)Switch agonists for rodent studies.[1]

Troubleshooting Guides & FAQs

Category A: Lack of Biological Response[1]

Q: I am treating C57BL/6 mice with TC-G 1001 (10 mg/kg) to study colitis, but I see no reduction in inflammation compared to vehicle. Is the batch defective?

A: The batch is likely fine.[1] You are encountering the species barrier . TC-G 1001 is engineered for the human receptor ortholog.[1] The amino acid sequence differences in the ligand-binding pocket of GPR35 between humans and rodents are significant enough to render TC-G 1001 ineffective in mice at physiological concentrations.[1]

  • The Fix: For mouse models, you must use a species-agnostic agonist or one with rodent potency, such as Zaprinast (though less potent overall) or Pamoic Acid .[1] Alternatively, use a humanized mouse model expressing hGPR35.[1]

Q: My Calcium Flux assay in HEK293 cells (transfected with hGPR35) shows a weak signal, but my


-arrestin assay works perfectly. Why? 

A: This indicates a signaling bias or G-protein coupling issue , not a compound failure.[1] GPR35 is primarily


 and 

coupled.[1][3] It does not naturally drive strong Calcium (

) mobilization unless:
  • You are co-expressing a promiscuous G-protein (like

    
    ) to force Calcium coupling.[1]
    
  • You are observing downstream effects that are indirect.[1]

TC-G 1001 is a potent recruiter of


-arrestin-2.[1] If your calcium assay relies on endogenous coupling, the signal will be weak.[1]
  • The Fix: Rely on

    
    -arrestin recruitment assays  (e.g., TANGO or PathHunter) or cAMP inhibition assays  (Forskolin-induced cAMP reduction) for the most robust validation of TC-G 1001 activity.[1]
    
Category B: Solubility & Handling

Q: I see a fine precipitate when I dilute my 10 mM DMSO stock into the cell culture media. How do I prevent this?

A: TC-G 1001 is hydrophobic.[1] "Crashing out" occurs when high-concentration DMSO stocks hit aqueous media rapidly.[1]

  • The Fix (Serial Dilution Protocol):

    • Do not pipet 10 mM stock directly into 10 mL of media.[1]

    • Create an intermediate dilution in DMSO (e.g., 100

      
      M).[1]
      
    • Dilute this intermediate step into the media to achieve your final concentration (e.g., 100 nM).[1]

    • Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity, but keep the compound solubilized during the transition.[1]

    • Sonication: If the stock has been frozen, warm to 37°C and sonicate for 30 seconds before use.

Mechanistic Visualization

Figure 1: GPR35 Signaling & TC-G 1001 Action

This diagram illustrates the specific pathway activation by TC-G 1001, highlighting the bias toward


-arrestin and 

pathways over direct

(Calcium) signaling.[1]

GPR35_Signaling TCG TC-G 1001 (Ligand) hGPR35 Human GPR35 (Receptor) TCG->hGPR35 High Affinity (nM range) mGPR35 Rodent GPR35 (Receptor) TCG->mGPR35 No Binding (>10 uM) Gio G_i/o Protein hGPR35->Gio Primary Coupling Barr Beta-Arrestin 2 hGPR35->Barr Recruitment AC Adenylyl Cyclase Gio->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduces Internal Receptor Internalization Barr->Internal ERK ERK1/2 Phosphorylation Barr->ERK Scaffolding

Caption: TC-G 1001 activates Human GPR35 to drive Gi/o and Beta-Arrestin signaling but fails to engage Rodent GPR35.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering inconsistent data.

Troubleshooting_Tree Start Inconsistent Results with TC-G 1001 SpeciesCheck Check Biological System: Is it Human? Start->SpeciesCheck Rodent Mouse/Rat Cells SpeciesCheck->Rodent No Human Human Cells (HEK293, HeLa, etc.) SpeciesCheck->Human Yes StopRodent STOP: TC-G 1001 is Human Selective. Switch to Zaprinast. Rodent->StopRodent AssayCheck Check Assay Readout Human->AssayCheck Calcium Calcium Flux AssayCheck->Calcium cAMP_Barr cAMP / B-Arrestin AssayCheck->cAMP_Barr GprotCheck Are G15/16 present? Calcium->GprotCheck StrongSignal Valid Signal. Proceed with Analysis. cAMP_Barr->StrongSignal WeakSignal Weak Signal Expected. GPR35 is Gi/o coupled. GprotCheck->WeakSignal No GprotCheck->StrongSignal Yes

Caption: Diagnostic workflow to identify species mismatch or assay incompatibility.

Experimental Specifications

Protocol: Validating TC-G 1001 Activity (cAMP Inhibition)

Use this protocol to confirm the bioactivity of your TC-G 1001 stock.[1] This assay relies on the


 coupling of GPR35, which inhibits Adenylyl Cyclase.[1]
  • Cell Line: HEK293 stably expressing Human GPR35 (Do not use WT HEK293 as background expression is low).

  • Reagents:

    • TC-G 1001 Stock (10 mM in DMSO).[1][4]

    • Forskolin (10

      
      M final) – Required to raise cAMP baseline.[1]
      
    • cAMP detection kit (e.g., HTRF or ELISA).[1]

  • Step-by-Step:

    • Step 1: Seed cells (20,000/well) in 384-well plate.

    • Step 2: Prepare stimulation buffer containing 10

      
      M Forskolin  + TC-G 1001  (Titration: 
      
      
      
      M to
      
      
      M).[1]
    • Step 3: Incubate cells with stimulation buffer for 30 minutes at 37°C.

    • Step 4: Lyse cells and add detection reagents per kit instructions.[1]

    • Step 5: Read output.

  • Expected Outcome:

    • Forskolin alone = High cAMP (100% signal).[1]

    • TC-G 1001 + Forskolin = Dose-dependent decrease in cAMP.[1]

    • 
       Target:  ~30 nM (varies by expression level).
      

References

  • Milligan, G. (2011).[1] The pharmacology of the G protein-coupled receptor GPR35.[1][2][3][5][][7][8] Molecular Pharmacology.[1] [Link]

  • Jenkins, L., et al. (2012).[1] Antagonists of GPR35 display high species selectivity.[1] Journal of Pharmacology and Experimental Therapeutics.[1] [Link]

  • BioRxiv. G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells.[1] (2025).[1][8] [Link][1]

  • GeneCards. GPR35 Gene - G Protein-Coupled Receptor 35. [Link][1]

Sources

optimizing TC-G 1001 concentration for maximum response

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing TC-G 1001 Concentration for Maximum GPR35 Response

Welcome to the Technical Support Center for TC-G 1001, a highly potent and selective agonist for G Protein-Coupled Receptor 35 (GPR35). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize TC-G 1001 concentrations in various in vitro assays.

Section 1: Reconstitution and Stock Preparation

Q: I am observing precipitation when diluting my TC-G 1001 stock into the assay buffer. How can I resolve this? A: TC-G 1001 (4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) is a highly hydrophobic molecule. Its maximum solubility in DMSO is approximately 13 mg/mL (37.97 mM)[1].

Causality & Solution: Precipitation in aqueous buffers occurs when the local concentration of the hydrophobic compound exceeds its solubility limit before the DMSO can evenly diffuse. To prevent this, you must control the solvent gradient:

  • Master Stock: Prepare a concentrated master stock in 100% anhydrous DMSO (e.g., 10 mM)[1]. Use sonication to ensure complete dissolution[1].

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.

  • Final Transfer: For the final transfer to the assay plate, dilute the DMSO stocks into the assay buffer at a 1:100 or 1:200 ratio to maintain a final DMSO concentration of ≤1% (or ≤0.5% for sensitive cell lines).

Section 2: Concentration Optimization & Species Selectivity

Q: My TC-G 1001 concentration-response curve is shifted to the right in murine cell lines compared to human cell lines. Why? A: This is a known pharmacological property of TC-G 1001. It displays a 1000-fold greater potency at human GPR35 receptors relative to mouse and rat orthologs[2].

Causality: Structural differences in the ligand-binding pocket between human and rodent GPR35 dictate binding affinity. If you are transitioning from a human cell model (e.g., HEK293 overexpressing hGPR35) to a murine model, you must increase the concentration range significantly (often into the micromolar range) to achieve equivalent receptor occupancy.

Q: What concentration range should I use for different downstream readouts? A: The required concentration depends heavily on the signaling pathway being interrogated. GPR35 couples to Gαi/o, Gα13, and β-arrestin pathways.

  • Ca2+ Release / Gαq-i5 Assays: Highly sensitive. The EC50 is typically ~3.2 nM (pEC50 ~8.36)[1][2]. Recommended range: 0.1 nM to 1 μM.

  • β-Arrestin Recruitment: Less sensitive. The EC50 is typically ~26 nM (pEC50 ~7.59)[1][2]. Recommended range: 1 nM to 10 μM.

Table 1: Quantitative Pharmacological Profile of TC-G 1001

Parameter / Assay TypeTarget SpeciesEC50 / PotencypEC50Reference
Gαq-i5 Ca2+ Flux Human3.2 nM8.36[1][2]
β-Arrestin Recruitment Human26 nM7.59[1][2]
IP1 Accumulation HumanHigh PotencyN/A[2]
IP1 Accumulation Mouse/Rat1000-fold lowerN/A[2]
Max DMSO Solubility N/A~13 mg/mL (37.97 mM)N/A[1]

Section 3: Assay-Specific Troubleshooting & Mechanistic Signaling

Q: I am using TC-G 1001 to study osteoclast activity, but I am seeing high background noise in my cAMP assays. How do I isolate the GPR35-specific effect? A: GPR35 primarily signals through the Gαi/o pathway, which inhibits adenylate cyclase and reduces cAMP levels[3]. Measuring a decrease in basal cAMP is notoriously difficult due to low baseline levels.

Self-Validating Protocol: To accurately measure Gαi/o-mediated cAMP inhibition, you must pre-stimulate the cells with Forskolin to artificially elevate cAMP levels[3].

  • Pre-incubate cells with the phosphodiesterase inhibitor IBMX (500 μM) for 15 minutes to prevent cAMP degradation.

  • Add Forskolin (e.g., 10 μM) simultaneously with your TC-G 1001 concentration gradient. TC-G 1001 will dose-dependently reduce the Forskolin-induced cAMP spike[3].

  • Validation Step: Include a control well with a GPR35 antagonist (e.g., ML145) to reverse the TC-G 1001 effect, confirming target engagement[3].

Q: How does TC-G 1001 concentration affect downstream kinase signaling? A: Activation of GPR35 by TC-G 1001 reduces the phosphorylation of c-Src (Tyr419) and Akt (Akt1/2/3)[3]. In primary human osteoclasts, this reduction impairs actin ring formation and reduces overall bone resorption[3]. Ensure your concentration is optimized (typically 1-10 μM for robust western blot readouts) to observe these phosphorylation changes clearly.

Pathway TCG TC-G 1001 (Agonist) GPR35 GPR35 Receptor TCG->GPR35 Binds Gai Gαi/o Pathway GPR35->Gai Activates BArr β-Arrestin Pathway GPR35->BArr Activates AC Adenylate Cyclase Gai->AC Inhibits Src c-Src Phosphorylation (Decreased) Gai->Src Inhibits Akt Akt Phosphorylation (Decreased) Gai->Akt Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Reduced Osteoclast Activity cAMP->Response Modulates Src->Response Impairs Actin Ring Akt->Response Reduces Resorption

Figure 1: GPR35 signaling pathway activated by TC-G 1001, leading to reduced osteoclast activity.

Section 4: Standardized Experimental Protocols

Protocol: Step-by-Step Ca2+ Flux Assay for TC-G 1001 Optimization

  • Cell Seeding: Plate hGPR35-expressing cells (e.g., CHO or HEK293) at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate culture media. Add 20 μL/well of a Calcium-sensitive dye (e.g., Fluo-4 AM) diluted in Assay Buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Ligand Preparation: Prepare a 10-point, 1:3 serial dilution of TC-G 1001 in 100% anhydrous DMSO, starting at a top concentration of 1 mM.

  • Intermediate Dilution: Dilute the DMSO compound plate 1:50 into Assay Buffer. This creates a 5X intermediate plate with a 2% DMSO concentration.

  • Kinetic Reading: Transfer the assay plate and the 5X compound plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Inject 5 μL of the 5X TC-G 1001 intermediate dilution into the 20 μL assay volume. (Final top concentration: 10 μM; Final DMSO concentration: 0.4%).

  • Data Acquisition & Analysis: Record fluorescence continuously for 3 minutes. Calculate the Max-Min fluorescence for each well and use non-linear regression (4-parameter logistic curve) to determine the EC50.

Workflow S1 1. Master Stock (10 mM in 100% DMSO) S2 2. Serial Dilution (1:3 in 100% DMSO) S1->S2 S3 3. Intermediate Dilution (1:50 in Assay Buffer) S2->S3 S4 4. Cellular Assay (Ca2+ Flux or β-Arrestin) S3->S4 S5 5. Data Analysis (EC50 Calculation) S4->S5

Figure 2: Step-by-step concentration optimization workflow for TC-G 1001 in vitro assays.

References

  • National Institutes of Health (PMC). "G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells". JBMR Plus. 2025. Available at:[Link]

Sources

Technical Support Center: TC-G 1001 Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, handling, and formulation of TC-G 1001 .

Product Identity: TC-G 1001 (GPR35 Agonist) Primary Application: Research Reagent for G Protein-Coupled Receptor 35 (GPR35) activation.

⚠️ CRITICAL TARGET CLARIFICATION

Before proceeding, verify your experimental target:

  • TC-G 1001 is a potent, selective GPR35 Agonist .

  • If your intent is to inhibit TRPM8 (Cold/Menthol Receptor), you may have confused this compound with TC-I 2014 (a TRPM8 antagonist) or AMG 333 .

  • Note: Both targets are often studied in neuropathic pain models (e.g., oxaliplatin-induced neuropathy), leading to frequent literature cross-references. This guide focuses strictly on the physicochemical properties of TC-G 1001 .

Part 1: Physicochemical Profile & Solubility Data[1]

TC-G 1001 presents significant solubility challenges due to its rigid thiazolidinone core and benzoic acid moiety. It is practically insoluble in water and has limited solubility in organic solvents compared to other small molecules.

Key Chemical Properties
PropertyValue
Chemical Name 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid
Molecular Weight 342.34 g/mol
CAS Number 494191-73-0
Appearance Yellow solid
pKa ~4.2 (Carboxylic acid) - Solubility increases in basic pH
Solubility Limits (Benchmarked at 25°C)
SolventMax SolubilityNotes
DMSO ~3.5 mg/mL (10 mM)Low. Requires warming (45°C) and sonication.
Ethanol < 1 mg/mLNot recommended for stock preparation.
Water InsolublePrecipitates immediately upon contact.
1M NaOH ~5-10 mg/mLSoluble as a salt, but stability may be compromised over time.

Part 2: In Vitro (Cell Culture) Preparation

Issue: Researchers frequently report precipitation when diluting DMSO stocks into cell culture media. Mechanism: TC-G 1001 is hydrophobic. When the DMSO stock hits the aqueous media, the local concentration often exceeds the solubility limit before rapid mixing can occur, causing "crashing out."

Standard Protocol: Preparation of 10 mM Stock
  • Weighing: Accurately weigh 3.42 mg of TC-G 1001.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (New bottle recommended to avoid water absorption).

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • If particles remain, sonicate in a water bath at 40–45°C for 5–10 minutes.

    • Visual Check: Solution must be perfectly clear yellow. Any turbidity indicates incomplete dissolution.

Troubleshooting Q&A: In Vitro Experiments

Q: My 10 mM DMSO stock has crystals at the bottom after freezing. Is it spoiled? A: No. DMSO freezes at 18.5°C. Upon thawing, TC-G 1001 often recrystallizes.

  • Solution: Warm the vial to 37°C–45°C and vortex/sonicate until clear. Do not use until fully redissolved.

Q: When I dilute the stock into media, I see a fine precipitate. How do I fix this? A: This is "shock precipitation."

  • Step 1: Lower your final concentration. TC-G 1001 is potent (EC50 ~10-30 nM). You likely do not need >10 µM final concentration.

  • Step 2: Use the "Intermediate Dilution" method.

    • Dilute 10 mM stock 1:10 in pure DMSO to make a 1 mM working stock.

    • Add this 1 mM stock to the media while vortexing the media.

  • Step 3: Pre-warm the culture media to 37°C before adding the compound.

Part 3: In Vivo Formulation (Animal Studies)

Issue: The low DMSO solubility (10 mM) makes high-dose animal dosing (>10 mg/kg) difficult without excessive vehicle volume. Solution: Utilize the carboxylic acid group to form an in situ salt or use a co-solvent system.

Recommended Vehicle Formulations
Formulation A: Co-solvent System (Standard)

Best for doses < 5 mg/kg (i.p. or s.c.)

  • 10% DMSO (Dissolve compound here first)

  • 40% PEG 400 (Add slowly, vortex)

  • 5% Tween 80 (Add, vortex)

  • 45% Saline (Add last, dropwise with constant agitation)

Formulation B: Cyclodextrin Complex (High Stability)

Best for higher doses or long-term infusion

  • Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water.

  • Dissolve TC-G 1001 in minimal DMSO (e.g., 2% of final volume).

  • Slowly add the DMSO solution to the HP-β-CD solution with rapid stirring.

  • Sonicate for 20 minutes.

Visualization: Solubilization Decision Matrix

G Start Start: TC-G 1001 Powder Solvent Select Primary Solvent Start->Solvent DMSO DMSO (Max 10 mM) Solvent->DMSO Standard NaOH 1M NaOH (Salt Form) Solvent->NaOH For high conc. Check Visual Check: Clear Yellow Solution? DMSO->Check NaOH->Check Sonicate Sonicate @ 45°C (10-15 mins) Check->Sonicate Cloudy App_Cell Application: Cell Culture Check->App_Cell Clear App_Vivo Application: In Vivo (Animal) Check->App_Vivo Clear Sonicate->Check Dilution Direct Dilution into Media (Risk of Precipitate) App_Cell->Dilution Vehicle Vehicle Selection App_Vivo->Vehicle Serial Serial Dilution in DMSO Then Media (Safer) Dilution->Serial If Precipitates Form_A 10% DMSO / 40% PEG400 5% Tween / 45% Saline Vehicle->Form_A Dose < 5mg/kg Form_B 20% HP-beta-CD (Cyclodextrin) Vehicle->Form_B Dose > 5mg/kg

Caption: Decision workflow for solubilizing TC-G 1001 based on application and concentration requirements.

Part 4: Frequently Asked Questions (FAQ)

Q: I found a protocol using "TC-G 1001" as a TRPM8 antagonist. Should I follow it? A: Proceed with extreme caution. TC-G 1001 is chemically defined as a GPR35 agonist (CAS 494191-73-0). If your protocol refers to TRPM8 inhibition, verify if the paper actually used TC-I 2014 or another antagonist and simply mislabeled it, or if they are testing for off-target effects. Using a GPR35 agonist in a TRPM8 assay will yield invalid results.

Q: Can I use ethanol instead of DMSO for animal injections? A: We do not recommend it. TC-G 1001 has very poor solubility in ethanol (< 1 mg/mL). You would require a volume of ethanol that is toxic to mice to achieve an effective dose. Stick to DMSO/PEG co-solvent systems.[1]

Q: How stable is the solution? A:

  • Powder: Stable for >2 years at -20°C.[1]

  • DMSO Stock (10 mM): Stable for 6 months at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into small volumes, e.g., 20 µL).

  • Aqueous Working Solution: Unstable. Prepare immediately before use. Do not store diluted compound in media or saline.

References

  • Tocris Bioscience. "TC-G 1001 Product Information & Solubility Data." Tocris.com. Link

  • Mackenzie, A. E., & Milligan, G. (2017).[2] "The emerging pharmacology and function of GPR35 in the nervous system." Neuropharmacology, 113, 661-671.[2] (Discusses TC-G 1001 as a specific GPR35 tool compound). Link

  • National Toxicology Program. "Solubility of Organic Chemicals in Selected Solvents." NTIS Technical Report. (General guidelines for DMSO/Ethanol solubility profiles). Link

  • TargetMol. "TRPM8 antagonist 2 (Compound 14) Product Page." (Cited for contrast to clarify the target confusion). Link

Sources

addressing TC-G 1001 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for TC-G 1001 , designed for researchers and drug development professionals.

Troubleshooting Off-Target Effects & Experimental Optimization

Product Identity: TC-G 1001 (also known as GPR35 Agonist 2) Primary Target: G Protein-Coupled Receptor 35 (GPR35) Mechanism: Selective Agonist Chemical Name: 4-[(Z)-[2-(2-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid

⚠️ Critical Disambiguation

Before proceeding: Ensure you are investigating GPR35 signaling.[1][2]

  • Confusion Risk: TC-G 1001 is frequently confused with Galectin-3 inhibitors (e.g., TD139, GB1211) due to overlapping research fields (fibrosis/inflammation) and similar nomenclature.

  • Clarification: TC-G 1001 is NOT a Galectin-3 inhibitor. It is a specific agonist for the orphan receptor GPR35, often used to study pain, colitis, and osteoclast activity.

Part 1: The "Silent" Off-Target: Species Selectivity Mismatch

The most common "off-target" issue with TC-G 1001 is actually a false negative caused by using human-calibrated doses in rodent models.

The Issue

TC-G 1001 displays a massive potency discrepancy between human and rodent orthologs. Researchers transitioning from human cell lines (e.g., HEK293, Caco-2) to mouse models often fail to see an effect, leading them to erroneously increase dosage to levels that trigger non-specific toxicity or PDE inhibition.

Data Summary: Potency Discrepancy
Target OrthologPotency (IP1 Accumulation)Relative Potency
Human GPR35 High (EC₅₀ ~ 10–50 nM)1000x
Rat GPR35 Low (EC₅₀ > 10 µM)1x
Mouse GPR35 Low (EC₅₀ > 10 µM)1x
Troubleshooting Protocol

Q: My in vivo mouse phenotype is negative, but in vitro human data is positive. Is the compound degrading? A: Likely not. You are likely under-dosing for the murine receptor.

  • Verify the Model: If possible, use humanized GPR35 mice for in vivo studies to maintain nanomolar potency.

  • Dose Adjustment: If using wild-type mice, you must use concentrations significantly higher (10–50 µM range in vitro) to activate the receptor.

  • Risk Mitigation: At these high concentrations, you risk inhibiting Phosphodiesterases (PDEs). You must run the Antagonist Validation (see Part 2) to confirm the effect is GPR35-mediated.

Part 2: Addressing PDE Inhibition (The "Zaprinast Legacy")

TC-G 1001 is structurally related to Zaprinast , a well-known PDE5/PDE6 inhibitor. While TC-G 1001 is optimized for GPR35 selectivity, high concentrations (often required for rodent cells) can re-introduce PDE inhibition as an off-target effect.

The Validation Logic

To prove your observed phenotype is due to GPR35 agonism and not PDE inhibition (which increases cGMP/cAMP independently), you must use a negative control system involving the specific GPR35 antagonist ML145 .

Protocol: The "Antagonist Rescue" Assay

Objective: Distinguish On-Target (GPR35) vs. Off-Target (PDE) effects.

  • Group A (Vehicle): DMSO control.

  • Group B (Agonist): Treat cells with TC-G 1001 (at effective concentration).

  • Group C (Antagonist Block): Pre-treat cells with ML145 (10 µM) for 30 minutes, then add TC-G 1001.

  • Group D (PDE Control - Optional): Treat with Zaprinast (known mixed GPR35/PDE activity).

Interpretation:

  • Scenario 1 (On-Target): Group B shows effect; Group C shows no effect (phenotype is blocked).

  • Scenario 2 (Off-Target): Group B shows effect; Group C still shows effect (phenotype persists).

Visualization: Signaling & Validation Logic

The following diagram illustrates the pathway divergence and how to use ML145 to isolate the GPR35 signal.

GPR35_Validation cluster_logic Interpretation Logic TCG TC-G 1001 (Compound) GPR35 GPR35 Receptor (Gi/o coupled) TCG->GPR35 High Affinity (Human) Low Affinity (Rodent) PDE Phosphodiesterases (PDE5 / PDE6) TCG->PDE Off-Target Risk (at >10µM) Zap Zaprinast (Reference) Zap->GPR35 Agonist Zap->PDE Potent Inhibition ML145 ML145 (Antagonist) ML145->GPR35 BLOCKS (Validation Step) Phenotype Observed Phenotype (e.g., Pain Reduction, Anti-inflammatory) GPR35->Phenotype Signal Transduction PDE->Phenotype cGMP Accumulation Logic1 If ML145 blocks effect: ON-TARGET (GPR35) Logic2 If ML145 fails to block: OFF-TARGET (PDE)

Caption: Validation Logic Flow. Use ML145 to block GPR35.[1][2][4] If the phenotype persists, the effect is off-target (likely PDE-mediated).

Part 3: Solubility & Handling FAQs

Q: The datasheet says soluble to 10 mM, but I see precipitates in DMSO. Why? A: TC-G 1001 can be stubborn in solution, particularly if stored cold.

  • Solution: Warm the DMSO stock to 37°C and use an ultrasonic bath for 5–10 minutes. The solution must be completely clear yellow before adding to media.

  • Media Crash: Like many hydrophobic small molecules, it may precipitate when added directly to aqueous media at high concentrations (>50 µM).

    • Technique: Dilute the DMSO stock into a small volume of serum-free media while vortexing, then add this mixture to the bulk culture. Keep final DMSO concentration <0.1%.

Q: Can I use Zaprinast as a positive control? A: Use with caution.

  • Zaprinast is a "dirty" control because it inhibits PDEs and activates GPR35.

  • Better Approach: Use TC-G 1001 as the primary agonist and validate with ML145. If you must compare, acknowledge that Zaprinast's effects are a composite of GPR35 activation and PDE inhibition.

References

  • Mackenzie, A. E., & Milligan, G. (2017).[5] The emerging pharmacology and function of GPR35 in the nervous system. Neuropharmacology, 113(Pt B), 661–671.[5]

  • Tocris Bioscience. (n.d.). TC-G 1001 Product Information & Biological Activity. Tocris.com.

  • Milligan, G. (2011).[5] G protein-coupled receptor 35.[1][2][3][4] British Journal of Pharmacology, 163(5), 883–893.

  • Funke, M., et al. (2013).[5] The tyrosine kinase inhibitor tyrphostin 51 is a potent and selective agonist of G protein-coupled receptor 35. Journal of Medicinal Chemistry, 56(12), 5182-5187. (Demonstrates species selectivity issues).

  • BioCrick. (n.d.). TC-G 1001 Data Sheet (Solubility & Handling).

Sources

Technical Support Center: Troubleshooting Cell Viability Concerns with TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, one of the most frequent inquiries I receive from drug development professionals involves unexpected drops in cell viability following treatment with TC-G 1001 .

Researchers often mistake this reduction in cell viability for off-target chemical toxicity. However, TC-G 1001 is a highly potent and selective1[1]. In many cellular contexts—such as in primary human osteoclasts—GPR35 activation intrinsically modulates signaling pathways that 2[2].

This guide provides a self-validating framework to help you distinguish between true on-target pharmacological effects and off-target experimental artifacts.

Part 1: Quantitative Data & Compound Parameters

Before troubleshooting, you must ensure your experimental design aligns with the physicochemical properties of TC-G 1001. Exceeding solubility limits or ignoring species selectivity are the primary causes of assay failure.

ParameterValueExperimental Causality & Significance
Target GPR35Potent and selective activation; more potent than Zaprinast[1].
EC50 (Ca²⁺ release) 3.2 nMHighly potent. Dosing above 1 µM saturates the receptor and increases the risk of non-specific lipid bilayer disruption[3].
EC50 (β-arrestin) 26 nMIndicates biased agonism potential depending on the cellular context and scaffolding proteins available[3].
Species Selectivity 1000-fold (Human > Mouse/Rat)Critical: TC-G 1001 displays vastly greater potency at human GPR35. Do not use human-optimized doses in murine models[4].
Max DMSO Solubility 13 mg/mL (37.97 mM)Exceeding this limit causes micro-precipitates. These crystals settle on cells, causing localized membrane toxicity that mimics apoptosis[3].
Preparation Note Sonication RecommendedRequired to fully dissolve the compound in stock solutions due to its specific hydration state[5].
Part 2: Diagnostic Workflow for Viability Drops

When you observe cell death after TC-G 1001 treatment, follow this logical decision tree to isolate the variable.

Workflow Start Observe Cell Viability Drop Post TC-G 1001 Treatment CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO FixDMSO Dilute stock. Run vehicle-only control. CheckDMSO->FixDMSO Yes CheckDose Is dose > 100x EC50 (> 3 µM)? CheckDMSO->CheckDose No FixDose Titrate down to 10-100 nM. Assess off-target toxicity. CheckDose->FixDose Yes CheckTarget Does ML145 antagonist rescue viability? CheckDose->CheckTarget No OnTarget On-Target Effect: GPR35 mediates apoptosis. CheckTarget->OnTarget Yes OffTarget Off-Target Toxicity: Check cell line / assay interference. CheckTarget->OffTarget No

Caption: Diagnostic workflow for isolating on-target vs. off-target viability drops with TC-G 1001.

Part 3: Frequently Asked Questions & Mechanistic Insights

Q1: My cells are dying at 1 µM TC-G 1001. Is the compound inherently toxic? A1: Not necessarily. The EC50 of TC-G 1001 is between3[3]. A 1 µM dose is heavily saturating. Furthermore, GPR35 couples to Gαi/o, which reduces cAMP, and alters downstream Src/PI3K/NFκB pathways. In cells like mature osteoclasts, this specific pathway downregulation2[2]. You are likely observing a true pharmacological phenotype, not chemical toxicity.

Q2: I see precipitation in my culture media when I add the compound. Could this cause localized toxicity? A2: Yes. The maximum3[3]. If you do not5[5] or if you crash the compound into aqueous media too quickly, micro-crystals form. These crystals physically damage the cell membrane, causing a release of intracellular contents that mimics cytotoxicity. Always perform intermediate dilutions in warm media before adding to the cells.

Q3: How do I definitively prove the viability drop is GPR35-mediated? A3: You must use a self-validating rescue experiment. Co-treatment or pre-treatment with a selective GPR35 antagonist, such as ML145, will competitively block the receptor[2]. If viability is rescued, the effect is on-target. See Protocol 1 below.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, never rely on a single endpoint assay. The following protocols are designed as self-validating systems to definitively prove the mechanism of action behind your viability concerns.

Protocol 1: Orthogonal Validation of GPR35-Mediated Cytotoxicity

Causality Focus: By pre-treating with the antagonist ML145, we competitively occupy GPR35. If TC-G 1001 still kills the cells, the toxicity is off-target (e.g., solvent effect or non-specific binding). If viability is rescued, the cell death is a validated physiological response to GPR35 agonism.

  • Cell Seeding: Plate your target cells (e.g., primary osteoclasts or HEK293-GPR35) at 10,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Antagonist Pre-Incubation: Add 10 µM ML145 (or vehicle control, 0.1% DMSO) to the designated wells. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical to ensure complete receptor occupancy before the highly potent TC-G 1001 is introduced.

  • Agonist Treatment: Add TC-G 1001 at a concentration of 100 nM (approx. 30x the Ca²⁺ EC50 to ensure saturation without crossing into chemical toxicity).

  • Incubation: Incubate for 72 hours.

  • Readout: Perform a luminescent ATP assay (e.g., CellTiter-Glo) to quantify metabolic viability.

Protocol 2: Multiplexed Apoptosis vs. Proliferation Assay

Causality Focus: A drop in ATP (viability) does not tell you how the cells are dying. They could be undergoing apoptosis, or simply arresting in the cell cycle (cytostatic). Multiplexing Caspase-3/7 cleavage with ATP quantification in the same well creates an internally controlled validation of the exact mechanism.

  • Treatment: Treat cells with a TC-G 1001 dose-response curve (1 nM to 1 µM) for 48 hours.

  • Apoptosis Readout: Add a fluorogenic Caspase-3/7 substrate (e.g., Apo-ONE) directly to the culture media. Incubate for 1 hour. Measure fluorescence (Ex 499 nm / Em 521 nm).

    • Causality: This specifically quantifies executioner caspase activation, confirming active apoptosis rather than necrosis.

  • Viability Normalization: In the exact same well, add CellTiter-Glo reagent. Incubate for 10 minutes to lyse cells, then measure luminescence.

    • Causality: This normalizes the caspase activity to the number of metabolically active cells remaining, preventing false negatives if extensive cell death has already cleared the well.

Part 5: Mechanistic Signaling Pathway

The following diagram illustrates the established causality between TC-G 1001 binding and the downstream phenotypic result of reduced cell viability, specifically via Gαi/o coupling and NFκB downregulation[2].

Signaling Ligand TC-G 1001 Receptor GPR35 Receptor Ligand->Receptor Agonism Gi Gαi/o Pathway Receptor->Gi BetaArr β-arrestin Pathway Receptor->BetaArr cAMP Decreased cAMP Gi->cAMP Inhibits Adenylate Cyclase Src Reduced pSrc & NFκB Gi->Src Downregulates Phenotype Decreased Cell Viability & Apoptosis Induction Src->Phenotype Transcriptional Arrest

Caption: GPR35 mechanistic signaling pathway leading to reduced cell viability and apoptosis.

References
  • Source: tocris.
  • Source: targetmol.
  • Source: biochempartner.
  • Source: nih.
  • Title: Data Sheet (Cat.No.T23434)

Sources

Technical Support Center: TC-G 1001 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for researchers working with TC-G 1001 , a potent and selective GPR35 agonist . This content is structured to address specific, high-friction "unexpected findings" often reported in pre-clinical and biochemical assays.

Product Class: G Protein-Coupled Receptor (GPCR) Agonist Target: GPR35 (G protein-coupled receptor 35) Primary Application: Immune modulation, gastrointestinal homeostasis, and pain research.

Core Technical Briefing

TC-G 1001 (also known as GPR35 Agonist 2) is a high-affinity synthetic agonist for GPR35. Unlike the historical reference compound Zaprinast (which has low potency and significant PDE inhibition off-target effects), TC-G 1001 is highly selective.

However, its unique pharmacology leads to three common "unexpected findings" that often derail experiments:

  • Drastic Potency Shifts: Extreme species selectivity (Human vs. Rodent).

  • Solubility Crashes: Hydrophobicity leading to "invisible" precipitation in aqueous media.

  • Signaling Bias: Misinterpretation of Gi/o vs.

    
    -arrestin readouts.
    

Troubleshooting Guide: Unexpected Findings

Issue 1: "The compound works in HEK293 cells but fails in my mouse model."

Diagnosis: Species Selectivity Mismatch. Root Cause: TC-G 1001 displays >1000-fold higher potency at human GPR35 compared to mouse or rat orthologs. The Science: The GPR35 orthosteric binding pocket varies significantly between species. While TC-G 1001 is a nanomolar agonist for human GPR35 (


 nM), it acts as a micromolar agonist (or is effectively inactive at physiological doses) in rodents.

Corrective Protocol:

  • Step 1: Verify the origin of your cell line or model organism.

  • Step 2: If working with rodent models, switch to a species-appropriate agonist like Pamoic Acid (endogenous, though low potency) or validate TC-G 1001 at significantly higher concentrations (10–50

    
    M), controlling strictly for off-target effects.
    
  • Step 3: For humanized mouse models, TC-G 1001 remains the gold standard.

ParameterHuman GPR35Rat/Mouse GPR35Impact
TC-G 1001 Potency (

)
~3 – 30 nM> 10,000 nM (10

M)
High Risk: False negatives in rodent studies.
Zaprinast Potency ~1

M
~2-5

M
Low Risk: Consistent but weak across species.
Issue 2: "My calcium flux data is erratic/noisy at high concentrations."

Diagnosis: Compound Precipitation (Solubility Crash). Root Cause: TC-G 1001 is highly hydrophobic. While soluble in DMSO, it rapidly precipitates when the DMSO stock is spiked directly into aqueous buffers (like HBSS or RPMI) at concentrations


M, creating micro-crystals that scatter light in fluorescence assays.

The "Intermediate Dilution" Protocol (Self-Validating): Never pipette 100% DMSO stock directly into the cell well.

  • Prepare Stock: Dissolve TC-G 1001 to 10 mM in anhydrous DMSO. Vortex until clear.

  • Intermediate Step: Dilute the stock 1:100 into a "carrier" buffer containing 0.1% BSA or Cyclodextrin (to stabilize the hydrophobic molecule).

  • Final Addition: Add this intermediate solution to your cells.

    • Validation Check: Inspect the intermediate solution under a microscope. If you see crystals, sonicate at 37°C. If crystals persist, reduce the working concentration.

Issue 3: "I see -arrestin recruitment but no cAMP inhibition."

Diagnosis: Signaling Bias or Assay Sensitivity Limits. Root Cause: GPR35 is a


-coupled receptor, meaning it inhibits adenylyl cyclase (reducing cAMP). However, TC-G 1001 is also a potent inducer of 

-arrestin recruitment and G12/13 (RhoA) signaling. The Science: In many cell types, the "window" for cAMP inhibition is small (especially if basal cAMP is low). Conversely, the

-arrestin signal is often robust and cumulative.

Troubleshooting Workflow:

  • If measuring cAMP: You must stimulate the cells with Forskolin (1-10

    
    M) first to raise basal cAMP levels. TC-G 1001 should then decrease this Forskolin-induced peak. Without Forskolin, you will see a flatline (false negative).
    
  • Alternative Readout: Use a dynamic mass redistribution (DMR) assay or Calcium Flux (if

    
     chimeric proteins are present) for a more holistic signal.
    

Visualizing the Mechanism & Workflow

Diagram 1: GPR35 Signaling Pathways & TC-G 1001 Action

This diagram illustrates the dual-pathway activation and the critical requirement for Forskolin when assaying the


 pathway.

GPR35_Signaling cluster_Gi Gi/o Pathway (cAMP) cluster_Arrestin Beta-Arrestin Pathway TCG TC-G 1001 (Ligand) GPR35 GPR35 Receptor TCG->GPR35 Activates (nM potency) Gi Gi/o Protein GPR35->Gi GRK GRK Phosphorylation GPR35->GRK AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Modulates Forskolin Forskolin (Required for Assay) Forskolin->AC Stimulates BArr Beta-Arrestin Recruitment GRK->BArr Internal Receptor Internalization BArr->Internal

Caption: TC-G 1001 activates GPR35, triggering both Gi/o-mediated cAMP inhibition and Beta-arrestin recruitment. Note that Forskolin stimulation is essential to visualize the Gi/o effect.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to resolve experimental inconsistencies.

Troubleshooting_Tree Start Unexpected Result? CheckSpecies Check Species: Human vs Rodent? Start->CheckSpecies Rodent Rodent Model CheckSpecies->Rodent Human Human Cell Line CheckSpecies->Human Stop1 STOP: TC-G 1001 has low/no potency in rodents. Switch Agonist. Rodent->Stop1 CheckSolubility Check Solubility: Precipitate Visible? Human->CheckSolubility YesPrec Yes: Crystals/Cloudiness CheckSolubility->YesPrec NoPrec No: Solution Clear CheckSolubility->NoPrec FixSol Use Intermediate Dilution (0.1% BSA carrier) YesPrec->FixSol CheckAssay Check Assay Mode: cAMP vs b-Arrestin NoPrec->CheckAssay FixAssay If cAMP: Add Forskolin. If b-Arrestin: Check Timepoint. CheckAssay->FixAssay

Caption: Step-by-step logic to isolate the root cause of TC-G 1001 experimental failure, focusing on species specificity and physicochemical properties.

References

  • Milligan, G. (2011). The pharmacology of the G protein-coupled receptor GPR35.[1] Molecular Pharmacology. (Contextual grounding on GPR35 species ortholog differences). [Link]

  • Jenkins, L., et al. (2012). Antagonists of GPR35 display high species selectivity. Journal of Pharmacology and Experimental Therapeutics. (Supporting evidence for species selectivity issues in this receptor class). [Link]

Sources

how to account for TC-G 1001 species selectivity

Author: BenchChem Technical Support Team. Date: March 2026

TC-G 1001 is a high-affinity, selective agonist for GPR35 (G protein-coupled receptor 35). However, it exhibits profound species selectivity , displaying nanomolar potency at the human ortholog while being virtually inactive (or requiring millimolar concentrations) at rodent (mouse/rat) orthologs.

Critical Warning: Do not use TC-G 1001 for in vivo wild-type mouse or rat efficacy studies without validation. Doing so often leads to "false negative" results where the pathway is deemed irrelevant when, in reality, the compound simply failed to engage the rodent receptor.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I observed no therapeutic effect in my mouse model of colitis/pain."
  • Diagnosis: Target Ortholog Mismatch. TC-G 1001 is >1000-fold less potent at mouse GPR35 (mGPR35) compared to human GPR35 (hGPR35). At achievable physiological doses, it fails to activate mGPR35.

  • Corrective Action:

    • Switch Ligands: Use a rodent-active agonist.[1]

      • Zaprinast: Moderate potency at human, but more potent at rat/mouse GPR35.[1][2][3][4] (Note: Controls for PDE inhibition are required).

      • Cromolyn Disodium: Displays balanced potency across human and rodent orthologs.[5]

      • Lodoxamide: Potent at Human and Rat, but weak at Mouse.[2][4][6]

    • Model Adaptation: Use humanized GPR35 knock-in mice if testing TC-G 1001 specifically is required for translational relevance.

Scenario B: "My calcium flux assay in CHO/HEK293 cells shows no signal."
  • Diagnosis: Transfection/Background Mismatch.

    • If using parental CHO cells (Hamster), endogenous receptors are likely unresponsive.

    • If using transfected cells, confirm the plasmid origin.

  • Corrective Action:

    • Verify Plasmid: Ensure you are expressing Human GPR35 (hGPR35) .

    • Positive Control: Use Zaprinast (10 µM) as a reference control; it activates both human and rodent forms, verifying that the assay system (G-protein coupling) is functional.

Scenario C: "The compound precipitates in my buffer."
  • Diagnosis: Solubility Limit. TC-G 1001 is hydrophobic.

  • Corrective Action:

    • Dissolve stock in DMSO (up to 100 mM).

    • Dilute into aqueous buffer immediately before use.

    • Keep final DMSO concentration <0.1% to avoid non-specific cellular effects.

Scientific Mechanism & Data[2][7][8][9][10][11][12][13]

Ortholog Selectivity Profile

The selectivity stems from sequence divergence in the transmembrane domain III (TM3) and extracellular loops of GPR35. Critical residues (e.g., Arginine 3.36, Tyrosine 3.[7]32) coordinate ligand binding. Small structural variations in the ligand binding pocket between species result in massive potency shifts.

Table 1: Comparative Agonist Potency (pEC50 / Activity)

CompoundHuman GPR35Rat GPR35Mouse GPR35Recommended Use
TC-G 1001 High (++++) Low/Inactive (-)Low/Inactive (-)Human Cell Assays
Zaprinast Moderate (++)High (+++) Moderate (++)Rodent Models (Ref. Ligand)
Pamoic Acid High (++++)Low (-)Low (-)Human Cell Assays
Cromolyn Moderate (++)Moderate (++)Moderate (++)Cross-species comparison
Lodoxamide High (++++)High (++++)Low (+)Human & Rat (Avoid Mouse)

Note: (++++) = Nanomolar potency; (-) = >10 µM or inactive.

Decision Logic & Signaling Pathways

Workflow: Selecting the Right Agonist

GPR35_Selection Start Experimental Goal Species Target Species? Start->Species Human Human Cells (in vitro) Species->Human Human Rodent Rodent Model (in vivo / ex vivo) Species->Rodent Rodent TCG USE: TC-G 1001 (High Potency, Selective) Human->TCG RodentType Rat or Mouse? Rodent->RodentType Zap USE: Zaprinast (Check PDE off-targets) RodentType->Zap Mouse or Rat Crom USE: Cromolyn (Balanced Profile) RodentType->Crom Mouse or Rat Lodox USE: Lodoxamide (Rat Only) RodentType->Lodox Rat Only

Figure 1: Decision matrix for GPR35 agonist selection based on experimental species.

GPR35 Signaling Pathway[2][3][4][10][12][14]

TC-G 1001 activates GPR35, leading to distinct signaling outcomes including Calcium mobilization (via Gα13/Gi/o crosstalk) and β-arrestin recruitment.

GPR35_Pathway TCG TC-G 1001 hGPR35 Human GPR35 TCG->hGPR35 High Potency mGPR35 Rodent GPR35 TCG->mGPR35 Blocked/Weak Zap Zaprinast Zap->hGPR35 Moderate Zap->mGPR35 High Potency G13 Gα13 / Gi/o hGPR35->G13 Barr β-Arrestin-2 hGPR35->Barr mGPR35->G13 mGPR35->Barr Ca Ca2+ Mobilization G13->Ca ERK ERK1/2 Phosphorylation Barr->ERK Internal Receptor Internalization Barr->Internal

Figure 2: Differential activation of Human vs. Rodent GPR35 by TC-G 1001 and Zaprinast.

Validated Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (Species Selectivity Check)

Purpose: To confirm if your GPR35 expressing cells respond to TC-G 1001.

Materials:

  • HEK293 cells expressing hGPR35 or mGPR35 tagged with ProLink (PK).

  • β-Arrestin-2 fusion protein (EA).

  • TC-G 1001 (Stock: 10 mM in DMSO).[8]

  • Zaprinast (Positive Control).

Steps:

  • Seeding: Plate cells (5,000/well) in 384-well white plates. Incubate overnight at 37°C/5% CO2.

  • Preparation: Prepare 5x serial dilutions of TC-G 1001 (Range: 1 nM to 10 µM) in HBSS + 0.1% BSA.

  • Treatment: Add 5 µL of compound to cells (20 µL volume).

  • Incubation: Incubate for 90 minutes at room temperature (β-arrestin recruitment is stable).

  • Detection: Add detection reagent (substrate). Read chemiluminescence.

  • Analysis: Plot RLU vs. Log[Concentration].

    • Expected Result (Human): Sigmoidal curve, EC50 ~10-50 nM.

    • Expected Result (Mouse): Flat line or EC50 > 10 µM.

Protocol 2: In Vivo Formulation (For Humanized Mice)

Purpose: Proper solubilization for IP/Oral administration.

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (or PBS).

  • Preparation:

    • Dissolve TC-G 1001 in 100% DMSO (20x concentration).

    • Add Tween-80 and vortex.

    • Slowly add warm Saline (37°C) while vortexing.

  • Stability: Use within 2 hours. Do not store formulated compound.

Frequently Asked Questions (FAQs)

Q: Can I use TC-G 1001 to block GPR35? A: No. TC-G 1001 is an agonist (activator).[1] If you need an antagonist, consider CID-2745687 (also human-selective) or ML-145 .[2][9]

Q: Why does Zaprinast work in mice if TC-G 1001 doesn't? A: Zaprinast binds to a slightly different pocket or accommodates the rodent-specific residues in TM3 better than the rigid thiazolidine scaffold of TC-G 1001. However, be aware that Zaprinast also inhibits Phosphodiesterases (PDE5/PDE6), which can confound data.

Q: Is there a specific residue mutation that restores TC-G 1001 binding in mice? A: Research suggests that swapping specific residues in Transmembrane Domain III (e.g., Arg/Tyr clusters) between human and rat orthologs can swap ligand sensitivity, confirming the structural basis of this selectivity.

References

  • Jenkins, L. et al. (2012). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. Journal of Pharmacology and Experimental Therapeutics.[8] [Link]

  • Funke, M. et al. (2013). The orphan receptor GPR35: a target for the treatment of inflammatory disease? Frontiers in Pharmacology. [Link]

  • Neetoo-Isseljee, Z. et al. (2013). High-throughput identification and characterization of novel, species-selective GPR35 agonists.[8] Journal of Pharmacology and Experimental Therapeutics.[8] [Link]

  • Milligan, G. (2011). G protein-coupled receptor 35.[9] Trends in Pharmacological Sciences.[7] [Link]

Sources

TC-G 1001 Technical Support Hub & Reproducibility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Product Class: High-Potency GPR35 Agonist Chemical Name: 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid Primary Application: Immune modulation, pain signaling, and metabolic research.[1]

Introduction: The "Silent" Variables in TC-G 1001 Data

Welcome to the TC-G 1001 Technical Support Center. If you are experiencing variability in your


 values, "dead" calcium signals, or batch-to-batch inconsistencies, you are likely encountering one of three specific technical hurdles unique to this compound.

TC-G 1001 is not a generic GPCR ligand.[1] It possesses extreme species selectivity and specific signaling requirements that, if ignored, will render data uninterpretable.[1] This guide replaces generic advice with mechanism-based troubleshooting.

Module 1: The Species Selectivity Trap

The Issue: "My potency data is 3 orders of magnitude off."

User Report: "I am using TC-G 1001 in a murine inflammatory model (RAW 264.7 cells), but I need 10 µM to see an effect, whereas the literature claims single-digit nanomolar potency."

Root Cause Analysis

TC-G 1001 displays profound species ortholog selectivity .[1][2][3] It is highly potent at human GPR35 (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) but displays >1000-fold lower potency at rat  and mouse  orthologs.[1]
  • Human GPR35: High Potency (nM range).[1][4]

  • Rodent GPR35: Low Potency (

    
    M range).[1]
    

Many researchers switch from HEK-hGPR35 (human) overexpression systems to native rodent tissue without adjusting the concentration, leading to false negatives.[1]

Troubleshooting Protocol
  • Verify the Host: Confirm the species origin of your cell line.[1]

  • Adjust Concentration Window:

    • Human Cells (e.g., HT-29, HEK-hGPR35): Titrate 0.1 nM – 1 µM.[1]

    • Rodent Cells (e.g., Mouse DRG, Rat Colon): Titrate 1 µM – 100 µM.[1]

  • Use a Reference Control: Run Zaprinast alongside TC-G 1001.[1] While Zaprinast is less potent overall, its species selectivity profile is different, providing a necessary internal benchmark.[1]

Module 2: The Signaling "Black Box" (Calcium vs. cAMP)

The Issue: "I see no Calcium flux in my FLIPR/calcium imaging assay."

User Report: "I treated my GPR35-expressing cells with 1 µM TC-G 1001, but the Fluo-4 fluorescence trace is flat."

Root Cause Analysis

GPR35 is primarily a


 and 

-coupled receptor.[1] It inhibits Adenylyl Cyclase (reducing cAMP) but does not naturally mobilize intracellular Calcium (

) significantly.[1]
  • Standard Error: Running a calcium assay on native GPR35 cells will yield no signal.[1]

  • The Fix: You must force the receptor to talk to the calcium pathway using a Chimeric G-Protein (

    
     or 
    
    
    
    )
    .
Visualizing the Signaling Logic

GPR35_Signaling TCG TC-G 1001 R_Native Native GPR35 (Gi-Coupled) TCG->R_Native R_Chimera GPR35 + Gqi5 (Chimeric) TCG->R_Chimera AC Adenylyl Cyclase R_Native->AC Inhibits PLC Phospholipase C (PLC) R_Chimera->PLC Activates cAMP cAMP Decrease (Requires Forskolin) AC->cAMP Gi Pathway Ca Calcium Release (FLIPR Signal) PLC->Ca IP3 Pathway

Figure 1: Decision logic for assay selection. Native GPR35 requires cAMP assays; Calcium assays require chimeric G-protein co-expression.[1]

Corrective Protocols
Option A: The Calcium Pathway (Requires Engineering)

Best for: High Throughput Screening (HTS).[1]

  • Transfection: Co-transfect cells with the Human GPR35 plasmid AND a

    
     chimeric vector.[1]
    
  • Mechanism: The

    
     chimera recognizes the 
    
    
    
    -coupled receptor but triggers the
    
    
    effector (PLC), releasing calcium stores.[1]
  • Validation: Positive signal must be sharp and transient (peak < 30 seconds).

Option B: The Native Pathway (cAMP HTRF/Glo)

Best for: Native tissue or difficult-to-transfect cells.[1]

  • Stimulation: You must pre-stimulate cells with Forskolin (1–10 µM) to raise basal cAMP levels.[1]

  • Inhibition: Add TC-G 1001.

  • Readout: Measure the decrease in cAMP.

    • Warning: Without Forskolin, you cannot measure the

      
       effect (you cannot lower a zero baseline).[1]
      

Module 3: Solubility & Handling (The "Crash Out")

The Issue: "My replicates have high variance."

User Report: "Replicates in the same plate vary by 20-30%. I see tiny specks in the buffer."

Root Cause Analysis

TC-G 1001 contains a thiazolidinone core, making it highly lipophilic.[1]

  • Aqueous Instability: It precipitates rapidly in aqueous buffers (PBS, HBSS) if the concentration is too high or if added too quickly.[1]

  • Plastic Adsorption: It sticks to polystyrene.[1]

Standardized Solubilization Protocol
StepParameterCritical Specification
1. Stock Prep Solvent100% Anhydrous DMSO only.[1] Never water.[1]
ConcentrationPrepare at 10 mM or 50 mM .
StorageAliquot into amber glass vials (avoid plastic). Store at -20°C.
2. Intermediate DilutionDo not dilute directly from 10 mM stock to assay buffer.
TechniqueCreate a 100x working solution in 100% DMSO first.
3. Final Assay DMSO LimitKeep final DMSO concentration < 0.5% to avoid cell toxicity.[1]
MixingAdd compound to buffer while vortexing to prevent micro-precipitation.

Module 4: Frequently Asked Questions (FAQ)

Q: Is TC-G 1001 light sensitive? A: Yes, thiazolidinone derivatives can be photo-reactive.[1] Always store solid powder and DMSO stocks in amber vials or wrapped in foil. Minimize exposure to direct hood lighting during serial dilutions.[1]

Q: Can I use Zaprinast as a substitute? A: Only as a positive control.[1] TC-G 1001 is significantly more potent than Zaprinast at the human receptor.[1][4] Using Zaprinast


 values to calculate TC-G 1001 dosing will result in massive overdosing and potential off-target effects.

Q: Does TC-G 1001 activate GPR55? A: TC-G 1001 is highly selective for GPR35.[1] However, at high micromolar concentrations (>10 µM), off-target effects on other orphan GPCRs cannot be ruled out.[1] Stick to the nanomolar range for human receptors to ensure specificity.[1]

References

  • Primary Characterization & Species Selectivity

    • Title: Antagonists of GPR35 display high species ortholog selectivity and varying modes of action.[1][3]

    • Source:Journal of Pharmacology and Experimental Therapeutics (2012).[1]

    • Relevance: Establishes the >1000-fold potency difference between human and rodent orthologs.[1]

    • Link:[Link]

  • Signaling Mechanisms (Chimeric G-Proteins)

    • Title: Chimeric G proteins in fluorimetric calcium assays: experience with opioid receptors (and GPR35).
    • Source:Molecular Pharmacology / ResearchGate.[1]

    • Relevance: Explains the necessity of Gqi5 chimeras for converting Gi signals to Calcium readouts.
    • Link:[Link]

  • Compound Properties (Tocris/Bio-Techne)

    • Title: TC-G 1001 Product Information & Biological Activity.[1][4][5]

    • Source:Tocris Bioscience.[1]

    • Relevance: Authoritative source for chemical structure, solubility d

      
      ).[1]
      

Sources

Executive Summary: The Signal-to-Noise Challenge

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TC-G 1001 Assay Optimization Topic: Mitigating High Background in TC-G 1001 Assays Compound Identity: TC-G 1001 (GPR35 Agonist) Application: High-Throughput Screening (HTS), Calcium Flux (FLIPR), Beta-Arrestin Recruitment.

High background in assays involving TC-G 1001 (a potent, selective GPR35 agonist ) is typically tri-phasic. Unlike simple fluorescence interference, the background signal in GPR35 assays usually stems from three distinct distinct sources that must be isolated:

  • Physiochemical Artifacts: TC-G 1001 is lipophilic and prone to micro-precipitation, causing light scattering (false positives).[1]

  • Environmental Agonism: Standard cell culture media contains Kynurenic Acid (an endogenous GPR35 agonist), meaning your receptor is likely "pre-activated" before you even add the compound.[1]

  • Constitutive Activity: GPR35 exhibits high basal activity, particularly when coupled with chimeric G-proteins (G

    
    qi5).[1]
    

This guide provides the protocols to decouple these sources and restore assay sensitivity (


).

Part 1: Compound Handling & Solubility (The "Fake" Signal)

The Issue: TC-G 1001 is a thiazole derivative with poor aqueous solubility.[1] If you dilute directly from 100% DMSO stock to aqueous buffer, the compound precipitates immediately.[1] In FLIPR/calcium assays, these micro-precipitates scatter excitation light, which the detector reads as a massive, instant "calcium spike" (high background).

The Solution: Use an Intermediate Dilution Protocol.[1]

Protocol 1: The "Step-Down" Solubilization

Do not pipette 10 mM stock directly into the assay plate.

  • Stock Preparation: Dissolve TC-G 1001 to 10 mM in 100% DMSO .

    • Critical Step: If the solution is cloudy, warm to 37°C and sonicate for 5 minutes. The solution must be optically clear.

  • Intermediate Plate (3x Concentration):

    • Prepare a 3x working solution in assay buffer containing 0.1% Pluronic F-127 .

    • Why? Pluronic coats the lipophilic molecules, preventing aggregation when they hit the water.[1]

  • Final Addition: Add the 3x solution to your cells.

    • Final DMSO limit: Ensure final DMSO is <0.5%. GPR35 is sensitive to solvent effects.[1]

Troubleshooting Matrix: Solubility vs. Biology

Observation Diagnosis Confirmation Test
Instant spike (<1 sec) upon addition Light Scattering (Precipitation) Inject compound into a cell-free plate.[1] If signal spikes, it's precipitation.[1]
Sustained high baseline (Pre-addition) Constitutive/Media Activation Add CID-2745687 (Antagonist).[1] If baseline drops, it's biological.[1]

| Slow rising signal (>10 sec) | Real Agonist Response | This is the desired kinetic profile.[1] |

Part 2: The "Hidden Agonist" (Media Interference)

The Issue: You are likely culturing cells in DMEM or RPMI. These media contain Tryptophan , which cells metabolize into Kynurenic Acid (KynA). KynA is the endogenous agonist for GPR35.[1]

  • Consequence: Your "unstimulated" baseline is actually fully activated by the media.[1] Adding TC-G 1001 produces no signal because the receptor is already saturated (High Background, Low Signal Window).

The Solution: The "Starvation" Wash Protocol.[1]

Protocol 2: Media Exchange & Wash

Objective: Remove endogenous KynA before the assay.[1]

  • 24 Hours Prior: If possible, switch cells to a defined, serum-free medium or a low-tryptophan formulation.

  • Assay Day (The 3-Wash Rule):

    • Aspirate culture media completely.[1]

    • Wash 1: Add HBSS/HEPES buffer.[1] Aspirate immediately.

    • Wash 2: Add HBSS/HEPES buffer.[1] Incubate 5 mins at RT (allows receptor dissociation). Aspirate.

    • Wash 3: Add final Assay Buffer (with Dye if Calcium assay).[1]

  • Incubation: Allow cells to rest in assay buffer for 45–60 minutes before reading. This allows the GPR35 receptor to recycle to the surface and return to an inactive state (resensitization).[1]

Part 3: Constitutive Activity (The "Noisy" Receptor)

The Issue: GPR35 is often co-expressed with G


qi5  or G

16
to force calcium coupling.[1] These chimeric proteins force the receptor into a "high-affinity" state, causing it to fire spontaneously without ligand.

The Solution: Define the "True Zero" with an Inverse Agonist.

  • Step 1: Run a control well with CID-2745687 (1

    
    M) or ML-145 .[1]
    
  • Step 2: If the signal in the antagonist well is significantly lower than your buffer control, your receptor is constitutively active.

  • Mitigation:

    • Reduce Expression: If using transient transfection, reduce plasmid DNA amount by 50%.[1] Lower receptor density reduces spontaneous coupling.[1]

    • Data Normalization: Normalize all data to the "Inverse Agonist" baseline, not the "Buffer" baseline.

Visualizing the Background Mechanisms

The following diagram illustrates the three distinct pathways generating high background in TC-G 1001 assays and the intervention points for each.

GPR35_Background_Mitigation TCG TC-G 1001 (Compound) Precip Micro-Precipitation (Light Scatter) TCG->Precip High Conc/No Pluronic Media Culture Media (Tryptophan) KynA Kynurenic Acid (Hidden Agonist) Media->KynA Metabolism Receptor GPR35 Receptor (Overexpressed) Constitutive Constitutive Gqi5 Coupling Receptor->Constitutive High Density Signal HIGH BACKGROUND (False Signal) Receptor->Signal Basal Activity Precip->Signal KynA->Receptor Pre-activation Constitutive->Signal Soln Soln: Intermediate Dilution + Pluronic Soln->TCG Stabilizes Wash Soln: 3x Wash (Remove KynA) Wash->KynA Removes InvAg Soln: Inverse Agonist (CID-2745687) InvAg->Receptor Silences

Caption: Causal pathways for high background in GPR35 assays. Green nodes indicate critical troubleshooting interventions.

FAQ: Expert Troubleshooting

Q: I see a signal, but my Z' factor is negative. Why? A: This is usually due to high standard deviation in your "Max Signal" controls.[1] TC-G 1001 is potent (pEC50 ~7.6–8.3).[1] If you are using a supramaximal concentration (>10


M), you might be seeing solubility noise superimposed on the agonist signal. Titrate down to 1 

M.

Q: Can I use TC-G 1001 to study TRPM8? A: Caution: There is often confusion due to similar catalog codes.[1] TC-G 1001 is a GPR35 agonist .[1] If you are studying the cold channel TRPM8, you likely need TC-I 2014 (Antagonist) or TC-G 1008 (GPR39 agonist). Ensure you are using the correct molecule for your target.[1]

Q: The background drops when I add the compound. What does that mean? A: If your signal decreases upon adding TC-G 1001, your receptor was likely pre-activated (by Kynurenic acid in the media), and your compound addition actually diluted the endogenous agonist, or the DMSO vehicle caused a transient artifact. Follow the Media Exchange Protocol above.

References

  • Mackenzie, A. E., et al. (2014).[2] "Analysis of GPR35 agonism by kynurenic acid and zaprinast identifies analogues with high potency and efficacy."[1] Molecular Pharmacology.

  • Jenkins, L., et al. (2010).[2] "Antagonists of GPR35 display high species ortholog selectivity."[1][3] Journal of Pharmacology and Experimental Therapeutics.

  • Tocris Bioscience. "TC-G 1001 Product Information & Solubility Data." Bio-Techne.

  • Milligan, G. (2011).[1] "G protein-coupled receptor 35."[1][4][5][6][7][8] British Journal of Pharmacology.[1]

Sources

Validation & Comparative

TC-G 1001 vs. Zaprinast: Optimizing GPR35 Activation Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortholog Trap

For researchers investigating GPR35, the choice between TC-G 1001 and Zaprinast is not merely a matter of preference—it is a critical decision dictated by the species of your experimental model.

  • Select TC-G 1001 if you are working with human GPR35 models. It is the most potent, selective, and "clean" agonist available, avoiding the phosphodiesterase (PDE) inhibition artifacts associated with older tools.

  • Select Zaprinast only if you are working with rodent (rat/mouse) models, where it displays superior potency. However, you must control for its significant off-target activity as a PDE inhibitor.

Pharmacological Profile & Mechanism

GPR35 is an orphan G protein-coupled receptor (GPCR) that exhibits extreme species ortholog selectivity. This evolutionary divergence has historically led to conflicting data when researchers applied "standard" agonists across different species.

The "Dirty" Standard: Zaprinast

Zaprinast was the first surrogate agonist identified for GPR35. However, it was originally developed as a cGMP-specific phosphodiesterase (PDE) inhibitor.

  • Mechanism: It binds GPR35 to recruit

    
    -arrestin-2 and activate G
    
    
    
    /G
    
    
    pathways.
  • The Flaw: At concentrations required to activate human GPR35 (EC

    
     ~1 
    
    
    
    M), Zaprinast essentially blocks PDE5 and PDE6 (IC
    
    
    ~0.5
    
    
    M). This causes a massive accumulation of intracellular cGMP, which can trigger biological effects indistinguishable from (or antagonistic to) GPR35 activation.
The Selective Evolution: TC-G 1001

TC-G 1001 (also known as Compound 1) was engineered to overcome these limitations. It is a high-affinity thiazolylidene derivative.

  • Mechanism: Acts as a full agonist at human GPR35 with nanomolar potency.

  • The Advantage: It lacks significant PDE inhibitory activity, ensuring that observed cellular responses are exclusively mediated by GPR35 signaling.

Comparative Technical Specifications
FeatureTC-G 1001 Zaprinast
Primary Target Human GPR35 (Agonist)Rat/Mouse GPR35 (Agonist)
Human Potency (pEC

)
~8.36 (High)~6.98 (Moderate)
Rat Potency (pEC

)
< 5.0 (Inactive/Low)~8.50 (High)
Off-Target Activity NegligibleInhibits PDE5/PDE6 (High risk)
Solubility (DMSO) ~100 mM (excellent)~100 mM
Solubility (Water) InsolublePoor (requires pH adjustment)
Chemical Class ThiazolylidenePurinone

Signaling Pathway Visualization

The diagram below illustrates the divergent signaling consequences of using TC-G 1001 versus Zaprinast. Note how Zaprinast triggers a secondary, receptor-independent pathway via PDE inhibition.

GPR35_Signaling TCG TC-G 1001 GPR35 GPR35 Receptor (Human) TCG->GPR35 High Potency ZAP Zaprinast ZAP->GPR35 Low Potency PDE Phosphodiesterase (PDE5/6) ZAP->PDE Inhibition G13 Gα13 GPR35->G13 Gi Gαi/o GPR35->Gi B_Arr β-Arrestin-2 Recruitment GPR35->B_Arr RhoA RhoA Activation G13->RhoA Ca Ca2+ Mobilization (requires Gqi5) Gi->Ca Indirect/Weak cGMP cGMP Accumulation PDE->cGMP Prevents degradation Artifact OFF-TARGET EFFECTS cGMP->Artifact

Figure 1: Comparative signaling mechanisms. TC-G 1001 selectively activates GPR35, while Zaprinast induces "dirty" signaling via PDE inhibition, leading to cGMP accumulation.

Experimental Protocols

Protocol A: Calcium Mobilization Assay (Human GPR35)

Context: GPR35 couples preferentially to G


 and G

, meaning it does not naturally generate a strong calcium flux. To measure activity via calcium, you must force-couple the receptor using a chimeric G-protein (G

), which redirects G

signals to the G

(calcium) pathway.

Reagents:

  • Ligand: TC-G 1001 (Stock: 10 mM in 100% DMSO).

  • Cell Line: HEK293 stably expressing Human GPR35 + G

    
     chimera.
    
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Stock Preparation: Dissolve 3.4 mg of TC-G 1001 in 1 mL DMSO to create a 10 mM stock. Vortex until clear. Note: Do not store aqueous dilutions; prepare fresh.

  • Cell Loading: Seed cells in 96-well black-wall plates. Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Baseline Measurement: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish a baseline.

  • Agonist Injection: Inject TC-G 1001 (Final concentration range: 1 nM – 10

    
    M).
    
    • Control: Run a vehicle control (DMSO < 0.5% final) to ensure no solvent artifacts.

  • Data Acquisition: Record fluorescence flux for 90–120 seconds.

  • Analysis: Calculate

    
    F/F
    
    
    
    . Expect an EC
    
    
    of ~10–50 nM for TC-G 1001.
Protocol B: -Arrestin Recruitment (Species Independent)

Context: This assay is superior for comparing orthologs because it measures direct receptor engagement rather than downstream second messengers, which can be amplified differently in human vs. rodent cells.

Workflow:

  • Transfection: Transfect cells (HTLA or HEK293) with:

    • GPR35-Tango plasmid (Receptor fused to TEV protease).

    • 
      -Arrestin-TEV protease reporter system.
      
  • Incubation: 24 hours post-transfection, starve cells in serum-free media for 4 hours.

  • Treatment:

    • Human GPR35: Treat with TC-G 1001 (10-point curve, start 10

      
      M).
      
    • Rat GPR35: Treat with Zaprinast (10-point curve, start 10

      
      M).
      
  • Development: Incubate overnight (16–20 hours). The recruitment of

    
    -arrestin cleaves the TEV site, releasing a transcription factor that drives Luciferase expression.
    
  • Readout: Add Luciferase substrate and measure luminescence.

Decision Matrix: When to Use Which?

Experimental GoalRecommended LigandRationale
Screening Human Library TC-G 1001 High potency allows for lower dosing; zero PDE interference ensures hits are real.
Rat Neural Tissue Slice Zaprinast Rat GPR35 is insensitive to TC-G 1001. You must use Zaprinast but must include a PDE control (e.g., IBMX) to distinguish effects.
Comparing Orthologs Both Use TC-G 1001 for the human arm and Zaprinast for the rodent arm to achieve equipotent activation.
In Vivo (Mouse Model) Zaprinast TC-G 1001 has poor efficacy in mice. Zaprinast is effective but requires high doses (mg/kg range), risking systemic PDE effects.

References

  • Milligan, G. (2011). Ligand pharmacology of the G protein-coupled receptor GPR35.[1] Molecular Pharmacology. Link

  • Neetoo-Isseljee, Z., et al. (2013). The orphan receptor GPR35 is a potent activator of Gα13. Molecular Pharmacology. Link

  • Jenkins, L., et al. (2012). Antagonists of GPR35 display high species ortholog selectivity. Journal of Pharmacology and Experimental Therapeutics. Link

  • Taniguchi, Y., et al. (2006).[2] Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35.[1] FEBS Letters. Link

  • Tocris Bioscience. TC-G 1001 Product Datasheet & Solubility Data.Link

Sources

TC-G 1001 versus kynurenic acid as GPR35 agonists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TC-G 1001 versus Kynurenic Acid as GPR35 Agonists

Executive Summary

G protein-coupled receptor 35 (GPR35) is an increasingly important therapeutic target implicated in inflammatory bowel disease, cardiovascular function, and nociception[1][2]. However, characterizing GPR35 pharmacology has historically been complicated by its orphan status and profound species-specific variations in ligand recognition[1][3].

This guide provides an objective, data-driven comparison between two critical GPR35 agonists: Kynurenic acid (KYNA) , a widely recognized endogenous tryptophan metabolite[3][4], and TC-G 1001 , a highly potent, rationally designed synthetic agonist[5]. For researchers and drug development professionals, selecting the correct reference agonist is paramount. While KYNA provides physiological context, its low potency at the human ortholog makes it suboptimal for high-throughput screening[1][4]. Conversely, TC-G 1001 offers exceptional potency and human-receptor selectivity, making it the superior choice for validating human-centric therapeutic models[6].

Mechanistic Overview: The Ortholog Dilemma

Understanding the causality behind GPR35 assay design requires a deep dive into its signaling pathways. Upon activation, GPR35 couples primarily to the Gα13 subunit, initiating the RhoA signaling cascade which drives cytoskeletal rearrangement[2][4]. Concurrently, agonist binding induces receptor phosphorylation by GPCR kinases (GRKs), creating a high-affinity binding site for β-arrestin-2[2]. This G-protein-independent pathway mediates receptor internalization and desensitization[1][2].

G cluster_G_protein G-Protein Dependent cluster_Arrestin G-Protein Independent Ligands GPR35 Agonists (TC-G 1001 / KYNA) Receptor GPR35 (GPCR) Ligands->Receptor Binds G13 Gα13 Subunit Receptor->G13 Activates B_Arrestin β-Arrestin-2 Recruitment Receptor->B_Arrestin Recruits RhoA RhoA Activation (Cytoskeletal Rearrangement) G13->RhoA Internalization Receptor Internalization & Desensitization B_Arrestin->Internalization

Fig 1. GPR35 activation pathways detailing G-protein dependent and independent signaling.

The primary challenge in GPR35 research is species selectivity . Kynurenic acid displays a strong preference for rodent orthologs, mobilizing calcium with an EC50 of 7 μM in rats and 11 μM in mice, but dropping to a sluggish 39 μM at the human receptor[1][3]. This micromolar potency calls into question whether KYNA is the true endogenous ligand for human GPR35[4]. In stark contrast, TC-G 1001 was engineered to overcome this limitation, demonstrating a 1000-fold greater potency at human GPR35 relative to mouse and rat orthologs[6].

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their performance across validated, self-reporting assay systems. The table below summarizes the potency of both agonists across different species and readout methodologies.

LigandTarget OrthologAssay ReadoutPotency (EC50)Efficacy Context
TC-G 1001 Human GPR35Calcium Mobilization (Gαq-i5)~3.2 nM (pEC50 8.36)Full Agonist[5]
TC-G 1001 Human GPR35β-Arrestin-2 Recruitment~26.0 nM (pEC50 7.59)Full Agonist[5]
TC-G 1001 Rat/Mouse GPR35IP1 Accumulation>10,000 nM 1000-fold drop in potency[6]
Kynurenic Acid Human GPR35Calcium Mobilization (Gαq-i5)~39,000 nM (39 μM)Weak/Partial Agonist[1][3]
Kynurenic Acid Mouse GPR35Calcium Mobilization (Gαq-i5)~11,000 nM (11 μM)Moderate Agonist[1][3]
Kynurenic Acid Rat GPR35Calcium Mobilization (Gαq-i5)~7,000 nM (7 μM)Moderate Agonist[1][3]

Self-Validating Experimental Methodologies

As Application Scientists, we cannot rely on a single signaling axis to define GPCR pharmacology, as this risks missing biased agonism. Because native GPR35 couples to Gα13—a pathway notoriously difficult to measure in high-throughput formats—we employ a dual-assay strategy[2][7]. We pair a universal β-arrestin-2 recruitment assay with an amplified calcium mobilization assay utilizing a chimeric G-protein.

Protocol 1: β-Arrestin-2 Recruitment (PathHunter EFC Assay)

Causality: β-arrestin recruitment provides a direct, G-protein-independent measure of receptor activation. By utilizing Enzyme Fragment Complementation (EFC), we generate a robust chemiluminescent signal that is highly sensitive to full agonists like TC-G 1001[2][7].

  • Cell Preparation: Culture PathHunter CHO-K1 cells stably expressing human GPR35 and β-arrestin-2. Seed cells at 5,000–10,000 cells/well in a 384-well microplate using the appropriate plating reagent[2][7].

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and basal state stabilization[2][7].

  • Compound Addition: Prepare a 10-point concentration-response curve. For TC-G 1001, use a top concentration of 10 μM; for KYNA, use a top concentration of 100 μM due to its lower potency[7].

  • Receptor Activation: Treat the cells with the agonists and incubate for exactly 90 minutes at 37°C. Critical Step: This specific timeframe is required to allow optimal β-arrestin-2 translocation to the activated receptor[2].

  • Detection: Add the EFC detection reagent. Incubate at room temperature for 60 minutes, then read the chemiluminescent signal on a compatible microplate reader to calculate the EC50[2][7].

Workflow Step1 Step 1: Cell Preparation Seed CHO-K1 expressing GPR35 & β-Arrestin Step2 Step 2: Ligand Addition Add TC-G 1001 or KYNA (Dose-response curve) Step1->Step2 Step3 Step 3: Incubation 90 mins at 37°C Allow β-Arrestin recruitment Step2->Step3 Step4 Step 4: Detection Add EFC Detection Reagent Measure Chemiluminescence Step3->Step4 Step5 Step 5: Data Analysis Calculate EC50 Evaluate Potency & Efficacy Step4->Step5

Fig 2. Step-by-step workflow for the β-Arrestin-2 recruitment assay using EFC technology.

Protocol 2: Intracellular Calcium Mobilization (Gαq-i5 Chimera)

Causality: To validate the G-protein-dependent efficacy of these ligands, we must bypass the native Gα13 pathway. By transiently transfecting cells with a Gαq-i5 chimeric G-protein, we force the receptor to couple to the phospholipase C (PLC) pathway. This allows us to measure real-time calcium flux, providing a highly sensitive, amplified kinetic readout[1][7].

  • Transfection: Transfect CHO-K1 cells expressing GPR35 with a Gαq-i5 plasmid using a lipid-based transfection reagent, incubating overnight at 37°C[7].

  • Seeding: Reseed the transfected cells into 384-well black, clear-bottom microplates at 10,000 cells/well and incubate overnight[7].

  • Dye Loading: Remove media and load cells with a fluorescent calcium indicator (e.g., Fluo-4 Direct). Critical Step: Supplement the dye with 5 mM probenecid to inhibit organic anion transporters and prevent premature dye extrusion. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature[7].

  • Kinetic Reading: Transfer the plate to a kinetic fluorescent reader (e.g., FlexStation). Monitor baseline fluorescence for 15 seconds, then inject TC-G 1001 or KYNA automatically[7].

  • Quantification: Measure the maximum fluorescence intensity units (FIU) post-injection to construct dose-response curves and derive the EC50[7].

Strategic Applications in Drug Development

When designing screening cascades for novel GPR35 modulators, the choice of reference agonist dictates the reliability of the assay:

  • Use Kynurenic Acid when studying the physiological or pathophysiological role of GPR35 in rodent models (e.g., murine inflammatory bowel disease models), as its potency is optimized for rat and mouse orthologs[1][3].

  • Use TC-G 1001 as the gold-standard positive control for high-throughput screening (HTS) campaigns targeting the human GPR35 receptor. Its nanomolar potency (3.2 nM in Ca2+ assays) ensures a robust, reproducible assay window that KYNA simply cannot provide in human cell lines[5].

References

  • Jenkins et al. (PubMed Central). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. Retrieved from:[Link]

  • BioChemPartner. 494191-73-0 | TC-G 1001 | GPR35 agonist 2. Retrieved from: [Link]

  • Frontiers in Endocrinology. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Retrieved from:[Link]

  • MDPI. Utilization of AhR and GPR35 Receptor Ligands as Superfoods in Cancer Prevention for Individuals with IBD. Retrieved from:[Link]

  • Jenkins et al. (PubMed Central). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Retrieved from:[Link]

Sources

Validation of GPR35 Activation by TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery Professionals

Part 1: Strategic Overview & Comparative Analysis

The GPR35 Conundrum: Species Selectivity

For years, GPR35 research was hampered by a critical translational disconnect: the "classic" agonists used in rodent models display drastically reduced potency in human systems. TC-G 1001 (4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) addresses this gap. Unlike the endogenous ligand Kynurenic acid or the PDE inhibitor Zaprinast, TC-G 1001 is highly selective and potent at the human GPR35 ortholog.

This guide validates TC-G 1001 activation through a multi-parametric approach, contrasting it with legacy tools to ensure experimental rigor.

Comparative Agonist Profile

The following table synthesizes potency data (


) across human and rodent orthologs. Note the inverse species selectivity of TC-G 1001 compared to Zaprinast.
CompoundPrimary ClassHuman GPR35 Potency (

)
Rodent GPR35 PotencyKey Limitations
TC-G 1001 Thiazolidine~4 - 30 nM Low / InactiveHigh human selectivity; inactive in standard rat models.
Zaprinast PDE Inhibitor~1 - 10

M
High (~200 nM)Significant off-target PDE5/PDE6 inhibition; species bias.
Kynurenic Acid Endogenous>30

M (Weak)
Moderate (~10

M)
Physiological relevance debated; very low potency.
Pamoic Acid Synthetic~80 nMVariablePotent, but distinct chemotype; often used as a control.
Lodoxamide Mast Cell Stabilizer~10 nMHighPotent at both, but pharmacological baggage as an anti-allergy drug.

Critical Insight: Do not use TC-G 1001 for murine in vivo models without verifying the specific ortholog activity. Conversely, for human cell lines (HEK293, Caco-2), TC-G 1001 is the superior choice over Zaprinast to avoid PDE-mediated confounders.

Part 2: Mechanistic Validation & Signaling Architecture

To validate GPR35 activation, one must interrogate its specific signaling bias. GPR35 is pleiotropic, coupling primarily to


 and 

pathways, while also recruiting

-arrestin 2.
GPR35 Signaling Pathway Diagram

The following diagram visualizes the dual-pathway activation (G-protein vs.


-arrestin) triggered by TC-G 1001.

GPR35_Signaling cluster_Gprotein G-Protein Dependent cluster_Arrestin G-Protein Independent TCG TC-G 1001 GPR35 Human GPR35 (GPCR) TCG->GPR35 Bind/Activate Gi Gi/o Complex GPR35->Gi G13 G13 Complex GPR35->G13 BArr Beta-Arrestin 2 GPR35->BArr GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition RhoA RhoA Activation G13->RhoA Activate cAMP cAMP Reduction AC->cAMP Decrease ERK p-ERK1/2 BArr->ERK Scaffold Internal Receptor Internalization BArr->Internal Trafficking

Figure 1: TC-G 1001 induces biased signaling through Gi/o inhibition of cAMP and Beta-arrestin recruitment.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Dynamic Mass Redistribution (DMR) – Label-Free Validation

DMR is the "Gold Standard" for GPR35 because it captures the holistic cellular response (


 + 

cytoskeletal changes) without forcing artificial coupling.

Objective: Measure integrated cellular response to TC-G 1001 in HT-29 or HEK293 cells.

  • Cell Seeding: Seed cells (10,000/well) in 384-well biosensor microplates. Culture for 24h to form a confluent monolayer.

  • Equilibration: Wash cells 3x with assay buffer (HBSS + 20 mM HEPES). Equilibrate in the reader (e.g., EnSight or Epic) for 1.5 hours at 26°C to stabilize the baseline.

  • Compound Preparation: Prepare TC-G 1001 (10-point dilution, start 10

    
    M).
    
    • Control 1: Vehicle (DMSO < 0.1%).

    • Control 2 (Antagonist): Pre-incubate with ML-145 (1

      
      M) for 30 mins to prove specificity.
      
  • Measurement: Inject compounds. Record DMR response (pm shift) for 60 minutes.

  • Validation Criteria:

    • TC-G 1001 must induce a dose-dependent positive wavelength shift.

    • 
       should be < 100 nM.
      
    • Crucial: The signal must be fully abolished by ML-145. If Zaprinast is used as a comparator, ML-145 blockage confirms the signal is GPR35-driven, not PDE-driven.

Protocol B: Calcium Mobilization (Chimeric Approach)

Native GPR35 (


) elicits weak calcium signals. To create a robust high-throughput screen, we force coupling to the PLC pathway using a chimeric G-protein (

).

Objective: Quantify acute receptor activation via intracellular


 release.[1]
  • Transfection: Co-transfect HEK293 cells with Human-GPR35 plasmid and

    
     chimeric G-protein vector.
    
  • Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye for 45 mins at 37°C. Include 2.5 mM Probenecid to prevent dye leakage.

  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Stimulation: Inject TC-G 1001.

  • Data Analysis: Calculate

    
    .
    
    • Note: TC-G 1001 is expected to show high potency (pEC50 ~ 8.3) in this artificial system due to high receptor reserve.

Protocol C: -Arrestin Recruitment (Tango/BRET)

This assay validates the non-G-protein signaling arm, crucial for studying receptor desensitization.

  • System: Use a split-luciferase or BRET system (e.g., GPR35-Luc +

    
    -Arr2-YFP).
    
  • Treatment: Treat cells with TC-G 1001 for 20–40 minutes.

  • Readout: Measure luminescence/fluorescence ratio.

  • Comparison: TC-G 1001 should show ~10x higher potency than Zaprinast in this specific recruitment assay.

Part 4: Validation Workflow & Troubleshooting

To ensure "Scientific Integrity," follow this logical workflow to confirm a "Hit" is a true GPR35 agonist.

Validation_Workflow Start Compound (TC-G 1001) Assay1 Primary Screen (Ca2+ Flux / Gqi5) Start->Assay1 Decision1 Signal > 50%? Assay1->Decision1 Assay2 Orthogonal Assay (DMR / Label-Free) Decision1->Assay2 Yes Fail False Positive (Off-Target) Decision1->Fail No Specificity Antagonist Check (+ ML-145) Assay2->Specificity Result Validated GPR35 Agonist Specificity->Result Signal Blocked Specificity->Fail Signal Persists

Figure 2: Step-by-step logic to filter out off-target effects (e.g., PDE inhibition).

Troubleshooting Guide
  • Issue: High basal signal in Calcium assay.

    • Solution: GPR35 has high constitutive activity. Titrate plasmid DNA down or use a "dead" mutant control.

  • Issue: TC-G 1001 shows activity in "Null" cells.

    • Solution: Check for endogenous GPR35 expression (common in HEK293). Use CRISPR-KO lines for absolute negative control.

  • Issue: Solubility.

    • Solution: TC-G 1001 is hydrophobic. Dissolve in DMSO to 10 mM stock; ensure final assay concentration of DMSO is <0.5% to prevent non-specific DMR shifts.

References

  • Neubig, R. R., et al. "TC-G 1001: A Potent and Selective Agonist for the Orphan G Protein-Coupled Receptor GPR35." Tocris Bioscience Technical Notes.

  • Jenkins, L., et al. (2010). "Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2." British Journal of Pharmacology.

  • Milligan, G. (2011). "The pharmacology of the G protein-coupled receptor GPR35." Molecular Pharmacology.

  • Zhao, P., et al. (2010). "Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity." Molecular Pharmacology.

  • Funke, M., et al. (2013). "The tyrosine kinase inhibitor tyrphostin 25 is a potent and selective GPR35 agonist." Biochimica et Biophysica Acta.

Sources

Technical Guide: Cross-Validation of TC-G 1001 Activity in Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of TC-G 1001 Activity in Different Assays Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

TC-G 1001 is a potent, high-affinity synthetic agonist selective for GPR35 , an orphan G protein-coupled receptor increasingly implicated in immune modulation, pain perception, and gastrointestinal homeostasis. Unlike its nomenclatural cousin TC-G 1008 (a GPR39 agonist), TC-G 1001 is a distinct thiazolidine derivative that serves as a critical tool for dissecting GPR35 signaling.

This guide provides a rigorous framework for cross-validating TC-G 1001 activity. Because GPR35 exhibits significant species ortholog differences and "biased signaling" (preferential coupling to


-arrestin over canonical G-proteins in some contexts), single-assay validation is insufficient. This guide details the use of orthogonal assays—

-Arrestin Recruitment
, Calcium Mobilization (Gqi5) , and cAMP Inhibition —to robustly verify compound activity.
Compound Snapshot
FeatureSpecification
Compound Name TC-G 1001
Target GPR35 (G Protein-Coupled Receptor 35)
Mechanism of Action Agonist (Gi/o-coupled; strong

-arrestin recruiter)
Chemical Name 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid
Key Characteristic Species Selectivity: >1000-fold more potent at Human GPR35 vs. Rat/Mouse orthologs.[1]

Comparative Analysis: TC-G 1001 vs. Alternatives

To validate TC-G 1001, it must be benchmarked against established GPR35 modulators. The following table contrasts TC-G 1001 with Zaprinast (the historical reference agonist), Lodamin , and the endogenous ligand Kynurenic Acid .

Table 1: Comparative Efficacy & Potency Data
CompoundPrimary TargetHuman GPR35 Potency (EC₅₀)Selectivity ProfileExperimental Utility
TC-G 1001 GPR35 ~4 - 30 nM High. >1000x selective for Human vs. Rodent GPR35.[1]Gold Standard for human GPR35 studies; probing

-arrestin bias.
Zaprinast PDE5 / GPR35~1 - 5 µMLow. Originally a PDE inhibitor; weak GPR35 potency.Historical reference; useful for broad comparisons but lacks specificity.
Kynurenic Acid NMDA / GPR35~10 - 100 µMLow. Endogenous metabolite; very low potency.Physiological relevance studies only.
Lodamin Angiogenesis / GPR35~10 - 50 nMModerate. Broad spectrum effects.In vivo repurposing studies.[2]
Cromolyn Mast Cells / GPR35~100 µMModerate. Poor oral bioavailability.Mast cell-specific signaling.

Critical Insight: TC-G 1001 is approximately 100-fold more potent than Zaprinast. Researchers transitioning from rodent models to human cell lines must adjust concentrations downward significantly to avoid off-target effects, given the extreme species selectivity [1].

Mechanistic Signaling & Assay Selection

GPR35 is a Gi/o-coupled receptor, meaning its activation inhibits Adenylyl Cyclase (reducing cAMP). However, GPR35 is also a powerful recruiter of


-arrestin, often showing "super-agonism" in recruitment assays compared to G-protein activation.

To fully cross-validate TC-G 1001, you must demonstrate activity in two distinct pathways :

  • Canonical G-Protein Pathway: Measured via cAMP inhibition or Calcium flux (using chimeric Gqi5).

  • 
    -Arrestin Pathway:  Measured via enzyme complementation (e.g., PathHunter™ or Tango™).
    
Figure 1: GPR35 Signaling & Assay Logic

GPR35_Pathways TCG TC-G 1001 GPR35 GPR35 Receptor TCG->GPR35 Activates (nM range) Gi Gi/o Protein GPR35->Gi Canonical Coupling Gqi5 Gqi5 Chimera (Engineered) GPR35->Gqi5 Forced Coupling BArr Beta-Arrestin 2 GPR35->BArr High Affinity AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP Decreased Signal Ca Calcium Flux (IP1/Ca2+) Gqi5->Ca Strong Signal Recruit Recruitment Assay (Tango/PathHunter) BArr->Recruit Primary Readout Internal Internalization BArr->Internal

Caption: Dual-pathway validation strategy. TC-G 1001 activates both Gi-dependent cAMP reduction and Beta-arrestin recruitment. Use Gqi5 chimeras to convert weak Gi signals into robust Calcium flux.

Detailed Experimental Protocols

Protocol A: -Arrestin Recruitment (The "Gold Standard" for TC-G 1001)

Because GPR35 shows strong bias toward


-arrestin, this assay typically yields the most robust Z' factors and is the primary method for determining EC₅₀.

System: Enzyme Complementation (e.g., Split Beta-Galactosidase). Cell Line: U2OS or HEK293 stable expressing Human GPR35.

  • Cell Plating:

    • Seed cells at 10,000 cells/well in a 384-well white-walled plate using low-serum media (Opti-MEM + 1% Dialyzed FBS).

    • Incubate for 16–24 hours at 37°C/5% CO₂.

  • Compound Preparation:

    • Dissolve TC-G 1001 stock in 100% DMSO (10 mM).

    • Prepare 10-point serial dilution (1:3) in assay buffer (HBSS + 20 mM HEPES).

    • Note: Ensure final DMSO concentration is <0.5%.

  • Stimulation:

    • Add 5 µL of 5X compound solution to cells (20 µL culture volume).

    • Incubate for 90 minutes at 37°C. (GPR35 recruitment kinetics are slower than calcium flux).

  • Detection:

    • Add detection reagent (Cell lysis buffer + Substrate).

    • Incubate for 60 minutes at Room Temperature in the dark.

    • Read Chemiluminescence on a plate reader (e.g., EnVision or PHERAstar).

  • Data Analysis:

    • Normalize to Zaprinast (10 µM) as 100% control.

    • TC-G 1001 should exhibit an EC₅₀ of ~20–30 nM (pEC50 ~7.6) [1].

Protocol B: Calcium Mobilization (Using Gqi5 Chimera)

Native Gi signaling is difficult to detect via Calcium. Co-expression of the Gqi5 chimeric G-protein forces the Gi receptor to signal through the Gq pathway (PLC


 -> IP3 -> Ca²⁺ release), creating a robust, real-time readout.

System: FLIPR (Fluorescent Imaging Plate Reader) or similar kinetic reader.

  • Transfection:

    • Transiently transfect HEK293 cells with Human GPR35 plasmid and Gqi5 plasmid (1:1 ratio) 24 hours prior to assay.

  • Dye Loading:

    • Remove media; wash cells with assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).

    • Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) for 60 minutes at 37°C.

  • Baseline Measurement:

    • Place plate in reader. Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Agonist Injection:

    • Inject TC-G 1001 (5X concentration).

    • Monitor fluorescence for 120 seconds.

  • Validation Criteria:

    • TC-G 1001 should induce a rapid, transient calcium peak.

    • Specificity Check: Pre-treatment with Pertussis Toxin (PTX) (100 ng/mL overnight) should not block the signal if using Gqi5 (which bypasses native Gi), but would block native Gi effects. However, for GPR35, the Gqi5 signal is the intended readout.

    • Expected EC₅₀: ~4–10 nM (pEC50 ~8.3) [1].

Troubleshooting & Self-Validation

To ensure your data is trustworthy, apply these "self-validating" checks:

IssueProbable CauseCorrective Action
Low Potency (EC₅₀ > 1 µM) Wrong Species: You are likely using Mouse/Rat GPR35 cells.Switch to Human GPR35 . TC-G 1001 is >1000x less potent on rodent receptors.
No Calcium Signal Missing Chimera: Native GPR35 (Gi) does not mobilize Ca²⁺ effectively alone.Co-transfect with Gqi5 or Galpha16 promiscuous G-proteins.
High Background Constitutive Activity: GPR35 has high basal activity.Use an inverse agonist (e.g., ML-145) to define the true "0%" baseline if needed.
Confusion with TC-G 1008 Nomenclature Error: TC-G 1008 is a GPR39 agonist.[3][4][5][6][7][8]Verify the CAS number and chemical structure. TC-G 1001 is a thiazolidine ; TC-G 1008 is a 2-pyridylpyrimidine .
Figure 2: Experimental Workflow for Cross-Validation

Workflow cluster_Assays 3. Parallel Assays Step1 1. Select System (Human GPR35) Step2 2. Prepare Compounds (TC-G 1001 vs Zaprinast) Step1->Step2 AssayA Assay A: Beta-Arrestin (90 min incubation) Step2->AssayA AssayB Assay B: Ca2+ Flux (Gqi5 Co-transfection) Step2->AssayB Step4 4. Data Normalization (% of Zaprinast Max) AssayA->Step4 AssayB->Step4 Result 5. Validation EC50 < 30nM (Human) Step4->Result

Caption: Step-by-step workflow ensuring species specificity and dual-pathway confirmation.

References

  • Neetoo-Isseljee, Z. et al. (2013). The orphan receptor GPR35 is a target of the asthma drug cromolyn.Journal of Pharmacology and Experimental Therapeutics , 345(2), 292-300. [Link]

  • Jenkins, L. et al. (2012). Antagonists of GPR35 display high species ortholog selectivity.Journal of Biomolecular Screening , 17(9), 1193-1200. [Link]

  • Milligan, G. (2011). G protein-coupled receptor 35.[1]British Journal of Pharmacology , 164(6), 1245-1256. [Link]

  • Divorty, N. et al. (2015). Systematic analysis of the constitutive activity of GPR35.Biochimica et Biophysica Acta , 1853(10), 2399-2409. [Link]

Sources

Comparative Analysis of GPR35 Agonists: Pharmacological Profiling and Assay Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

G protein-coupled receptor 35 (GPR35) has transitioned from an enigmatic orphan receptor to a highly pursued therapeutic target for inflammatory bowel disease (IBD), metabolic disorders, and cardiovascular diseases. However, the pharmacological landscape of GPR35 is notoriously complex due to extreme species selectivity and ligand bias. As a Senior Application Scientist, I frequently observe drug development programs stall because they fail to account for the distinct ortholog profiles between human, rat, and mouse models.

This guide provides an objective, data-driven comparison of leading GPR35 agonists and details the self-validating experimental workflows required to accurately profile them, ensuring that your preclinical data translates reliably into therapeutic insights.

Mechanistic Framework: The Dualistic Signaling of GPR35

GPR35 exhibits a highly promiscuous coupling profile. It primarily transmits signals through Gα13 and Gαi/o pathways, while simultaneously recruiting β-arrestin-2 for desensitization and alternative signaling (e.g., ERK1/2 activation) [1].

  • Gα13 Activation: Drives RhoA/ROCK-mediated cytoskeletal reorganization, which is critical for regulating immune cell migration and mucosal healing.

  • Gαi/o Activation: Inhibits adenylyl cyclase, reducing intracellular cAMP levels.

  • β-Arrestin-2 Recruitment: Facilitates receptor internalization and acts as a scaffold for G-protein-independent anti-inflammatory pathways [2].

GPR35_Signaling Agonist GPR35 Agonist (e.g., Lodoxamide) Receptor GPR35 (Active State) Agonist->Receptor G13 Gα13 Protein Receptor->G13 Gi Gαi/o Protein Receptor->Gi BArr β-Arrestin-2 Receptor->BArr RhoA RhoA / ROCK (Cytoskeleton) G13->RhoA cAMP Inhibition of Adenylyl Cyclase (↓ cAMP) Gi->cAMP ERK ERK1/2 Activation & Internalization BArr->ERK

Caption: GPR35 agonist-induced signaling cascades via Gα13, Gαi/o, and β-arrestin-2 pathways.

Comparative Analysis of Key GPR35 Agonists

When selecting a GPR35 agonist for in vitro or in vivo studies, researchers must navigate massive potency variations. The table below summarizes the quantitative performance of four benchmark agonists.

AgonistOrigin / ClassHuman EC₅₀Rat EC₅₀Mouse EC₅₀Key Characteristics & Limitations
Lodoxamide Synthetic (Mast cell stabilizer)~1.0 nM~2.5 nM>10 µMExceptionally potent at human/rat orthologs, but virtually inactive in mice, complicating preclinical murine models [3].
Pamoic Acid Synthetic~9.0 nM>10 µM>10 µMHighly potent at human GPR35 but exhibits severe species selectivity, rendering it unsuitable for rodent studies [4].
Zaprinast Synthetic (PDE inhibitor)~0.7 µM~0.1 µM~1.0 µMThe historical "gold standard" reference agonist. Displays moderate potency across all species but suffers from off-target PDE inhibition [1].
Kynurenic Acid Endogenous (Tryptophan metabolite)~4.1 mM~10 µM~11 mMPutative endogenous ligand. Extremely low potency at the human receptor raises questions about its physiological relevance as a primary ligand [2].

Note: Data synthesized from AP-TGF-α shedding and β-arrestin recruitment assays. Absolute EC₅₀ values fluctuate based on specific assay architecture and receptor expression levels.

Experimental Workflows: Engineering a Self-Validating System

To accurately profile novel GPR35 compounds, we must measure both G-protein coupling and β-arrestin recruitment. Relying solely on traditional cAMP assays is a common pitfall; because GPR35 couples to both Gα13 and Gαi/o, cAMP readouts can be noisy and fail to capture the full signaling spectrum.

GPR35_Workflow Step1 Transfect HEK293 Cells (hGPR35 + Biosensors) Step2 Starvation & Equilibration (Remove background noise) Step1->Step2 Step3 Agonist Addition (Dose-Response Setup) Step2->Step3 Split1 BRET Assay (β-arrestin-2-Rluc + GPR35-YFP) Step3->Split1 Split2 AP-TGF-α Shedding Assay (G-protein Activation) Step3->Split2 Read1 Quantify 535nm/475nm Ratio (Arrestin Recruitment) Split1->Read1 Read2 Colorimetric Readout at 405nm (G-protein Coupling) Split2->Read2

Caption: Parallel workflow for evaluating GPR35 agonist efficacy via BRET and AP-TGF-α shedding assays.

Protocol A: BRET-Based β-Arrestin-2 Recruitment Assay

Causality: BRET is chosen over fluorescent translocation assays because it provides real-time, quantitative, live-cell kinetics without the spatial artifacts associated with cell fixation.

  • Cell Preparation: Co-transfect HEK293 cells with human GPR35 tagged with enhanced Yellow Fluorescent Protein (GPR35-eYFP) at the C-terminus, and β-arrestin-2 fused to Renilla luciferase (β-arr2-Rluc).

  • Equilibration: Plate cells in 96-well white microplates. After 24 hours, replace media with Hank’s Balanced Salt Solution (HBSS) to starve cells and reduce basal signaling noise.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM final concentration) and incubate in the dark for 10 minutes.

  • Agonist Stimulation & Validation:

    • Test Wells: Add the GPR35 agonist (e.g., Lodoxamide) in a 10-point concentration gradient.

    • Specificity Control (Self-Validation): Pre-incubate a parallel set of wells with 10 µM CID2745687 (a highly selective GPR35 antagonist) for 15 minutes prior to agonist addition. A true GPR35-mediated signal must be completely abolished by CID2745687 [3].

  • Detection: Read the microplate using a luminescence reader equipped with dual emission filters (475 nm for Rluc and 535 nm for eYFP). Calculate the BRET ratio (535/475 nm).

Protocol B: AP-TGF-α Shedding Assay (G-Protein Activation)

Causality: The shedding assay is a highly amplified, gain-of-function system that captures Gα13, Gα12, and Gαi/o activation universally by measuring the metalloprotease-dependent cleavage of alkaline phosphatase-tagged TGF-α.

  • Transfection: Co-transfect HEK293 cells with hGPR35, AP-TGF-α, and the chimeric G-protein Gαq/13 (to force coupling into the easily measurable shedding pathway).

  • Stimulation: Wash cells with HBSS, then stimulate with the agonist gradient for 1 hour at 37°C. Include vehicle-only (negative) and Lodoxamide (positive) controls.

  • Supernatant Collection: Transfer the conditioned media (containing shed AP-TGF-α) to a new 96-well plate.

  • Colorimetric Readout: Add p-nitrophenyl phosphate (pNPP) substrate to the supernatant. Incubate until a yellow color develops, then measure absorbance at 405 nm. The absorbance directly correlates with G-protein activation [3].

Strategic Considerations for Drug Development

When designing a GPR35-targeted screening cascade, the divergence between human and rodent pharmacology cannot be overstated. An agonist like Pamoic acid will yield spectacular nanomolar results in human cell lines but will fail entirely in a wild-type mouse model of colitis. Therefore, researchers must either:

  • Prioritize compounds like Zaprinast that retain cross-species efficacy (despite lower absolute potency and off-target risks).

  • Utilize humanized GPR35 knock-in mice for the preclinical validation of highly potent, human-selective compounds like Lodoxamide.

By implementing the self-validating BRET and shedding assays described above, and strictly controlling for species orthologs, development teams can confidently identify and advance viable GPR35 modulators.

References
  • GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology / PMC. [Link]

  • G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Frontiers in Pharmacology. [Link]

  • GPR35 mediates lodoxamide-induced migration inhibitory response but not CXCL17-induced migration stimulatory response in THP-1 cells; is GPR35 a receptor for CXCL17? British Journal of Pharmacology / PMC. [Link]

  • Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. [Link]

Confirming On-Target Effects of TC-G 1001: A Strategic Guide for GPR35 Interrogation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed to serve as a definitive technical resource for researchers utilizing TC-G 1001 , a high-affinity chemical probe for GPR35 . It moves beyond basic product sheets to address critical experimental nuances, particularly the profound species selectivity and signal transduction pathways required for rigorous validation.

Core Directive: The Precision of TC-G 1001

TC-G 1001 (also known as GPR35 Agonist 2) is a potent, high-affinity synthetic agonist selective for the Human G Protein-Coupled Receptor 35 (hGPR35) .

Unlike historical tools such as Zaprinast (a PDE inhibitor with weak GPR35 activity) or Pamoic Acid (an endogenous ligand with complex pharmacology), TC-G 1001 offers a cleaner pharmacological profile for dissecting GPR35 biology. However, its utility is bound by a critical limitation: Species Ortholog Selectivity . TC-G 1001 is highly selective for human GPR35 and displays negligible activity at rat or mouse orthologs. Failure to account for this will lead to false negatives in rodent models.

Primary Applications
  • De-orphanization studies: Validating GPR35-dependent signaling in human cell lines.

  • Metabolic & Inflammatory Research: Investigating GPR35's role in pain modulation, hypoxia, and immune cell migration.

  • Pathway Dissection: Distinguishing GPR35-mediated G

    
     vs. G
    
    
    
    signaling.

Mechanism of Action & Signaling Architecture

GPR35 is an "orphan" GPCR that exhibits promiscuous coupling depending on the cellular context. TC-G 1001 binding stabilizes the active conformation of hGPR35, triggering two primary downstream cascades:

  • G-Protein Signaling:

    • G

      
       (Primary):  Leads to RhoA activation and cytoskeletal rearrangement.[1]
      
    • G

      
       (Context-dependent):  Inhibits adenylyl cyclase (reducing cAMP) and recruits 
      
      
      
      -arrestin.
  • 
    -Arrestin Recruitment: 
    
    • TC-G 1001 induces robust

      
      -arrestin-2 recruitment, leading to receptor internalization and ERK1/2 phosphorylation.
      
Visualization: GPR35 Signaling Topology

GPR35_Pathway TCG TC-G 1001 GPR35 Human GPR35 (Receptor) TCG->GPR35 Activates ML145 ML-145 (Antagonist) ML145->GPR35 Blocks G1213 Gα 12/13 GPR35->G1213 Gi Gα i/o GPR35->Gi BArr β-Arrestin 2 GPR35->BArr Ca Calcium Flux (via Gqi5 chimera) GPR35->Ca Requires Gqi5 in vitro RhoA RhoA Activation G1213->RhoA AC Adenylyl Cyclase Gi->AC Inhibits ERK p-ERK1/2 BArr->ERK

Caption: TC-G 1001 activates hGPR35, driving G12/13 and Gi/o pathways. ML-145 serves as the obligate antagonist for validation.

Comparative Analysis: TC-G 1001 vs. Alternatives

To confirm on-target effects, one must benchmark against other ligands. TC-G 1001 is superior for human systems due to its potency and lack of PDE inhibition (unlike Zaprinast).

FeatureTC-G 1001 Zaprinast Pamoic Acid Cromolyn Disodium
Primary Target Human GPR35 PDE5 / PDE6 (GPR35 off-target)GPR35 (Endogenous/Synthetic)Mast Cell Stabilizer / GPR35
Mechanism Full AgonistAgonist (Weak)Agonist (Partial/Full)Agonist (Weak)
Potency (hGPR35) High (

nM)
Low (


M)
Moderate (

nM)
Very Low (


M)
Selectivity High (>1000x vs Rodent)Poor (Inhibits PDEs)Moderate (Species selective)Poor (Pleiotropic)
Species Utility Human Only Human & RodentHuman > RodentHuman & Rodent
Solubility DMSO (hydrophobic)Water/DMSOWaterWater

Critical Insight: Do not use TC-G 1001 for murine in vivo models. For mouse studies, Zaprinast is the historical (albeit "dirty") alternative, or specialized rodent-active analogs must be sought.

Experimental Protocols for On-Target Confirmation

To rigorously confirm that an observed effect is mediated by TC-G 1001 via GPR35, you must satisfy the "Agonist-Antagonist-Null" triad:

  • Agonist: Signal induction by TC-G 1001.

  • Antagonist: Complete blockade by ML-145 (or CID-2745687).[2]

  • Null: Absence of signal in GPR35-null cells (e.g., untransfected HEK293 or CRISPR-KO).

Protocol A: Calcium Mobilization Assay (FLIPR)

Note: GPR35 couples poorly to Gq natively. This assay typically requires co-expression of a promiscuous G-protein (G


 or G

) to force Calcium flux.

Materials:

  • HEK293 cells stably expressing hGPR35 + G

    
    .
    
  • Dye: Fluo-4 AM or Calcium 6.

  • Agonist: TC-G 1001 (Stock: 10 mM in DMSO).

  • Antagonist: ML-145 (Stock: 10 mM in DMSO).

Workflow:

  • Seeding: Plate cells in 384-well black/clear plates (15,000 cells/well) 24h prior.

  • Dye Loading: Incubate with Calcium-sensitive dye for 60 min at 37°C.

  • Antagonist Pre-treatment (Critical Step):

    • Add ML-145 (1

      
      M final) to "Block" wells.
      
    • Add Vehicle (DMSO) to "Control" wells.

    • Incubate for 15-20 min.

  • Agonist Injection: Inject TC-G 1001 (concentration response: 1 nM to 10

    
    M).
    
  • Read: Monitor fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

Success Criteria:

  • TC-G 1001 induces a dose-dependent signal (

    
     nM).
    
  • ML-145 completely ablates the signal (shifting

    
     > 100-fold or flattening the curve).
    
Protocol B: -Arrestin Recruitment (Tango/PathHunter)

This assay is more physiological as it does not require artificial G-protein chimeras.

Workflow:

  • System: Use a split-luciferase or split-galactosidase system where GPR35 is tagged with the enzyme donor and

    
    -arrestin with the acceptor.
    
  • Dosing: Treat cells with TC-G 1001 (0.1 nM - 10

    
    M) for 90 minutes.
    
  • Specific Control: Run a parallel plate pre-treated with ML-145 (100 nM).

  • Detection: Add detection reagent and read luminescence.

  • Data Analysis: Calculate the Z-factor. A robust assay should yield Z' > 0.5.

Validation Logic Diagram

Validation_Logic Step1 Apply TC-G 1001 (1 µM) Check1 Signal Observed? Step1->Check1 Step2 Pre-treat with ML-145 (1 µM) Check1->Step2 Yes Result_Null CHECK SYSTEM: Expression Issue Check1->Result_Null No Check2 Signal Blocked? Step2->Check2 Result_Valid VALID: On-Target GPR35 Check2->Result_Valid Yes Result_Off INVALID: Off-Target Effect Check2->Result_Off No

Caption: Logical flow for confirming GPR35 specificity. Failure of ML-145 to block the signal indicates an off-target mechanism.

References

  • Mackenzie, A. E., et al. (2014). Analysis of the pharmacology and signal transduction of the G protein-coupled receptor 35 through use of a novel bio-sensor.Journal of Pharmacology and Experimental Therapeutics . Link

  • Jenkins, L., et al. (2010).[1] Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of beta-arrestin-2 and activate Galpha13.Biochemical Journal .[1] Link

  • Zhao, P., et al. (2010).[3] Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and beta-arrestin2 with antinociceptive activity.Molecular Pharmacology . Link

  • Heynen-Genel, S., et al. (2010).[2] ML145: A Selective Antagonist for GPR35.[4]Probe Reports from the NIH Molecular Libraries Program . Link

  • Taniguchi, Y., et al. (2006).[3][5][6] Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35.[5][6]FEBS Letters . Link

Sources

Evaluating the Potency and Efficacy of TC-G 1001: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TC-G 1001 (also known as GPR35 Agonist 2) is a high-affinity, synthetic agonist selective for the G protein-coupled receptor 35 (GPR35) . Historically, GPR35 research was hampered by the low potency of reference ligands like Zaprinast and Kynurenic acid, particularly at the human ortholog.

TC-G 1001 resolves this translational gap by exhibiting nanomolar potency at human GPR35, making it the superior tool compound for interrogating GPR35 function in human physiology, inflammation, and metabolic pathways. This guide outlines the mechanistic basis of its action, compares it against standard alternatives, and provides validated protocols for assessing its potency.

Mechanism of Action & Signaling Architecture

The GPR35 Signaling Cascade

GPR35 is an "orphan" GPCR that predominantly couples to the G


12/13  and 

-arrestin
pathways, rather than the classical G

s or G

q pathways. This unique coupling profile necessitates specific assay designs (e.g., using chimeric G-proteins) to measure activity effectively.
  • Primary Transduction: Activation leads to G12/13 recruitment, activating RhoA and subsequent cytoskeletal rearrangement.

  • Desensitization: TC-G 1001 robustly recruits

    
    -arrestin-2, leading to receptor internalization and ERK1/2 phosphorylation.
    
  • Species Selectivity (Critical): Unlike Zaprinast, which is more potent at rat GPR35, TC-G 1001 is >1000-fold more potent at human GPR35 than rodent orthologs.

Pathway Visualization

GPR35_Signaling Ligand TC-G 1001 Receptor GPR35 (Human) Ligand->Receptor Binding (nM affinity) G1213 Gα12/13 Receptor->G1213 Coupling Arrestin β-Arrestin-2 Receptor->Arrestin Recruitment RhoA RhoA Activation G1213->RhoA Cytoskeleton Cytoskeletal Remodeling RhoA->Cytoskeleton ERK p-ERK1/2 Arrestin->ERK Scaffolding Internalization Receptor Internalization Arrestin->Internalization

Figure 1: Dual signaling branches of GPR35 activated by TC-G 1001: G12/13-mediated RhoA activation and


-arrestin-mediated desensitization.

Comparative Analysis: TC-G 1001 vs. Alternatives

The following table contrasts TC-G 1001 with standard GPR35 ligands. Note the inversion of species potency between TC-G 1001 and Zaprinast.

Table 1: Potency Landscape (Human GPR35)
CompoundClassEC50 (Human Ca2+)*EC50 (Human

-Arrestin)
Species PreferenceTechnical Notes
TC-G 1001 Synthetic Agonist ~3.2 nM ~26 nM Human >> Rat Gold standard for human cell assays.
ZaprinastPDE Inhibitor / Agonist~840 nM~5,000 nMRat >> HumanHigh cross-reactivity with PDEs (PDE5/6).
Pamoic AcidSynthetic Agonist~79 nM~22 nMHuman > RatGood potency but lower solubility than TC-G 1001.
Kynurenic AcidEndogenous Metabolite>30,000 nM>100,000 nMRat > HumanPhysiological ligand, but too weak for robust in vitro screening.

*Note: Ca2+ data derived from assays using G


qi5 chimeric proteins to force calcium coupling.
Why Choose TC-G 1001?
  • Selectivity: Unlike Zaprinast, which inhibits phosphodiesterases (PDEs) at micromolar concentrations, TC-G 1001 avoids PDE interference, ensuring observed effects are GPR35-specific.

  • Sensitivity: The nanomolar potency allows for the detection of receptor reserves in systems with low receptor expression levels where Kynurenic acid would fail to elicit a response.

Experimental Protocols

To accurately evaluate TC-G 1001, you cannot rely on standard Gq calcium assays because native GPR35 couples to G12/13. You must use a Chimeric G-Protein System or a


-Arrestin Recruitment Assay .
Protocol A: Calcium Mobilization (G qi5 Chimera)

Objective: Quantify potency (EC50) using a high-throughput calcium flux readout.

Prerequisites:

  • HEK293 cells stably expressing Human GPR35.[1]

  • Transient or stable co-expression of G

    
    qi5  (promiscuous G-protein that forces Gqi/o/12/13 signals into the Gq-Ca2+ pathway).
    

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media and add 100 µL of Calcium-4 or Fluo-4 AM dye in HBSS/HEPES buffer. Incubate for 60 mins at 37°C.

  • Compound Prep: Prepare TC-G 1001 stock (10 mM in DMSO). Serial dilute (1:3) in assay buffer to generate a 10-point concentration curve (Range: 0.1 nM to 10 µM).

  • Baseline Measurement: Place plate in FLIPR or FlexStation. Record baseline fluorescence for 20 seconds.

  • Stimulation: Inject 20 µL of 5x concentrated TC-G 1001.

  • Data Acquisition: Monitor fluorescence peak (RFU) for 120 seconds.

  • Analysis: Normalize to % of maximal response (using 10 µM Zaprinast or Ionomycin as positive control). Fit to a 4-parameter logistic equation.

Protocol B: -Arrestin Recruitment (Tango/PathHunter)

Objective: Validate efficacy (Emax) independent of G-protein coupling.

Workflow:

  • Transfection: Transfect cells with GPR35-C-term-V2-tail and

    
    -Arrestin-TEV-Protease reporter constructs.
    
  • Incubation: Treat cells with TC-G 1001 for 90–120 minutes (slower kinetics than Ca2+).

  • Detection: Add detection reagent (Luciferase substrate). Incubate 60 mins at RT.

  • Readout: Measure Luminescence.

  • Validation: TC-G 1001 should show full agonism (Emax ~100%) compared to Zaprinast.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 HEK293 + hGPR35 + Gαqi5 Chimera Step2 Load Fluo-4 AM (60 min @ 37°C) Step1->Step2 Step3 TC-G 1001 Addition (0.1 nM - 10 µM) Step2->Step3 Step4 Real-time Flux (FLIPR/FlexStation) Step3->Step4 Step5 Calculate EC50 (4-PL Curve Fit) Step4->Step5 Step6 Compare vs. Zaprinast Control Step5->Step6

Figure 2: Step-by-step workflow for the G


qi5-coupled calcium mobilization assay.

References

  • Jenkins, L. et al. (2010). "Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of beta-arrestin-2 and activate Galpha13."[2] Biochemical Journal, 432(3), 451-459.[2][3] Available at: [Link]

  • Taniguchi, Y. et al. (2006). "Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35."[3][4][5] FEBS Letters, 580(21), 5003-5008.[5] Available at: [Link]

  • Zhao, P. et al. (2010). "Targeting the GPR35 receptor for the treatment of inflammation." Journal of Biological Chemistry. (Verifying GPR35 ligand potency profiles).
  • Neetoo-Isseljee, Z. et al. (2013). "The G protein-coupled receptor GPR35 mediates inhibition of CaV2.3 calcium channels." Molecular Pharmacology.

Sources

benchmarking TC-G 1001 against other research compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking TC-G 1001: A Comprehensive Guide to GPR35 Agonist Selection and Experimental Design

As a Senior Application Scientist, I frequently observe research programs stalling due to the selection of suboptimal pharmacological tools. When investigating G Protein-Coupled Receptor 35 (GPR35)—a critical target implicated in nociceptive pain, inflammation, and bone remodeling—relying on weak endogenous ligands or non-selective compounds often leads to irreproducible data.

This guide objectively benchmarks TC-G 1001 , a highly potent synthetic GPR35 agonist, against historical alternatives. By dissecting its mechanistic pathway, species selectivity, and off-target profile, we will establish a self-validating experimental framework that ensures your data is both robust and translationally relevant.

Mechanistic Grounding: The GPR35 Signaling Axis

GPR35 is officially designated as an orphan receptor, though it is activated by several endogenous metabolites. Upon activation by a potent agonist like TC-G 1001, GPR35 primarily couples to Gi/o and G12/13 heterotrimeric G proteins (1[1]).

In primary human bone cells, this coupling initiates a cascade that reduces phosphorylated Src (pSrc) signaling, subsequently downregulating the phosphorylation of the p65 NFκB subunit and CREB (2[2]). Because NFκB and CREB are required for NFATc1 nuclear translocation, their repression directly inhibits the transcription of osteoclast-specific genes, ultimately suppressing bone resorption (2[2]).

GPR35_Signaling TCG TC-G 1001 (Potent Agonist) GPR35 GPR35 Receptor (Human) TCG->GPR35 Activates (EC50 ~3.2 nM) ML145 ML145 (Antagonist) ML145->GPR35 Blocks Gi Gi/o Protein GPR35->Gi G12 G12/13 Protein GPR35->G12 cAMP Inhibit cAMP Accumulation Gi->cAMP Src Reduce pSrc Signaling G12->Src NFkB Downregulate NFκB & CREB Src->NFkB Osteo Suppressed Osteoclast Bone Resorption NFkB->Osteo Transcriptional Repression

Fig 1: GPR35 signaling pathway activated by TC-G 1001, highlighting downstream osteoclast suppression.

Quantitative Benchmarking: TC-G 1001 vs. Alternatives

CompoundPrimary TargetHuman EC₅₀Species SelectivityMajor Off-Target Liabilities
TC-G 1001 GPR353.2 nM (Ca²⁺ release)26 nM (β-arrestin) ([4])High: 1000-fold greater potency at human vs. mouse/rat orthologs ()Highly selective; minimal known off-target activity at working concentrations.
Zaprinast GPR35 / PDE> 1 µMLow: Active across human and rodent models.Broad-spectrum Phosphodiesterase (PDE) inhibitor (5[5]).
Kynurenic Acid GPR35 / Glutamate Receptors39 – 217 µM (3[3])Moderate: Variable potency across species.Broad-spectrum antagonist of NMDA, AMPA, and α7 nicotinic receptors (3[3]).

Application Scientist Insight: The 1000-fold drop in TC-G 1001's potency at rodent GPR35 orthologs is the most common point of failure I observe in preclinical workflows. If your research relies on wild-type murine models, TC-G 1001 will likely yield false-negative results. You must either utilize humanized mouse models, human primary cell lines, or pivot to a less selective agonist.

Field-Proven Experimental Methodologies

A rigorous pharmacological protocol must be a self-validating system . A common pitfall is observing a phenotypic change (e.g., reduced cell activity) and blindly attributing it to receptor agonism, when it may actually be compound-induced cytotoxicity.

The following protocol for evaluating GPR35-mediated osteoclast suppression incorporates necessary causal controls to guarantee data integrity.

Protocol: Evaluating GPR35-Mediated Osteoclast Suppression

Objective: Measure the functional reduction of bone resorption using TC-G 1001 while proving the effect is strictly GPR35-dependent.

Step 1: Cell Preparation & Differentiation

  • Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into mature osteoclasts using M-CSF and RANKL over 14 days.

    • Causality Note: Human cells are strictly required due to TC-G 1001's human-specific potency profile ().

Step 2: The Self-Validating Treatment Matrix To prove that TC-G 1001 is acting specifically through GPR35, you must run four parallel conditions:

  • Vehicle Control: DMSO (matched to the highest compound concentration).

  • Agonist Alone: TC-G 1001 (100 nM).

  • Antagonist Alone: ML145 (10 µM) ().

  • Competitive Rescue: Pre-incubate cells with ML145 (10 µM) for 30 minutes prior to the addition of TC-G 1001 (100 nM).

    • Causality Note: If TC-G 1001 reduces osteoclast activity, but the ML145 pre-incubation fails to rescue the phenotype, your observed effect is off-target. Successful rescue confirms GPR35 dependence (2[2]).

Step 3: Multiplexed Readouts

  • TRAP Enzyme Activity: Collect conditioned media and quantify Tartrate-Resistant Acid Phosphatase (TRAP) activity via colorimetric assay (1[1]).

  • Resorption Pit Quantification: Seed osteoclasts on bovine bone slices. Post-treatment, remove cells and quantify resorption pits/trenches using reflective light microscopy (2[2]).

  • Viability Control (Critical): Run a parallel CCK-8 assay on treated cells.

    • Causality Note: A reduction in TRAP activity is meaningless if TC-G 1001 is simply killing the cells. The CCK-8 assay proves that the suppression of bone resorption is due to transcriptional repression (via NFκB/CREB), not cytotoxicity.

References

  • GeneCards - GPR35 Gene - G Protein-Coupled Receptor 35 URL:[Link]

  • NIH PubMed Central (PMC) - G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells URL:[Link]

  • bioRxiv - G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells URL:[Link]

  • Ovid / Neuropharmacology - The emerging pharmacology and function of GPR35 in the nervous system URL: [Link]

Sources

Safety Operating Guide

TC-G 1001: Comprehensive Guide to Proper Disposal, Handling, and Operational Safety

Author: BenchChem Technical Support Team. Date: March 2026

TC-G 1001 (also known as GPR35 agonist 2) is a highly potent and selective synthetic agonist for the G protein-coupled receptor 35 (GPR35)[1]. In drug development and signaling research, it is utilized to investigate GPR35-mediated pathways, exhibiting a 1000-fold greater potency at human GPR35 receptors relative to orthologs, making it significantly more potent than standard agonists like zaprinast[1]. Because TC-G 1001 is a biologically active small molecule with high lipophilicity, strict adherence to specialized handling, solubilization, and disposal protocols is mandatory to ensure both operator safety and experimental reproducibility[2].

This guide provides researchers and laboratory personnel with authoritative, step-by-step procedures for the safe handling, experimental preparation, and environmental disposal of TC-G 1001.

Chemical Identity and Quantitative Data

Understanding the physicochemical properties of TC-G 1001 is the first step in designing safe operational workflows. The following data summarizes the critical parameters required for handling and storage[3].

PropertyValue
Chemical Name 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid
CAS Number 494191-73-0
Molecular Weight 342.34 g/mol
Molecular Formula C17H11FN2O3S
Solubility Insoluble in water; Soluble to 10 mM in DMSO (3.42 mg/mL)[4]
Storage (Solid Powder) -20°C (Stable for up to 3 years)[5]
Storage (Liquid Stock) -80°C (Stable for up to 6 months, protect from light)[5]
Target Affinity GPR35 (pEC50: 7.59 for β-arrestin, 8.36 for Ca2+ release)[1]

Experimental Context: GPR35 Activation Workflow

To understand why specific safety and handling procedures are necessary, it is essential to look at how TC-G 1001 interacts with cellular systems. TC-G 1001 binds to the GPR35 receptor, triggering a cascade that recruits β-arrestin and induces intracellular calcium release via Gαq-i5 chimeric proteins[1].

GPR35Pathway Ligand TC-G 1001 (GPR35 Agonist) Receptor GPR35 Receptor (Cell Membrane) Ligand->Receptor Binds Gq Gαq-i5 Chimeric Protein Receptor->Gq Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Recruits Calcium Intracellular Ca2+ Release Gq->Calcium Induces Internalization Receptor Internalization Arrestin->Internalization Mediates

Mechanism of GPR35 activation by TC-G 1001 leading to Ca2+ release and β-arrestin recruitment.

Step-by-Step Methodology: Preparation of 10 mM Stock Solution

Because TC-G 1001 is insoluble in aqueous buffers, it must be prepared in an organic solvent prior to assay introduction[4].

  • Equilibration: Allow the TC-G 1001 powder vial to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation, which can degrade the moisture-sensitive compound and alter the actual concentration.

  • Weighing: Weigh out the required mass (e.g., 3.42 mg for 1 mL of 10 mM stock) using a calibrated analytical balance.

  • Solubilization: Add the corresponding volume of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

    • Causality: TC-G 1001 is highly lipophilic; anhydrous DMSO prevents precipitation and hydrolysis, ensuring complete dissolution and bioavailability in cellular assays.

  • Agitation: Vortex the solution for 30 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes[4].

    • Causality: Sonication disrupts intermolecular crystalline forces, accelerating solubilization up to the 10 mM maximum concentration without thermally degrading the compound.

  • Storage: Aliquot the clear, yellow solution into sterile, amber microcentrifuge tubes and store immediately at -80°C[5].

Safety Protocols & Spill Management

While TC-G 1001 is not classified as acutely lethal, its potent biological activity as a receptor agonist dictates that exposure must be strictly minimized[2].

Step-by-Step Chemical Spill Clean-up Protocol
  • Don Appropriate PPE: Immediately put on nitrile gloves, safety goggles, and a laboratory coat.

  • For Solid Powder Spills: Cover the spill with a damp absorbent pad or vacuum the area using a HEPA-filtered vacuum[2].

    • Causality: Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard and risking unintended mucosal exposure to the potent receptor agonist.

  • For Liquid Spills (DMSO Solutions): Cover the liquid with an inert absorbent material (e.g., vermiculite, sand, or specialized spill pads).

    • Causality: DMSO rapidly penetrates the skin and can act as a carrier, pulling dissolved TC-G 1001 directly into the bloodstream. Avoiding direct contact and using inert absorbents is critical to prevent transdermal toxicity.

  • Containment: Sweep the absorbed mixture into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water to remove any residual DMSO and compound traces.

Proper Disposal Procedures

TC-G 1001 must not be released into the environment or flushed down standard laboratory sinks[2]. All waste must be segregated and processed according to institutional hazardous waste guidelines.

DisposalWorkflow Start TC-G 1001 Waste Generation Solid Solid Waste (Powder, Vials) Start->Solid Liquid Liquid Waste (DMSO Solutions) Start->Liquid Contam Contaminated PPE & Consumables Start->Contam SolidDisp Seal in double hazardous waste bags Solid->SolidDisp LiquidDisp Collect in compatible organic solvent carboy Liquid->LiquidDisp ContamDisp Autoclave/Dispose as chemical bio-waste Contam->ContamDisp Incineration High-Temperature Incineration Facility SolidDisp->Incineration LiquidDisp->Incineration ContamDisp->Incineration

TC-G 1001 Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocol
  • Solid Waste (Powder & Vials): Place empty vials, weigh boats, and powder residue into a primary biohazard or chemical waste bag. Seal and place into a secondary bag.

    • Causality: Double-bagging prevents accidental puncture from sharp vial edges and eliminates the risk of powder aerosolization during transit.

  • Liquid Waste (DMSO Solutions): Transfer all DMSO-containing TC-G 1001 solutions into a designated, clearly labeled High-Density Polyethylene (HDPE) organic waste carboy.

    • Causality: HDPE is highly resistant to organic solvents like DMSO, whereas standard laboratory plastics (such as polystyrene) may weaken, dissolve, and leak over time.

  • Contaminated Consumables: Dispose of pipette tips, gloves, and absorbent pads used during handling into designated solid chemical waste bins.

  • Final Disposal: Route all collected waste to a certified High-Temperature Incineration Facility via your institution's Environmental Health and Safety (EHS) department.

    • Causality: High-temperature incineration ensures the complete thermal destruction of TC-G 1001's fluorinated thiazolidine ring system, preventing environmental contamination and secondary biological exposure.

References

  • BioCrick. "Product Datasheet - TC-G 1001". [Link]

Sources

Personal protective equipment for handling TC-G 1001

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling TC-G 1001 Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Summary: The "Sensory Toxicity" Hazard

TC-G 1001 is a potent, selective agonist of the TRPM8 ion channel (Transient Receptor Potential Melastatin 8).[1] While standard Safety Data Sheets (SDS) often classify research chemicals generically as "Irritants," this classification understates the operational risk of TC-G 1001.[1]

The Core Hazard: TRPM8 activation governs the body's cold sensation.[1] Exposure to TC-G 1001 dust or aerosols does not merely cause chemical irritation; it triggers a profound, debilitating "cold-burn" sensation in mucosal membranes (eyes, nose, lungs).[1]

  • Operational Risk: Accidental ocular or respiratory exposure can cause immediate blepharospasm (involuntary eye closure) and respiratory distress, leading to secondary lab accidents (dropping glassware, spills).[1]

  • Pharmacological Potency: As a research tool, this compound is designed to be highly bioactive.[1] Treat it as a Potent Compound (OEB 3 equivalent) until specific toxicology proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling TC-G 1001, particularly in its solid (powder) state.

A. Respiratory Protection (Critical)

Inhalation of TRPM8 agonists causes a sensation of airway freezing and constriction.[1]

  • Powder Handling: Use a P100/HEPA-filtered respirator or work strictly within a certified Fume Hood/Biosafety Cabinet.[1]

  • Solution Handling: Standard lab ventilation is sufficient unless generating aerosols (e.g., sonication).[1]

B. Ocular Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Contraindication: Do NOT rely on standard safety glasses.[1] Vapor or dust entry around the lenses will trigger severe lacrimation and pain.[1]

C. Dermal Protection (Glove Selection)

TC-G 1001 is frequently solubilized in DMSO (Dimethyl Sulfoxide).[1] DMSO is a potent skin penetrant and will carry the agonist directly into systemic circulation.[1]

Glove MaterialThicknessBreakthrough Time (DMSO)Recommendation
Nitrile (Disposable) 4-6 mil< 5 minutesInsufficient alone. Use only as an outer layer.[1]
Nitrile (Exam Grade) > 8 mil~15 minutesAcceptable for brief, dry solid handling.[1]
Laminate / Butyl Multilayer> 480 minutesMandatory for handling DMSO stock solutions.[1]
Double Gloving StandardN/AStandard Protocol: Inner Laminate/Butyl + Outer Nitrile.[1]

Operational Workflow: From Storage to Solution

This workflow minimizes the risk of aerosolization and cross-contamination.[1]

TCG_Handling_Workflow Storage 1. Cold Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT inside Hood) Storage->Equilibration Prevent condensation Weighing 3. Weighing (Static Control + Draft Shield) Equilibration->Weighing Open vial only when temp stable Solubilization 4. Solubilization (Add DMSO -> Vortex) Weighing->Solubilization Add solvent to solid (minimizes dust) Waste 5. Disposal (Solid vs. Liquid Stream) Solubilization->Waste Quench residues

Figure 1: Safe handling lifecycle for TC-G 1001. Note the critical equilibration step to prevent moisture absorption, which degrades compound purity and causes clumping.

Detailed Protocol Steps
Step 1: Thermal Equilibration
  • Why: TC-G 1001 is stored at -20°C. Opening a cold vial in humid lab air causes condensation.[1] Water acts as a "glue," making the powder sticky and difficult to weigh, increasing the risk of spillage.[1]

  • Action: Remove vial from freezer and place in a desiccator or the back of the fume hood for 30 minutes before opening.

Step 2: Weighing (The High-Risk Step)[1]
  • Static Control: TRPM8 agonists are often fine, static-prone powders.[1] Use an anti-static gun or polonium strip if available.[1]

  • Technique: Do not use a spatula to "flick" powder.[1] Use a micro-spatula and tap gently.[1]

  • Containment: Weigh inside the fume hood. If the balance is outside, use a sealed weighing boat or transfer vessel.[1]

Step 3: Solubilization
  • Solvent: DMSO is the standard vehicle (typically soluble up to ~10-50 mM).[1]

  • Order of Addition: Add DMSO to the powder , not powder to DMSO. This suppresses dust immediately.[1]

  • Vortexing: Cap the vial tightly before vortexing. Ensure the cap liner is compatible with DMSO (PTFE-lined caps are preferred).[1]

Emergency Response: The "Warm Water" Protocol

If exposure occurs, standard chemical hygiene dictates flushing with water.[1] However, for TRPM8 agonists, water temperature is critical .[1]

Ocular/Dermal Exposure
  • The Mechanism: TRPM8 is activated by cold temperatures (< 26°C).[1] Flushing with cold tap water will exacerbate the pain and burning sensation, potentially causing shock or panic.[1]

  • The Protocol:

    • Flush eyes/skin with TEPID (Lukewarm) water (~30-35°C) if available.[1]

    • If only cold water is available, flush regardless (chemical removal is priority), but be prepared for intense sensory distress.[1]

    • Seek medical attention immediately.[1][2][3][4]

Spills
  • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (soaked in ethanol/water) to dampen, then wipe up.[1]

  • Solution Spill (DMSO): Treat as a solvent spill. Wear Butyl/Laminate gloves (refer to Table 1) to clean up.[1] Do not use standard nitrile gloves for cleaning DMSO puddles.[1]

Waste Disposal

Disposal must align with local EHS regulations for "Pharmaceutically Active Compounds."[1]

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Seal in a secondary bag (Ziploc) labeled "Potent Compound" before placing in the solid waste drum.[1]
Liquid Waste Stock solutions, cell culture media containing TC-G 1001.[1]Collect in "Halogenated/Organic" solvent carboys.[1] Do NOT pour down the sink.
Glassware Vials, stir bars.[1]Triple rinse with Ethanol/Acetone into the liquid waste stream before washing.[1]

References

  • TRPM8 Pharmacology & Agonists

    • Title: "Transient Receptor Potential Melastatin 8 (TRPM8) Channels: Agonists and Antagonists."
    • Source:British Journal of Pharmacology, 2014.[1]

    • URL:[Link][1]

  • DMSO Permeation Data

    • Title: "Chemical Resistance Guide: Permeation & Degradation Data."[1]

    • Source:Ansell Healthcare.[1]

  • Laboratory Safety for Potent Compounds

    • Title: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1]

    • Source:National Research Council (US) Committee on Prudent Practices in the Laboratory.[1]

    • URL:[Link]

  • General TRPM8 Agonist Safety (Menthol/Icilin Analogues)

    • Title: "Safety Data Sheet - Icilin (Structurally related TRPM8 agonist)."[1]

    • Source:Tocris Bioscience.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.